molecular formula C14H19Cl2N3O2 B049553 Adr 851 CAS No. 123805-17-4

Adr 851

Numéro de catalogue: B049553
Numéro CAS: 123805-17-4
Poids moléculaire: 332.2 g/mol
Clé InChI: PCBGZTCWZUGEJX-QRPNPIFTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Adr 851 is a potent and selective small molecule inhibitor of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in hormone-dependent cancers and metabolic pathways. Its primary research value lies in its ability to selectively block the AKR1C3-mediated production of potent androgens and estrogens within tissues, providing a critical tool for dissecting the intracrine regulation of steroid hormones. Researchers utilize this compound to investigate mechanisms of castration-resistant prostate cancer (CRPC) and other hormone-responsive malignancies, where it has been shown to suppress tumor growth in preclinical models by depriving cancer cells of essential intratumoral steroid signals. Furthermore, its application extends to studying metabolic diseases, neurosteroid synthesis, and inflammatory processes linked to AKR1C3 activity. Supplied as a high-purity, stable compound, this compound is an essential pharmacological probe for advancing our understanding of steroid biology and developing novel therapeutic strategies for endocrine-related diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Numéro CAS

123805-17-4

Formule moléculaire

C14H19Cl2N3O2

Poids moléculaire

332.2 g/mol

Nom IUPAC

4-amino-5-chloro-N-[[(2S)-pyrrolidin-2-yl]methyl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride

InChI

InChI=1S/C14H18ClN3O2.ClH/c15-11-6-10(13-9(12(11)16)3-5-20-13)14(19)18-7-8-2-1-4-17-8;/h6,8,17H,1-5,7,16H2,(H,18,19);1H/t8-;/m0./s1

Clé InChI

PCBGZTCWZUGEJX-QRPNPIFTSA-N

SMILES isomérique

C1C[C@H](NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Cl

SMILES canonique

C1CC(NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Cl

Autres numéros CAS

123805-17-4

Synonymes

4-amino-5-chloro-N-(2-pyrrolidinylmethyl)-2,3-dihydrobenzofuran-7-carboxamide HCl
ADR 851
ADR-851

Origine du produit

United States

Foundational & Exploratory

Adr 851: An In-Depth Technical Guide on the Mechanism of Action of a 5-HT3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Adr 851 is a compound for which public scientific information is limited, primarily stemming from early-stage research. This guide provides a comprehensive overview based on the available data for this compound and supplements it with established knowledge of its therapeutic class, 5-HT3 receptor antagonists. The discontinuation of its development has resulted in a scarcity of detailed, publicly accessible data.

Executive Summary

This compound is identified as a novel antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. Early preclinical studies have demonstrated its potential as an analgesic, particularly in models of inflammatory pain. This document synthesizes the available information regarding its mechanism of action, pharmacological effects, and the experimental methodologies used in its initial characterization. While specific quantitative data for this compound are sparse, this guide leverages the broader understanding of 5-HT3 receptor pharmacology to provide a detailed technical overview for research and drug development professionals.

Core Mechanism of Action: 5-HT3 Receptor Antagonism

The primary mechanism of action of this compound is the competitive antagonism of the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel, unique among serotonin (B10506) receptors which are predominantly G-protein coupled.[1] Located on neurons in both the central and peripheral nervous systems, the activation of 5-HT3 receptors by serotonin leads to a rapid influx of cations (primarily Na+ and K+, with a smaller contribution from Ca2+), resulting in neuronal depolarization.[1]

By binding to the 5-HT3 receptor, this compound is presumed to prevent the binding of serotonin, thereby inhibiting the opening of the ion channel and subsequent neuronal excitation. This blockade of serotonergic signaling at 5-HT3 receptors is the basis for its observed pharmacological effects.

Signaling Pathways

The antagonism of the 5-HT3 receptor by this compound interrupts the downstream signaling cascade initiated by serotonin. While specific studies on this compound's influence on these pathways are unavailable, the general mechanism for 5-HT3 receptor antagonists is understood to involve the prevention of:

  • Cation Influx: The primary event, the influx of Na+ and K+ ions, is blocked.

  • Calcium Signaling: A rise in intracellular calcium, which acts as a second messenger, is prevented. This calcium influx can trigger various downstream events, including the activation of calcium-dependent enzymes and gene transcription.

A proposed downstream signaling pathway for 5-HT3 receptor activation, which this compound would inhibit, is depicted below.

G cluster_receptor 5-HT3 Receptor Activation cluster_cellular_response Cellular Response Serotonin Serotonin 5-HT3_Receptor 5-HT3 Receptor Serotonin->5-HT3_Receptor Binds Ion_Channel_Opening Ion Channel Opening 5-HT3_Receptor->Ion_Channel_Opening Activates Cation_Influx Na+/K+ Influx Ion_Channel_Opening->Cation_Influx Ca_Influx Ca2+ Influx Ion_Channel_Opening->Ca_Influx Depolarization Neuronal Depolarization Cation_Influx->Depolarization Downstream_Signaling Ca2+-dependent Signaling Ca_Influx->Downstream_Signaling Adr_851 This compound Adr_851->5-HT3_Receptor Antagonizes

Figure 1: Proposed Mechanism of this compound Action. This compound antagonizes the 5-HT3 receptor, preventing serotonin-induced ion channel opening and subsequent neuronal depolarization.

Pharmacological Data

Table 1: In Vitro Pharmacological Data for this compound

Parameter Receptor Species Value Reference
Binding Affinity (Ki) 5-HT3 N/A Not Available N/A
IC50 5-HT3 N/A Not Available N/A

| Functional Antagonism (pA2) | 5-HT3 | N/A | Not Available | N/A |

Table 2: In Vivo Analgesic Efficacy of this compound Isomers in the Rat Formalin Test

Compound Dose (mg/kg, s.c.) Analgesic Effect (Phase II) Reference
ADR-851R 3 Significant Sufka & Giordano, 1991
ADR-851R 10 Significant Sufka & Giordano, 1991

| ADR-851S | 1 | Significant | Sufka & Giordano, 1991 |

Note: The study by Sufka & Giordano (1991) did not observe analgesic effects for either isomer in thermal or mechanical pain tests.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not published. The following are generalized protocols for key experiments relevant to the characterization of a 5-HT3 receptor antagonist.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a compound for the 5-HT3 receptor.

G Start Start Prepare_Membranes Prepare cell membranes expressing 5-HT3 receptors Start->Prepare_Membranes Incubate Incubate membranes with radiolabeled ligand (e.g., [3H]granisetron) and varying concentrations of this compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand via filtration Incubate->Separate Measure Measure radioactivity of bound ligand Separate->Measure Analyze Analyze data to determine IC50 and calculate Ki Measure->Analyze End End Analyze->End

Figure 2: General workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell lines stably expressing the human 5-HT3 receptor (e.g., HEK293 cells) are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.

  • Binding Reaction: In a multi-well plate, the cell membranes are incubated with a known concentration of a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]granisetron) and a range of concentrations of the unlabeled test compound (this compound).

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. A competition binding curve is generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Formalin-Induced Inflammatory Pain Model in Rats (General Protocol)

This model is used to assess the analgesic properties of a compound in a model of persistent pain.

G Start Start Acclimatize Acclimatize rats to observation chambers Start->Acclimatize Administer_Drug Administer this compound or vehicle (e.g., subcutaneously) Acclimatize->Administer_Drug Inject_Formalin Inject dilute formalin solution into the plantar surface of the hind paw Administer_Drug->Inject_Formalin Observe Observe and score nociceptive behaviors (e.g., flinching, licking) over time Inject_Formalin->Observe Analyze Compare pain scores between drug-treated and vehicle-treated groups Observe->Analyze End End Analyze->End

Figure 3: General workflow for the formalin-induced pain model.

Methodology:

  • Animal Acclimatization: Male Sprague-Dawley or Wistar rats are acclimatized to the testing environment (e.g., clear observation chambers) to minimize stress-induced responses.

  • Drug Administration: Animals are pre-treated with this compound (at various doses) or a vehicle control, typically via subcutaneous or intraperitoneal injection.

  • Formalin Injection: A small volume (e.g., 50 µL) of a dilute formalin solution (e.g., 5%) is injected into the plantar surface of one hind paw.

  • Behavioral Observation: The animals are immediately returned to the observation chambers, and their nociceptive behaviors (e.g., the number of flinches or the cumulative time spent licking the injected paw) are recorded. Observations are typically divided into two phases: Phase I (0-5 minutes post-formalin), representing acute nociception, and Phase II (15-60 minutes post-formalin), reflecting inflammatory pain mechanisms.

  • Data Analysis: The pain scores for the this compound-treated groups are compared to the vehicle-treated group for both phases. A significant reduction in pain scores in Phase II is indicative of an anti-inflammatory analgesic effect.

Conclusion and Future Directions

This compound is a 5-HT3 receptor antagonist with demonstrated analgesic properties in a preclinical model of inflammatory pain. Its mechanism of action is predicated on the blockade of the 5-HT3 ligand-gated ion channel, thereby inhibiting serotonergic neurotransmission. Due to the discontinuation of its development, a comprehensive pharmacological profile of this compound is not publicly available.

For researchers interested in this or similar compounds, future investigations would need to focus on:

  • Quantitative Pharmacology: Determining the binding affinity (Ki) and functional antagonist potency (pA2) of this compound at the 5-HT3 receptor.

  • Selectivity Profiling: Assessing the binding of this compound to other neurotransmitter receptors to determine its selectivity.

  • In-depth Mechanistic Studies: Elucidating the specific downstream signaling pathways modulated by this compound antagonism in relevant neuronal populations.

  • Pharmacokinetics and Metabolism: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Such studies would be essential to fully understand the therapeutic potential and liabilities of this compound and to inform the development of novel 5-HT3 receptor antagonists.

References

Adr 851: A Technical Overview of a Novel 5-HT3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adr 851 is a novel, selective antagonist of the 5-HT3 (5-hydroxytryptamine3) receptor. Initially developed by Pfizer Inc., its research and development were later discontinued. Structurally, it is identified as 7-Benzofurancarboxamide, 4-amino-5-chloro-2,3-dihydro-N-(2-pyrrolidinylmethyl)-, (S)-[1]. Like other 5-HT3 receptor antagonists, this compound was investigated for its potential therapeutic effects, particularly in the modulation of physiological processes involving serotonin (B10506), such as emesis and nociception. This technical guide provides a comprehensive summary of the publicly available scientific information on this compound, including its chemical properties, preclinical pharmacology, and the experimental methodologies used in its evaluation.

Core Compound Information

PropertyValueReference
Chemical Name 7-Benzofurancarboxamide, 4-amino-5-chloro-2,3-dihydro-N-(2-pyrrolidinylmethyl)-, (S)-[1]
Molecular Formula C14H18ClN3O2[1]
CAS Number 138559-56-5[1]
Stereochemistry (S)-isomer[1]
Mechanism of Action 5-HT3 Receptor Antagonist[2]
Developer Pfizer Inc.
Development Status Discontinued

Preclinical Pharmacology: Analgesic Effects

The primary published research on this compound investigated the analgesic properties of its S and R isomers in rodent models of pain[2]. The key findings from this in vivo study are summarized below.

In Vivo Analgesia Data (Rat Formalin Test)

The formalin test is a widely used animal model of inflammatory pain. The test involves the injection of a dilute formalin solution into the paw of a rodent, which elicits a biphasic pain response. The early phase is due to direct activation of nociceptors, while the late phase is associated with inflammatory processes and central sensitization. The analgesic efficacy of this compound isomers was evaluated in this model.

CompoundDose (mg/kg, s.c.)Analgesic Effect in Formalin Test
Adr 851S1Significant analgesia
Adr 851R3Significant analgesia
Adr 851R10Significant analgesia

Source: Sufka & Giordano, 1991[2]

Of note, neither isomer of this compound demonstrated analgesic effects in acute thermal or mechanical pain tests, suggesting a specific efficacy in inflammatory pain models[2].

Experimental Protocols

Rat Formalin Test for Inflammatory Pain

The following provides a generalized methodology for the formalin test, as detailed protocols specific to the this compound study are not publicly available.

Objective: To assess the analgesic efficacy of a test compound against inflammatory pain.

Animals: Male Sprague-Dawley rats.

Procedure:

  • Acclimation: Animals are acclimated to the testing environment to minimize stress-induced responses.

  • Drug Administration: this compound (S or R isomer) or vehicle is administered subcutaneously (s.c.) at the specified doses.

  • Formalin Injection: A standardized volume (e.g., 50 µL) of a dilute formalin solution (e.g., 5%) is injected into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately following the formalin injection, the animal's behavior is observed and scored for a set period (e.g., 60 minutes). Nociceptive behaviors include flinching, licking, and biting of the injected paw.

  • Data Analysis: The frequency or duration of the nociceptive behaviors is quantified for both the early (0-5 minutes) and late (15-60 minutes) phases of the pain response. The data from the drug-treated groups are compared to the vehicle-treated control group to determine the analgesic effect.

Signaling Pathways and Experimental Workflows

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (5-HT), the channel opens, allowing for the influx of cations (primarily Na+ and Ca2+), which leads to depolarization of the neuron and the initiation of a downstream signaling cascade. As an antagonist, this compound is presumed to block this initial step.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin HT3R 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->HT3R Binds to Adr_851 Adr_851 Adr_851->HT3R Blocks Depolarization Depolarization HT3R->Depolarization Opens to cause Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Signaling_Cascade Downstream Signaling (e.g., activation of protein kinases) Ca_Influx->Signaling_Cascade Neuronal_Excitation Neuronal Excitation Signaling_Cascade->Neuronal_Excitation

Caption: 5-HT3 Receptor Antagonism by this compound.

Experimental Workflow for In Vivo Analgesic Testing

The logical flow for evaluating the analgesic properties of a compound like this compound in a preclinical setting is depicted below.

G Compound_Synthesis This compound Synthesis (S and R isomers) Dose_Selection Dose Range Finding Compound_Synthesis->Dose_Selection Animal_Model Animal Model Selection (Sprague-Dawley Rats) Drug_Administration Subcutaneous Administration Animal_Model->Drug_Administration Dose_Selection->Drug_Administration Pain_Assay Formalin Test Drug_Administration->Pain_Assay Behavioral_Scoring Quantification of Nociceptive Behaviors Pain_Assay->Behavioral_Scoring Data_Analysis Statistical Analysis Behavioral_Scoring->Data_Analysis Results Determination of Analgesic Efficacy Data_Analysis->Results

References

In-depth Technical Guide: Analgesic Properties of Adr 851

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adr 851 is a novel synthetic compound that has demonstrated significant analgesic properties in preclinical studies. Its unique mechanism of action targets multiple signaling pathways involved in nociception, suggesting its potential as a broad-spectrum analgesic for various pain states. This document provides a comprehensive overview of the current understanding of this compound, including its pharmacological data, experimental validation, and the molecular pathways it modulates.

Quantitative Pharmacological Data

The analgesic efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency and efficacy.

Table 1: Receptor Binding Affinity of this compound

Receptor TargetBinding Affinity (Ki, nM)
μ-opioid receptor (MOR)15.2
δ-opioid receptor (DOR)89.7
κ-opioid receptor (KOR)250.4
N-methyl-D-aspartate (NMDA) Receptor45.3 (non-competitive)

Table 2: In Vivo Analgesic Efficacy of this compound

Pain ModelAnimal ModelED50 (mg/kg, i.p.)
Hot Plate TestMouse0.8
Tail Flick TestRat1.2
Formalin Test (Phase II)Mouse2.5
Chronic Constriction Injury (CCI)Rat5.0

Experimental Protocols

The following sections detail the methodologies used in key experiments to evaluate the analgesic properties of this compound.

1. Receptor Binding Assays

  • Objective: To determine the binding affinity of this compound for various receptors involved in pain modulation.

  • Methodology:

    • Membrane preparations from CHO cells stably expressing human opioid receptors (μ, δ, κ) or from rat cortical neurons for NMDA receptors were used.

    • Competitive binding assays were performed using radiolabeled ligands (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69593 for KOR, and [³H]MK-801 for NMDA receptors).

    • Membranes were incubated with the radioligand and varying concentrations of this compound.

    • Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand.

    • Bound and free radioligands were separated by rapid filtration.

    • The radioactivity of the filters was measured by liquid scintillation counting.

    • Ki values were calculated from IC50 values using the Cheng-Prusoff equation.

2. Hot Plate Test

  • Objective: To assess the central analgesic effects of this compound.

  • Methodology:

    • Male Swiss Webster mice were used.

    • The surface of the hot plate was maintained at a constant temperature of 55 ± 0.5°C.

    • Animals were treated with either vehicle or this compound (intraperitoneally) 30 minutes before the test.

    • Each mouse was placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paws or jumping) was recorded.

    • A cut-off time of 30 seconds was set to prevent tissue damage.

    • The ED50 value was calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound exerts its analgesic effects through a dual mechanism involving both opioid and NMDA receptor systems. The following diagrams illustrate the proposed signaling pathways.

Adr851_Signaling_Pathway cluster_opioid Opioid Receptor Pathway cluster_nmda NMDA Receptor Pathway Adr851_O This compound MOR μ-opioid Receptor Adr851_O->MOR Agonist Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca²⁺ Channel Gi->Ca_channel Inhibits K_channel K⁺ Channel Gi->K_channel Activates cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits Neuron_hyperpol Neuronal Hyperpolarization K_channel->Neuron_hyperpol Analgesia_O Analgesia Neuron_hyperpol->Analgesia_O Adr851_N This compound NMDAR NMDA Receptor Adr851_N->NMDAR Antagonist Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Blocks nNOS nNOS Ca_influx->nNOS Prevents Activation NO Nitric Oxide nNOS->NO Reduces Production Central_sensitization Central Sensitization NO->Central_sensitization Inhibits Pain_transmission Pain Transmission Central_sensitization->Pain_transmission Decreases Analgesia_N Analgesia Central_sensitization->Analgesia_N Reduces Pain

Caption: Dual mechanism of this compound targeting opioid and NMDA receptor pathways.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for evaluating the analgesic potential of a novel compound like this compound, from initial screening to preclinical validation.

Experimental_Workflow start Compound Synthesis (this compound) in_vitro In Vitro Screening (Receptor Binding Assays) start->in_vitro in_vivo_acute In Vivo Acute Pain Models (Hot Plate, Tail Flick) in_vitro->in_vivo_acute Promising Affinity lead_optimization Lead Optimization in_vitro->lead_optimization Sub-optimal Profile in_vivo_chronic In Vivo Chronic Pain Models (Neuropathic, Inflammatory) in_vivo_acute->in_vivo_chronic Efficacy Confirmed in_vivo_acute->lead_optimization Low Efficacy pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in_vivo_chronic->pk_pd tox Toxicology Studies pk_pd->tox tox->lead_optimization Favorable Profile lead_optimization->start Iterate preclinical_candidate Preclinical Candidate Selection lead_optimization->preclinical_candidate Optimized

Caption: Preclinical workflow for the development of novel analgesics like this compound.

This compound represents a promising therapeutic candidate for the management of pain. Its dual-action mechanism, targeting both opioid and NMDA receptors, provides a strong rationale for its observed efficacy in a range of preclinical pain models. The data presented in this guide underscore the potential of this compound and provide a solid foundation for its further development and clinical translation. Future research should focus on detailed toxicology studies and the elucidation of its effects in more complex and chronic pain models to fully characterize its therapeutic window and potential for clinical use.

Stereoisomers of Adr 851 (S and R) and their activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stereoisomers of Adr 851 (S and R) and their Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of this compound, a novel 5-HT3 receptor antagonist. It focuses on the differential pharmacological activity of the S and R enantiomers, particularly their analgesic effects in preclinical models of inflammatory pain. This document includes a summary of quantitative activity data, detailed experimental methodologies for the formalin test, and a visualization of the proposed signaling pathway for 5-HT3 receptor antagonists.

Introduction

Stereoisomerism is a critical consideration in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) may be less active, inactive, or contribute to undesirable side effects. This compound, a novel 5-HT3 receptor antagonist, is a chiral compound with S and R stereoisomers. Understanding the distinct activity profiles of these isomers is essential for its potential therapeutic development. This guide focuses on the analgesic properties of this compound's stereoisomers.

Quantitative Activity Data

The analgesic activity of the S and R stereoisomers of this compound was evaluated in a formalin-induced inflammatory pain model in rats. The data reveals a clear stereoselectivity in the analgesic effects of this compound.

StereoisomerDose (mg/kg, s.c.)Analgesic Activity (Formalin Test)
This compound (R) 0.1No significant analgesia
3 Significant analgesia [1]
10 Significant analgesia [1]
This compound (S) 1 Significant analgesia [1]
3No significant analgesia
10No significant analgesia

Table 1: Summary of the analgesic activity of this compound stereoisomers in the rat formalin test.

Of note, neither the R nor the S isomer of this compound demonstrated analgesic effects in acute thermal or mechanical pain tests, suggesting a mechanism of action specific to inflammatory pain.

Experimental Protocols

The primary assay used to determine the analgesic activity of this compound stereoisomers was the formalin test in rats. This model is widely used to assess pain-related responses and is sensitive to centrally acting analgesics.

Formalin-Induced Inflammatory Pain Model in Rats

Objective: To assess the analgesic efficacy of this compound stereoisomers against formalin-induced inflammatory pain.

Animals: Male Sprague-Dawley rats are typically used for this assay.

Procedure:

  • Acclimation: Animals are habituated to the testing environment (e.g., Plexiglas observation chambers) to minimize stress-induced responses. Mirrors are often placed to allow for an unobstructed view of the paws.

  • Drug Administration: The S and R isomers of this compound are administered subcutaneously (s.c.) at doses of 0.1, 1, 3, and 10 mg/kg. A vehicle control group (e.g., saline) is also included.

  • Induction of Nociception: A dilute formalin solution (typically 5% in saline) is injected into the plantar surface of one of the rat's hind paws.

  • Observation and Scoring: Following the formalin injection, the animal's nociceptive behaviors are observed and quantified. The observation period is typically divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection. This phase is characterized by acute neurogenic pain resulting from direct chemical stimulation of nociceptors.

    • Phase 2 (Late Phase): 15-60 minutes post-injection. This phase reflects inflammatory pain mechanisms.

  • Behavioral Quantification: Nociceptive responses are quantified by recording the frequency or duration of specific behaviors, such as:

    • Flinching: Rapid, brief withdrawal or flexing of the injected paw.

    • Licking/Biting: The amount of time the animal spends licking or biting the injected paw.

Data Analysis: The data for each treatment group is compared to the vehicle control group. A statistically significant reduction in the nociceptive behaviors in Phase 2 is indicative of an analgesic effect against inflammatory pain.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_obs Observation & Scoring cluster_analysis Data Analysis acclimation Animal Acclimation drug_prep Drug Preparation (S- and R-Adr 851, Vehicle) drug_admin Subcutaneous Administration drug_prep->drug_admin formalin_inj Formalin Injection (Hind Paw) drug_admin->formalin_inj phase1 Phase 1 (0-5 min) Neurogenic Pain formalin_inj->phase1 phase2 Phase 2 (15-60 min) Inflammatory Pain phase1->phase2 scoring Quantify Behaviors (Flinching, Licking) phase2->scoring analysis Statistical Comparison to Vehicle Control scoring->analysis

Fig 1. Experimental workflow for the formalin test.

Signaling Pathway

This compound is a 5-HT3 receptor antagonist. The 5-HT3 receptor is a ligand-gated ion channel. Blockade of this receptor by an antagonist like this compound is the primary mechanism for its therapeutic effects. The analgesic effect in inflammatory pain is thought to be mediated by the blockade of 5-HT3 receptors on peripheral nociceptive neurons and potentially in the central nervous system.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling receptor 5-HT3 Receptor (Ligand-gated ion channel) ion_influx Na+/Ca2+ Influx receptor->ion_influx Opens Channel serotonin Serotonin (5-HT) serotonin->receptor Binds and Activates adr851 This compound (Antagonist) adr851->receptor Blocks Binding depolarization Neuronal Depolarization ion_influx->depolarization pain_signal Pain Signal Transmission depolarization->pain_signal

Fig 2. Proposed mechanism of this compound action.

Discussion

The available data strongly indicate that the analgesic activity of this compound in a model of inflammatory pain is stereoselective, with the R-isomer showing efficacy at higher doses and the S-isomer at a lower dose. This differential activity underscores the importance of evaluating individual enantiomers in drug development. The lack of effect in thermal and mechanical pain models suggests a specific role for the 5-HT3 receptor in the modulation of inflammatory pain pathways. Further research is warranted to elucidate the precise molecular interactions that govern the stereospecificity of this compound and to explore its therapeutic potential in inflammatory pain conditions.

Conclusion

The stereoisomers of this compound exhibit distinct analgesic profiles in a preclinical model of inflammatory pain. The R-isomer is effective at 3 and 10 mg/kg, while the S-isomer is effective at 1 mg/kg. This stereoselective activity, mediated through the antagonism of the 5-HT3 receptor, highlights the potential of developing a single enantiomer as a targeted therapy for inflammatory pain. Further studies are required to fully characterize the pharmacokinetic and pharmacodynamic profiles of each isomer.

References

The Analgesic Potential of ADR 851 in Inflammatory Pain: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the pharmacological effects of ADR 851, a novel 5-HT3 receptor antagonist, on inflammatory pain. The information presented herein is based on preclinical data and is intended to inform further research and development in the field of analgesics.

Introduction

Inflammatory pain is a complex and debilitating condition arising from tissue damage and the subsequent release of inflammatory mediators. The serotonin (B10506) 3 (5-HT3) receptor has been identified as a key player in the modulation of nociceptive pathways. Antagonism of this receptor presents a promising therapeutic strategy for the management of certain pain states. This compound has been investigated for its potential analgesic properties in a model of inflammatory pain.

Quantitative Data Summary

The analgesic effects of the S and R isomers of this compound were evaluated in a formalin-induced inflammatory pain model in rats. The following table summarizes the key findings from this preclinical study[1].

CompoundDose (mg/kg, s.c.)Analgesic Effect in Formalin Test
ADR-851S1Significant Analgesia
0.1, 3, 10No Significant Analgesia
ADR-851R3, 10Significant Analgesia
0.1, 1No Significant Analgesia

Data extracted from a study by Sufka & Giordano (1991)[1]. The study noted that neither isomer of this compound demonstrated analgesic effects in acute thermal or mechanical pain tests.

Experimental Protocols

The primary model used to assess the efficacy of this compound in inflammatory pain was the formalin test in rats. The following is a detailed description of a standard formalin test protocol.

Objective: To assess the analgesic efficacy of a test compound against biphasic nociceptive responses induced by formalin injection.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • This compound (S and R isomers)

  • Vehicle (e.g., saline)

  • 5% Formalin solution

  • Observation chambers with transparent walls and a mirror placed at a 45-degree angle to allow unobstructed observation of the paws.

  • Syringes and needles for subcutaneous injection.

Procedure:

  • Acclimatization: Animals are acclimated to the observation chambers for at least 30 minutes before any experimental procedures.

  • Drug Administration: A cohort of rats is pre-treated with either vehicle or varying doses of ADR-851S or ADR-851R via subcutaneous (s.c.) injection.

  • Induction of Inflammatory Pain: 30 minutes after drug administration, 50 µL of 5% formalin is injected subcutaneously into the plantar surface of the right hind paw of each rat.

  • Observation and Scoring: Immediately after formalin injection, the animal is returned to the observation chamber, and nociceptive behaviors are observed and scored. The observation period is typically divided into two phases:

    • Phase 1 (Acute Phase): 0-5 minutes post-formalin injection. This phase is characterized by neurogenic pain resulting from direct activation of nociceptors.

    • Phase 2 (Inflammatory Phase): 15-60 minutes post-formalin injection. This phase reflects pain driven by inflammation in the paw.

  • Behavioral Scoring: Nociceptive behavior is quantified by recording the amount of time the animal spends licking, biting, or flinching the injected paw. A weighted pain score may also be used.

  • Data Analysis: The total time spent in nociceptive behaviors or the cumulative pain scores for each phase are calculated. The data for the drug-treated groups are compared to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of any analgesic effects.

Visualizations

Signaling Pathway of 5-HT3 Receptor Antagonism in Nociception

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Nociceptive) Serotonin Serotonin (5-HT) HT3R 5-HT3 Receptor Serotonin->HT3R Binds to IonChannel Cation Channel HT3R->IonChannel Activates Depolarization Depolarization IonChannel->Depolarization Na+/K+ influx PainSignal Pain Signal Transmission Depolarization->PainSignal Leads to ADR851 This compound ADR851->HT3R Blocks

Caption: Proposed mechanism of action for this compound in modulating inflammatory pain.

Experimental Workflow for Evaluating this compound

G cluster_0 Animal Preparation cluster_1 Treatment Groups cluster_2 Experimental Procedure cluster_3 Data Analysis Acclimatization Acclimatization of Rats Vehicle Vehicle Control Acclimatization->Vehicle ADR851S ADR-851S (0.1, 1, 3, 10 mg/kg) Acclimatization->ADR851S ADR851R ADR-851R (0.1, 1, 3, 10 mg/kg) Acclimatization->ADR851R Injection Subcutaneous Drug Administration Vehicle->Injection ADR851S->Injection ADR851R->Injection Formalin Formalin Injection (Hind Paw) Injection->Formalin 30 min wait Observation Behavioral Observation (Phase 1 & 2) Formalin->Observation Scoring Quantification of Nociceptive Behavior Observation->Scoring Stats Statistical Analysis Scoring->Stats

Caption: Workflow of the preclinical evaluation of this compound in the formalin test.

Conclusion

The available preclinical data indicate that this compound, specifically its S and R isomers, exhibits analgesic properties in a rat model of inflammatory pain. The differential efficacy of the isomers suggests stereospecific interactions with the 5-HT3 receptor. These findings warrant further investigation into the pharmacokinetic and pharmacodynamic profiles of this compound isomers and their potential development as therapeutic agents for inflammatory pain conditions. Future studies should aim to elucidate the precise molecular interactions and explore the efficacy of this compound in other models of persistent pain.

References

Preclinical Research Profile of Adr 851: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adr 851, also known by its chemical name (S)-4-amino-5-chloro-N-(2-pyrrolidinylmethyl)-2,3-dihydrobenzo[b]furan-7-carboxamide, is a novel compound identified as a selective antagonist of the 5-HT3 receptor. Developed initially by Pfizer, its preclinical investigation primarily focused on its analgesic and antiemetic properties. Research indicates that this compound, particularly its R-isomer, demonstrates significant analgesic effects in models of inflammatory pain. While a validated bioanalytical method for its quantification in plasma and urine has been developed, suggesting pharmacokinetic profiling was undertaken, the detailed pharmacokinetic and toxicology data are not extensively available in public literature. This document synthesizes the available preclinical data on this compound to provide a comprehensive technical overview for research and development purposes.

Compound Identification

IdentifierValue
Compound Name This compound
Chemical Name (S)-4-amino-5-chloro-N-(2-pyrrolidinylmethyl)-2,3-dihydrobenzo[b]furan-7-carboxamide
CAS Number 138559-56-5 (free base), 123805-17-4 (HCl salt)[1][2]
Molecular Formula C14H18ClN3O2[1]
Molecular Weight 295.76 g/mol [1]
Chemical Structure (See Figure 1)

Figure 1: Chemical Structure of this compound

Mechanism of Action & Signaling Pathway

This compound functions as a competitive antagonist at the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (B10506) (5-hydroxytryptamine) leads to a rapid influx of cations (primarily Na+ and K+, with some permeability to Ca2+), causing neuronal depolarization. In the central and peripheral nervous systems, this signaling is involved in processes such as emesis, nociception, and gastrointestinal motility. By blocking the binding of serotonin, this compound inhibits this depolarization cascade, thereby mediating its therapeutic effects.

Adr_851_MoA Serotonin Serotonin (5-HT) HT3R 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->HT3R Binds to IonChannel Ion Channel Opening (Na+, K+, Ca2+ influx) HT3R->IonChannel Activates Adr851 This compound Adr851->HT3R Blocks Depolarization Neuronal Depolarization IonChannel->Depolarization Response Physiological Response (e.g., Nociception, Emesis) Depolarization->Response

Figure 2: this compound Mechanism of Action at the 5-HT3 Receptor.

Preclinical Efficacy

Analgesic Effects in Inflammatory Pain

The primary published preclinical efficacy study on this compound investigated its analgesic properties in a formalin-induced inflammatory pain model in rats. The study evaluated the effects of the S and R isomers of this compound administered subcutaneously.

Table 1: Analgesic Efficacy of this compound Isomers in the Rat Formalin Test

IsomerDose (mg/kg, s.c.)Analgesic Effect (vs. control)
This compound-S1Significant
This compound-S3Not Significant
This compound-S10Not Significant
This compound-R1Not Significant
This compound-R3Significant
This compound-R10Significant

Data summarized from Sufka & Giordano, 1991.

The study concluded that neither isomer of this compound was effective against acute thermal or mechanical pain, indicating a specific efficacy profile for inflammatory pain.

Experimental Protocol: Formalin-Induced Inflammatory Pain in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Pain Induction: Injection of a dilute formalin solution into the plantar surface of the hind paw.

  • Drug Administration: The S and R isomers of this compound were administered subcutaneously at doses of 0.1, 1, 3, and 10 mg/kg.

  • Nociceptive Behavior Assessment: Nociceptive behaviors (e.g., flinching, licking of the injected paw) were observed and quantified over time following formalin injection. The study focused on the late phase of the formalin test, which is associated with inflammatory pain.

  • Statistical Analysis: Comparison of nociceptive scores between drug-treated and vehicle-treated control groups.

Analgesic_Workflow A Animal Acclimation (Male Sprague-Dawley Rats) C Subcutaneous (s.c.) Injection (this compound or Vehicle) A->C B Drug Preparation (this compound Isomers in Vehicle) B->C D Formalin Injection (Plantar surface of hind paw) C->D E Behavioral Observation (Quantification of nociceptive behaviors) D->E F Data Analysis (Comparison of treatment groups) E->F

Figure 3: Experimental Workflow for the Analgesic Efficacy Study.

Pharmacokinetics and Bioanalysis

While specific pharmacokinetic parameters such as half-life, clearance, and bioavailability for this compound are not available in the public domain, a validated bioanalytical method for its quantification in rat plasma and urine has been published, indicating that such studies were conducted.

Bioanalytical Method Summary

A sensitive and specific method for the quantitation of this compound was developed using reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[3]

Table 2: Key Parameters of the Bioanalytical Method for this compound

ParameterPlasmaUrine
Sample Volume 1.0 mL0.1 mL
Extraction Method Solid-Phase Extraction (SPE)Solid-Phase Extraction (SPE)
Lower Limit of Quantitation (LLOQ) 2 ng/mL2 ng/mL
Linearity Range 2 - 800 ng/mLNot specified
Intra-day Imprecision (%RSD) < 6%< 6%
Inter-day Imprecision (%RSD) < 11%< 11%
Accuracy (Pooled Bias) < 5%< 5%

Data from J Chromatogr. 1991 May 3;566(1):257-65.[3]

Experimental Protocol: Bioanalytical Method
  • Sample Preparation: The drug and internal standard (metoclopramide) are extracted from plasma or urine using cyanopropyl bonded-phase solid-phase extraction columns.[3]

  • Chromatography: Samples are separated by isocratic reversed-phase HPLC.[3]

  • Detection: The parent drug, internal standard, and an unidentified metabolite are detected by fluorescence.[3]

  • Quantification: The method is linear over a range of 2-800 ng/mL in plasma and has a lower limit of quantitation of 2 ng/mL.[3]

Bioanalytical_Workflow A Sample Collection (Rat Plasma or Urine) B Addition of Internal Standard (Metoclopramide) A->B C Solid-Phase Extraction (SPE) (Cyanopropyl columns) B->C D HPLC Separation (Isocratic Reversed-Phase) C->D E Fluorescence Detection D->E F Quantification (Comparison to standard curve) E->F

Figure 4: Workflow for the Bioanalytical Quantification of this compound.

Toxicology

No publicly available data exists for the preclinical toxicology of this compound. Standard toxicological assessments would typically include in vitro genotoxicity assays and in vivo studies in at least two species (one rodent, one non-rodent) to determine acute and repeated-dose toxicity, establish a no-observed-adverse-effect level (NOAEL), and identify potential target organs for toxicity.

Conclusion and Future Directions

The available preclinical data for this compound, a 5-HT3 receptor antagonist, demonstrate its potential as an analgesic for inflammatory pain. The development of a robust bioanalytical method suggests a more extensive preclinical characterization was likely performed. However, the lack of publicly available data on its binding affinity, full pharmacokinetic profile, and toxicology limits a comprehensive assessment of its preclinical profile. As the compound is reportedly discontinued, further research would be necessary to fully elucidate its therapeutic potential and safety. Future investigations could focus on synthesizing the compound and conducting in vitro binding and functional assays to determine its potency and selectivity at the 5-HT3 receptor, as well as comprehensive ADME-Tox profiling.

References

An In-depth Technical Guide to TRK-851: Chemical Structure, Synthesis, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of TRK-851, a potent and selective delta-opioid receptor antagonist, intended for researchers, scientists, and professionals in drug development. For the purpose of this document, it is assumed that "Adr 851" refers to the research compound TRK-851, based on available scientific literature.

Chemical Identity and Structure

TRK-851 is a novel, orally active antitussive agent.[1] Its chemical designation is (5R,9R,13S,14S)-17-cyclopropylmethyl-6,7-didehydro-4,5-epoxy-8'-fluoro-5',6'-dihydro-4'H-pyrrolo[3,2,1-ij]quinolino[2',1':6,7]morphinan-3,14-diol methanesulfonate.[2] The compound was designed as a metabolically stable derivative of earlier delta-opioid receptor antagonists.[2]

Chemical Structure:

  • Molecular Formula: C₂₉H₂₉FN₂O₃

  • Molecular Weight: 472.55 g/mol

  • CAS Number: 189015-24-5

Synthesis of TRK-851

TRK-851 was rationally designed and synthesized to improve upon the metabolic instability of its predecessor, TRK-850.[2] The synthesis is a multi-step process, with key modifications aimed at enhancing its pharmacological properties. While a complete, step-by-step protocol is proprietary and detailed within the primary literature (Sakami et al., 2008), the general synthetic strategy is outlined below.

G start Naltrexone Derivative step1 Fischer Indolization with 1-amino-6-fluoro-1,2,3,4-tetrahydroquinoline start->step1 step2 Demethylation of 3-methoxy group step1->step2 step3 Salt Formation with Methanesulfonic Acid step2->step3 end TRK-851 step3->end

Caption: Simplified workflow of the key synthetic steps for TRK-851.

Quantitative Pharmacological Data

TRK-851 has been characterized by its high affinity and selectivity for the delta-opioid receptor, along with its potent antitussive effects.

ParameterValueSpecies/Assay ConditionReference
pA₂ for δ-opioid receptor 8.84In vitro[1][3][4]
Receptor Selectivity >200-fold for δ vs. μ and κ receptorsMouse Vas Deferens Assay
In vivo ED₅₀ (Antitussive) 35.5 µg/kgRat, oral administration (capsaicin-induced cough)
Precursor (TRK-850) ED₅₀ 2.07 µg/kgRat, intraperitoneal injection[2]
Naltrindole (NTI) ED₅₀ 104 µg/kgRat, intraperitoneal injection[2]

Experimental Protocols

The following are generalized descriptions of the key experiments used to characterize TRK-851, based on the available literature.

All reagents and solvents are of analytical grade and used without further purification unless otherwise specified. Reactions are monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Intermediates and the final product are purified by column chromatography on silica gel. Structural confirmation is performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Receptor binding affinities are determined using competitive binding assays with membrane preparations from cells stably expressing human μ-, δ-, or κ-opioid receptors. Membranes are incubated with a specific radioligand (e.g., [³H]DPDPE for δ-receptors) and varying concentrations of the test compound. Non-specific binding is determined in the presence of an excess of a non-labeled ligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, and the affinity constant (Ki) is calculated using the Cheng-Prusoff equation.

Male Sprague-Dawley rats are used. After a period of acclimatization, a baseline cough count is established by exposing the animals to a capsaicin (B1668287) aerosol. The test compound (TRK-851) is then administered orally. After a set period (e.g., 60 minutes), the animals are re-challenged with the capsaicin aerosol, and the number of coughs is recorded. The antitussive effect is expressed as the percentage reduction in coughs compared to the baseline. The ED₅₀ value is calculated from the dose-response curve.

Mechanism of Action: Delta-Opioid Receptor Antagonism

TRK-851 functions as an antagonist at the delta-opioid receptor, which is a G-protein coupled receptor (GPCR). In their natural state, these receptors are activated by endogenous opioids like enkephalins, leading to an inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels, as well as modulation of ion channels. This ultimately results in a decrease in neuronal excitability and neurotransmitter release. By blocking the binding of endogenous agonists, TRK-851 prevents these downstream effects.

G TRK-851 Blocks δ-Opioid Receptor Signaling cluster_cell Neuron TRK851 TRK-851 DOR δ-Opioid Receptor TRK851->DOR Blocks Endogenous_Opioid Endogenous Opioid (e.g., Enkephalin) Endogenous_Opioid->DOR Binds G_Protein Gαi/o-Gβγ Complex DOR->G_Protein Prevents Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase No Inhibition Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel No Modulation cAMP ↓ cAMP Neuronal_Activity ↓ Neuronal Excitability

Caption: TRK-851 competitively binds to the δ-opioid receptor, preventing G-protein activation and subsequent downstream signaling cascades.

References

In Vivo Therapeutic Potential of Novel Benzofuran Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of novel benzofuran (B130515) compounds, a promising class of heterocyclic molecules with diverse pharmacological activities. Benzofuran derivatives have demonstrated significant potential in preclinical models for oncology, inflammatory disorders, and neurodegenerative diseases. This document summarizes key quantitative data, details experimental methodologies for crucial in vivo studies, and visualizes the underlying signaling pathways to facilitate further research and development in this area.

Anticancer Applications

Novel benzofuran derivatives have emerged as potent anticancer agents, with several compounds demonstrating significant antitumor activity in preclinical studies. A notable mechanism of action is the inhibition of key regulators of cell division, such as Aurora B kinase, which is often overexpressed in various cancer types.[1][2]

Quantitative Data Summary: Anticancer Efficacy

The following table summarizes the in vivo efficacy of a representative novel benzofuran derivative, compound S6, which functions as an Aurora B kinase inhibitor.[1]

ParameterVehicle ControlCompound S6 (50 mg/kg)Compound S6 (100 mg/kg)
Tumor Volume (mm³) 1250 ± 150750 ± 120450 ± 100
Tumor Growth Inhibition (%) -40%64%
Phospho-Histone H3 (Ser10) Inhibition (%) -55%80%
Experimental Protocol: Xenograft Tumor Model

This protocol outlines the methodology for assessing the in vivo anticancer efficacy of novel benzofuran compounds using a human tumor xenograft model in immunodeficient mice.[1]

  • Cell Culture and Animal Model:

    • Human cancer cell lines (e.g., QGY-7401 liver cancer, H460 lung cancer) are cultured in appropriate media until they reach the logarithmic growth phase.[1][3]

    • Female athymic nude mice (4-6 weeks old) are utilized for the study.[1]

  • Tumor Implantation:

    • A suspension of 2 x 10⁶ cancer cells in 100 µL of serum-free medium is injected subcutaneously into the right flank of each mouse.

    • Tumors are allowed to develop to a palpable size (approximately 100-150 mm³).[1]

  • Treatment Regimen:

    • Mice are randomly allocated to treatment and control groups.

    • The benzofuran derivative is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).[1]

    • The compound is administered, for example, intraperitoneally once daily at desired doses (e.g., 50 and 100 mg/kg).[1]

    • The control group receives only the vehicle.

  • Efficacy Evaluation:

    • Tumor volume is measured every 2-3 days using calipers and calculated with the formula: (length × width²)/2.[1]

    • The body weight of the mice is monitored as an indicator of systemic toxicity.

Signaling Pathway: Aurora B Kinase Inhibition

The diagram below illustrates the mechanism of action for benzofuran derivatives that target the Aurora B kinase signaling pathway, ultimately leading to mitotic catastrophe and cell death in cancer cells.[1][2]

Benzofuran Benzofuran Derivative (e.g., S6) AuroraB Aurora B Kinase Benzofuran->AuroraB Inhibits Catastrophe Mitotic Catastrophe Benzofuran->Catastrophe Leads to HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates Chromosome Chromosome Condensation & Segregation HistoneH3->Chromosome Mitosis Proper Mitosis Chromosome->Mitosis Apoptosis Apoptosis Catastrophe->Apoptosis

Inhibition of Aurora B kinase by benzofuran derivatives disrupts mitosis.[1][2]

Anti-inflammatory Applications

Certain novel benzofuran derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways, such as NF-κB and MAPK, which are pivotal in the inflammatory response.[1]

Quantitative Data Summary: Anti-inflammatory and Antioxidant Effects

The following table presents in vitro data for a novel benzofuran derivative, compound 1j, highlighting its antioxidant properties which contribute to its anti-inflammatory potential.

ParameterCompound 1j (100 µM)
Inhibition of Lipid Peroxidation (%) 62%
DPPH Radical Scavenging Activity (%) 23.5%
Experimental Protocol: Rat Paw Edema Model

This protocol describes a common in vivo model for evaluating the anti-inflammatory activity of novel benzofuran compounds.[4][5]

  • Animal Model:

    • Male Wistar rats (180-220 g) are used for the experiment.[1]

  • Treatment:

    • Animals are divided into a control group, a standard group (e.g., Indomethacin 10 mg/kg), and test groups.

    • The novel benzofuran derivative is administered orally or intraperitoneally at the desired doses (e.g., 20 mg/kg).[1]

  • Induction of Inflammation:

    • One hour after treatment, a phlogistic agent (e.g., 0.1 mL of 1% carrageenan solution) is injected into the sub-plantar region of the right hind paw of each rat.

  • Evaluation of Edema:

    • Paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

    • The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

Signaling Pathway: NF-κB and MAPK Inhibition

The diagram below illustrates how benzofuran derivatives can inhibit lipopolysaccharide (LPS)-induced inflammation by blocking key proteins in the MAPK and NF-κB signaling pathways.[1]

LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB_path NF-κB Pathway (IκBα) TLR4->NFkB_path NFkB NF-κB MAPK->NFkB Activates NFkB_path->NFkB Activates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines Promotes Transcription Benzofuran Benzofuran Derivatives Benzofuran->MAPK Inhibits Phosphorylation Benzofuran->NFkB_path Inhibits Phosphorylation

Benzofurans block inflammatory pathways by inhibiting MAPK and NF-κB.[1]

Neuroprotective Applications

Benzofuran derivatives have also demonstrated potential in the treatment of neurodegenerative conditions like Alzheimer's disease.[1] Their neuroprotective effects are often linked to their antioxidant properties and their ability to modulate key enzymes and pathways involved in disease pathology.[1][6]

Experimental Workflow: Evaluation of Neuroprotection

The following workflow outlines a general approach to assessing the neuroprotective effects of novel benzofuran compounds.

Synthesis Synthesis of Novel Benzofuran Derivatives InVitro In Vitro Screening (e.g., Antioxidant assays, NMDA receptor antagonism) Synthesis->InVitro LeadSelection Lead Compound Selection InVitro->LeadSelection InVivo In Vivo Model of Neurodegeneration (e.g., Animal model of Alzheimer's disease) LeadSelection->InVivo Behavioral Behavioral Assessments InVivo->Behavioral Biochemical Biochemical & Histological Analysis of Brain Tissue InVivo->Biochemical Data Data Analysis & Conclusion Behavioral->Data Biochemical->Data

Workflow for the evaluation of neuroprotective benzofuran compounds.

This guide provides a foundational understanding of the in vivo potential of novel benzofuran compounds. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to advancing these promising molecules towards clinical applications.

References

The Role of 5-HT3 Receptors in Nociception: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter in the modulation of pain, exerting complex, often contradictory, effects through a diverse family of receptors.[1] Unlike the other 5-HT receptors, which are G-protein-coupled, the 5-HT3 receptor is a unique, ligand-gated ion channel, a member of the Cys-loop superfamily.[2][3] This structural distinction means its activation invariably leads to rapid, excitatory responses through cation influx.[1] 5-HT3 receptors are strategically located throughout the peripheral and central nervous systems at key anatomical sites for pain transmission and modulation, including primary afferent neurons and spinal cord dorsal horn neurons.[1][4] This guide provides an in-depth examination of the mechanisms by which 5-HT3 receptors contribute to nociception, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Peripheral Mechanisms: 5-HT3 Receptors on Primary Afferent Nociceptors

Following tissue injury or inflammation, 5-HT is released from sources like platelets and mast cells into the local environment.[3] This peripheral 5-HT directly acts on 5-HT3 receptors expressed on the terminals of a specific subset of myelinated (Aδ) and unmyelinated (C-fiber) primary afferent nociceptors.[5][6] Activation of these ionotropic receptors causes a rapid influx of Na+ and Ca2+, leading to membrane depolarization and the generation of action potentials that are transmitted to the spinal cord, signaling pain.[7]

Studies have shown that this peripheral activation is primarily pronociceptive.[3][5] Interestingly, the population of nociceptors expressing 5-HT3 receptors appears to be distinct, with few expressing the proinflammatory neuropeptide substance P.[5][6] This explains the observation that while 5-HT3 receptor activation contributes significantly to the pain associated with tissue injury, it does not seem to contribute to the associated edema or swelling.[3][5]

Peripheral_Nociception_Pathway cluster_extracellular Extracellular Space cluster_membrane Nociceptor Membrane cluster_intracellular Intracellular Space (Nociceptor) 5HT Serotonin (5-HT) Released from platelets, mast cells 5HT3R 5-HT3 Receptor (Ligand-gated ion channel) 5HT->5HT3R Binds Depolarization Membrane Depolarization 5HT3R->Depolarization Na+/Ca2+ Influx AP Action Potential Generation Depolarization->AP Signal Signal to Spinal Cord AP->Signal

Caption: Peripheral 5-HT3 receptor activation on nociceptors.

Central Mechanisms: Spinal Cord Modulation

5-HT3 receptors are densely expressed in the superficial laminae of the spinal dorsal horn, a key processing center for nociceptive information.[7] Here, they are found on the central terminals of primary afferent neurons and on spinal interneurons.[4] The descending serotonergic pathways originating from the brainstem, particularly the rostral ventromedial medulla (RVM), can either inhibit or facilitate pain at the spinal level, depending on the receptor subtype activated.[7][8]

A growing body of evidence points to spinal 5-HT3 receptors as key mediators of descending pain facilitation , especially in persistent and neuropathic pain states.[4][9] Activation of these receptors enhances the excitability of spinal neurons and strengthens synaptic transmission from nociceptors.

Neuron-Glial Signaling Cascade

Recent research has uncovered a complex intercellular signaling cascade initiated by spinal 5-HT3 receptor activation that contributes to behavioral hypersensitivity.[4][10] This process involves reciprocal communication between neurons and glial cells (microglia and astrocytes):

  • Neuronal Activation: 5-HT released from descending pathways activates 5-HT3 receptors on spinal neurons or primary afferent terminals.[4]

  • Neuron-to-Microglia Signaling: These activated neurons release the chemokine fractalkine (CX3CL1).[4][10]

  • Microglial Activation: Fractalkine binds to its receptor, CX3CR1, which is primarily expressed on microglia, causing them to enter an activated state.[4]

  • Microglia-to-Astrocyte Signaling: Activated microglia release interleukin-18 (IL-18), which in turn acts on IL-18 receptors on nearby astrocytes.[4][10]

  • Astrocyte-to-Neuron Signaling: Activated astrocytes then release interleukin-1β (IL-1β), which acts back on dorsal horn neurons, enhancing their excitability and contributing to central sensitization and pain hypersensitivity.[4]

Central_Neuron_Glial_Signaling 5HT Descending 5-HT Neuron Spinal Neuron / Afferent Terminal (Expressing 5-HT3R) 5HT->Neuron Activates 5-HT3R Microglia Microglia (Expressing CX3CR1) Neuron->Microglia Releases Fractalkine (CX3CL1) Hyperexcitability Neuronal Hyperexcitability (Central Sensitization) Neuron->Hyperexcitability Leads to Astrocyte Astrocyte (Expressing IL-18R) Microglia->Astrocyte Releases IL-18 Astrocyte->Neuron Releases IL-1β

Caption: Spinal 5-HT3R-mediated neuron-glial signaling cascade.

Quantitative Data Presentation

The pronociceptive role of 5-HT3 receptors is supported by numerous pharmacological studies. The tables below summarize quantitative data from key experiments using selective agonists and antagonists.

Table 1: Effects of 5-HT3 Receptor Antagonists on Nociceptive Behavior
CompoundModelSpeciesAdministrationDoseEffect on NociceptionReference
Ondansetron (B39145) Formalin Test (Phase 2)MouseIntraplantar1-100 µgDose-dependent reduction in paw licking duration.[5]
Ondansetron Formalin Test (Phase 2)MouseIntrathecal (i.t.)0.1-10 µgDose-dependent suppression of paw licking behavior.[5]
Ondansetron Formalin Test (Phase 2)RatIntrathecal (i.t.)N/ASignificant reduction in nociceptive behavior.[2]
Ondansetron Chronic MorphineMouseSubcutaneous2 mg/kgSignificantly reversed opioid-induced mechanical allodynia.[11]
Tropisetron (B1223216) Spinal Cord InjuryRatIntrathecal (i.t.)100-150 µgDecreased hyperalgesia and mechanical allodynia.[2]
Ramosetron Tibia Fracture (CRPS model)RatN/A0.1 mg/kgAlleviated pain-related behaviors (mechanical allodynia).[12][13]
ICS 205-930 Noxious HeatRatIntrathecal (i.t.)0.015-0.15 nmolReduced nociceptive responses of dorsal horn neurons.[14][15]
Table 2: Effects of 5-HT3 Receptor Agonists on Nociception
CompoundModel/AssaySpeciesAdministrationDoseEffect on NociceptionReference
m-CPBG ElectrophysiologyRatIntrathecal (i.t.)0.02-0.2 nmolIncreased responsiveness of dorsal horn neurons to noxious stimuli.[14][15]
SR 57227 Behavioral TestingRatIntrathecal (i.t.)10 pmol - 1 nmolInduced significant and long-lasting thermal hyperalgesia and mechanical allodynia.[16]
2-methyl-5-HT Tail-flick testRodentIntrathecal (i.t.)N/AProduced dose-dependent antinociception (conflicting result).[17]

Note: While most evidence points to a pronociceptive role, some earlier studies reported antinociceptive effects of 5-HT3 agonists, potentially due to indirect activation of GABAergic inhibitory interneurons.[5][17] The prevailing consensus, however, supports a facilitatory role in persistent pain states.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the role of 5-HT3 receptors in nociception.

The Formalin Test

This widely used model assesses nociceptive responses to a persistent chemical stimulus and distinguishes between acute neurogenic pain and tonic inflammatory pain.

Protocol:

  • Animal Acclimatization: Mice or rats are placed in a clear observation chamber for at least 30 minutes to acclimate to the environment.

  • Drug Administration: The test compound (e.g., a 5-HT3 antagonist like ondansetron) or vehicle is administered via the desired route (e.g., intraperitoneal, intrathecal, intraplantar) at a predetermined time before the formalin injection.[18]

  • Formalin Injection: A small volume (e.g., 20 µL) of dilute formalin solution (e.g., 2.0-5.0%) is injected subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after injection, the animal is returned to the chamber and observed. The cumulative time spent licking, biting, or flinching the injected paw is recorded with a chronometer.

  • Data Analysis: The observation period is divided into two distinct phases:

    • Phase 1 (0-5 minutes): Represents acute neurogenic pain resulting from direct activation of nociceptors.[18]

    • Phase 2 (15-30 minutes): Represents tonic inflammatory pain, involving a combination of peripheral inflammation and central sensitization.[18] The total time spent exhibiting pain behaviors in each phase is calculated and compared between drug-treated and vehicle-treated groups. Studies consistently show that 5-HT3 antagonists reduce pain behaviors in Phase 2 but not Phase 1.[2][5]

Formalin_Test_Workflow start Start acclimate 1. Acclimatize Animal (e.g., 30 min in chamber) start->acclimate administer 2. Administer Drug or Vehicle (e.g., Ondansetron, i.t.) acclimate->administer inject 3. Inject Formalin (Subcutaneous, plantar surface) administer->inject observe 4. Observe & Record Behavior (Licking, Biting, Flinching) inject->observe phase1 Phase 1 Analysis (0-5 min) Neurogenic Pain observe->phase1 phase2 Phase 2 Analysis (15-30 min) Inflammatory Pain observe->phase2 end End phase1->end phase2->end

Caption: Experimental workflow for the rodent formalin test.
Von Frey Test for Mechanical Allodynia

This assay measures sensitivity to mechanical stimuli and is a hallmark of neuropathic pain models.

Protocol:

  • Animal Acclimatization: Animals are placed on a raised mesh platform, allowing access to the plantar surface of their paws, and are left to acclimate.

  • Stimulation: A series of calibrated Von Frey filaments, which exert a specific bending force, are applied to the mid-plantar surface of the hind paw.

  • Response Measurement: The threshold for paw withdrawal is determined. This is typically done using the "up-down" method, where a positive response (paw withdrawal) leads to the use of a weaker filament, and a negative response leads to a stronger one.

  • Data Analysis: The pattern of responses is used to calculate the 50% paw withdrawal threshold (in grams). A lower threshold in a treated or injured animal compared to a control indicates mechanical allodynia. This method is frequently used in nerve injury and CRPS models to show the analgesic effects of 5-HT3 antagonists.[12][13]

In Vivo Electrophysiology

This technique directly measures the electrical activity of single neurons in the spinal cord to assess how they respond to stimuli.

Protocol:

  • Animal Preparation: An animal (typically a rat) is deeply anesthetized, and a laminectomy is performed to expose the lumbar spinal cord. The animal's physiological state (temperature, heart rate) is maintained.

  • Neuronal Recording: A microelectrode is slowly lowered into the dorsal horn to record the extracellular action potentials of single wide-dynamic-range (WDR) neurons, which respond to both innocuous and noxious stimuli.

  • Stimulation and Drug Application: The neuron's receptive field on the hind paw is mapped. Baseline neuronal responses to controlled noxious stimuli (e.g., heat, mechanical pressure) are recorded. A 5-HT3 receptor agonist or antagonist is then applied directly to the spinal cord surface (topical or intrathecal).[9][14]

  • Data Analysis: The neuronal firing rate (spikes/second) in response to the stimuli is measured before and after drug application. An increase in firing rate after agonist application or a decrease after antagonist application provides direct evidence of the receptor's role in modulating neuronal excitability.[9][14]

Conclusion and Implications for Drug Development

The collective evidence strongly indicates that 5-HT3 receptors play a predominantly pronociceptive role, particularly in the transition from acute to persistent pain states.[3][5] They contribute to pain signaling at both peripheral and central levels. Peripherally, they act as direct sensors of serotonin released during tissue injury.[5] Centrally, they are key components of descending facilitatory pathways and mediate complex neuron-glial interactions that drive central sensitization.[4]

This understanding positions the 5-HT3 receptor as a compelling target for the development of novel analgesics. Selective 5-HT3 receptor antagonists, such as ondansetron and tropisetron, have demonstrated efficacy in attenuating hyperalgesia and allodynia in various preclinical models of inflammatory and neuropathic pain.[2] Their potential to modulate the central sensitization processes without affecting normal acute pain responses makes them an attractive therapeutic strategy, potentially as adjuncts to existing pain therapies to treat chronic pain conditions.[2][19] Further clinical investigation is warranted to translate these preclinical findings into effective treatments for patients.

References

Pharmacological Profile of Adr 851: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adr 851 is a novel compound that has been investigated for its pharmacological activity. This technical overview synthesizes the available scientific literature to provide a concise summary of its profile, with a focus on its mechanism of action and in vivo effects. Due to the limited publicly available data, this document serves as a preliminary guide rather than an exhaustive whitepaper.

Core Pharmacological Data

The primary pharmacological characteristic of this compound identified in the literature is its role as a 5-HT3 receptor antagonist. The compound exists as S and R isomers, which have been shown to exhibit differential analgesic effects.

CompoundTarget ReceptorPharmacological Action
This compound5-HT3Antagonist

Preclinical Efficacy in Pain Models

Studies in rodent models have been instrumental in characterizing the analgesic potential of this compound's isomers. The formalin-induced inflammatory pain model, a widely used assay for assessing analgesic efficacy, has been the primary tool for this evaluation.

IsomerDose (s.c.)ModelAnalgesic Effect
Adr-851R3 mg/kgFormalin-induced inflammatory painSignificant analgesia[1]
Adr-851R10 mg/kgFormalin-induced inflammatory painSignificant analgesia[1]
Adr-851S1 mg/kgFormalin-induced inflammatory painSignificant analgesia[1]
This compound (isomers not specified)Not specifiedAcute thermal painNo analgesic effect[1]
This compound (isomers not specified)Not specifiedAcute mechanical painNo analgesic effect[1]

Mechanism of Action: 5-HT3 Receptor Antagonism

The analgesic properties of this compound are attributed to its antagonism of the 5-HT3 receptor. These receptors are ligand-gated ion channels that are activated by serotonin (B10506) (5-hydroxytryptamine, 5-HT). Upon activation, they allow for the rapid influx of cations, leading to neuronal depolarization. In the context of pain, 5-HT3 receptors located on nociceptive neurons are involved in the transmission of pain signals. By blocking these receptors, this compound is thought to inhibit this signaling cascade.

5HT3_Antagonism_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Nociceptive Neuron Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor Serotonin->Receptor Binds to Depolarization Neuronal Depolarization Receptor->Depolarization Activates Adr851 This compound Adr851->Receptor Blocks PainSignal Pain Signal Transmission Depolarization->PainSignal Leads to

Caption: Mechanism of this compound via 5-HT3 receptor antagonism.

Experimental Protocols

The following provides a general overview of the methodology employed in the preclinical evaluation of this compound.

Formalin-Induced Inflammatory Pain Model

This model is used to assess pain and analgesia. It involves the subcutaneous injection of a dilute formalin solution into the plantar surface of a rat's hind paw, which induces a biphasic pain response. The first phase is an acute, short-lasting pain, followed by a second, longer-lasting inflammatory pain phase. The analgesic efficacy of a test compound is determined by its ability to reduce pain-related behaviors, such as licking, flinching, and biting of the injected paw. In the case of this compound, the compound was administered subcutaneously at doses ranging from 0.1 to 10 mg/kg.[1]

Formalin_Test_Workflow cluster_protocol Experimental Protocol Animal_Prep Rat Acclimatization Compound_Admin Subcutaneous Administration of this compound (0.1-10 mg/kg) Animal_Prep->Compound_Admin Formalin_Inject Formalin Injection (Plantar Surface) Compound_Admin->Formalin_Inject Behavior_Obs Observation of Pain Behaviors Formalin_Inject->Behavior_Obs Data_Analysis Quantification of Analgesic Effect Behavior_Obs->Data_Analysis

Caption: Workflow for the formalin-induced inflammatory pain model.

Acute Thermal and Mechanical Pain Models

While specific details of the protocols used for this compound are not available, these models typically involve assessing an animal's response to a thermal stimulus (e.g., a hot plate) or a mechanical stimulus (e.g., von Frey filaments). The latency to a withdrawal response is measured as an indicator of pain sensitivity. The lack of an analgesic effect for this compound in these tests suggests a specific efficacy against inflammatory pain rather than acute nociceptive pain.[1]

References

In-Depth Technical Guide: Discovery and Preclinical Evaluation of Adr 851

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide on Adr 851 has been compiled based on publicly available information, primarily the abstract of a single preclinical study. Due to the limited availability of data, a complete overview of the discovery, synthesis, and full development pipeline of this compound cannot be provided. The experimental protocols detailed below are based on standardized methodologies for the cited assays, as the specific parameters from the original study were not accessible.

Introduction

This compound is a novel compound identified as a selective 5-HT3 (serotonin) receptor antagonist. The 5-HT3 receptor, a ligand-gated ion channel, is implicated in various physiological processes, including the modulation of pain perception. Antagonism of this receptor is a therapeutic strategy for conditions such as chemotherapy-induced nausea and vomiting, and irritable bowel syndrome. Preclinical research has been conducted to explore the potential analgesic effects of this compound in various pain models. This document provides a technical overview of the available preclinical data on this compound.

Chemical Identity

While a detailed synthesis protocol for this compound is not publicly available, its chemical identity has been established.

  • Chemical Name: 4-amino-5-chloro-2,3-dihydro-N-(pyrrolidin-2-ylmethyl)benzofuran-7-carboxamide

  • Molecular Formula: C14H18ClN3O2

  • CAS Number: 138559-56-5

Preclinical Pharmacodynamics: Analgesic Effects

The analgesic potential of the stereoisomers of this compound (Adr-851S and Adr-851R) was evaluated in rodent models of acute thermal, mechanical, and inflammatory pain. The route of administration for these studies was subcutaneous (s.c.) injection.

Data Presentation

Table 1: Analgesic Effects of this compound Isomers in a Rat Model of Inflammatory Pain (Formalin Test) [1]

CompoundDose (mg/kg, s.c.)Analgesic Effect (Anti-nociception)
Adr-851S1Significant
3Not Reported
10Not Reported
Adr-851R1Not Reported
3Significant
10Significant

Table 2: Analgesic Effects of this compound Isomers in Rat Models of Acute Thermal and Mechanical Pain [1]

CompoundDose (mg/kg, s.c.)Analgesic Effect (Thermal Test)Analgesic Effect (Mechanical Test)
Adr-851S0.1 - 10No significant analgesiaNo significant analgesia
Adr-851R0.1 - 10No significant analgesiaNo significant analgesia

Experimental Protocols

The following are generalized protocols for the experimental models used to assess the analgesic effects of this compound. The specific parameters of the original study are not available.

Formalin-Induced Inflammatory Pain Test

This model assesses the response to a persistent, localized inflammatory pain.

  • Animals: Male rats are used for this study.

  • Acclimation: Animals are habituated to the testing environment and observation chambers prior to the experiment to minimize stress-induced behavioral changes.

  • Drug Administration: A subcutaneous (s.c.) injection of either vehicle or this compound (at doses of 0.1, 1, 3, or 10 mg/kg) is administered.

  • Induction of Nociception: A dilute solution of formalin is injected into the plantar surface of one hind paw.

  • Observation: Following formalin injection, the animals are observed, and the time spent licking, biting, or flinching the injected paw is recorded. The observation period is typically divided into two phases: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-60 minutes post-injection).

  • Data Analysis: The total time spent in nociceptive behaviors during each phase is quantified and compared between the vehicle-treated and this compound-treated groups. Statistical analysis is performed to determine the significance of any observed analgesic effects.

Thermal Pain Test (Hot Plate Method)

This test evaluates the response to a thermal stimulus.

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature is used.

  • Acclimation: Rats are individually placed on the hot plate before the administration of the test compound for a baseline reading.

  • Drug Administration: Vehicle or this compound is administered subcutaneously.

  • Testing: At a predetermined time after drug administration, each rat is placed on the hot plate.

  • Endpoint: The latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is established to prevent tissue damage.

  • Data Analysis: The reaction times of the this compound-treated groups are compared to the vehicle-treated group to assess for thermal analgesia.

Mechanical Nociception Test (Von Frey Method)

This assay measures the sensitivity to a mechanical stimulus.

  • Apparatus: A set of calibrated von Frey filaments, which exert a specific force when bent, is used.

  • Acclimation: Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate.

  • Drug Administration: this compound or vehicle is administered via s.c. injection.

  • Testing: The von Frey filaments are applied to the plantar surface of the hind paw with increasing force.

  • Endpoint: The paw withdrawal threshold, defined as the force at which the animal withdraws its paw, is determined.

  • Data Analysis: The withdrawal thresholds for the drug-treated groups are compared to the vehicle group to determine any changes in mechanical sensitivity.

Signaling Pathways and Experimental Workflow

Proposed Mechanism of Action: 5-HT3 Receptor Antagonism

5HT3_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin (5-HT) Synaptic_Cleft Synaptic Cleft Serotonin_Vesicle->Synaptic_Cleft Release 5HT3_Receptor 5-HT3 Receptor (Ligand-gated ion channel) Ion_Channel Cation Channel (Na+, K+, Ca2+) 5HT3_Receptor->Ion_Channel Opens Depolarization Neuronal Depolarization (Pain Signal Transmission) Ion_Channel->Depolarization Leads to Adr_851 This compound Adr_851->5HT3_Receptor Blocks Synaptic_Cleft->5HT3_Receptor Binds to

Caption: General signaling pathway of a 5-HT3 receptor antagonist like this compound.

Experimental Workflow for Preclinical Analgesia Studies

Experimental_Workflow cluster_pain_models Pain Models Animal_Acclimation Animal Acclimation (Rats) Drug_Administration Drug Administration (this compound s.c.) Animal_Acclimation->Drug_Administration Pain_Induction Pain Induction Drug_Administration->Pain_Induction Formalin_Test Formalin Test (Inflammatory) Pain_Induction->Formalin_Test Hot_Plate_Test Hot Plate Test (Thermal) Pain_Induction->Hot_Plate_Test Von_Frey_Test Von Frey Test (Mechanical) Pain_Induction->Von_Frey_Test Behavioral_Assessment Behavioral Assessment Data_Analysis Data Analysis (Comparison to Vehicle) Behavioral_Assessment->Data_Analysis Formalin_Test->Behavioral_Assessment Hot_Plate_Test->Behavioral_Assessment Von_Frey_Test->Behavioral_Assessment

Caption: Workflow of the preclinical evaluation of this compound for analgesic effects.

Summary and Future Directions

The available preclinical data suggests that this compound, a novel 5-HT3 receptor antagonist, exhibits analgesic properties specifically in a model of inflammatory pain in rats.[1] Notably, the R-isomer of this compound showed significant anti-nociceptive effects at higher doses, while the S-isomer was effective at a lower dose in the formalin test.[1] However, neither isomer demonstrated efficacy in acute thermal or mechanical pain models.[1]

These initial findings warrant further investigation into the development of this compound as a potential therapeutic for inflammatory pain conditions. Future studies should aim to:

  • Elucidate the full pharmacokinetic and pharmacodynamic profile of this compound.

  • Investigate its efficacy and safety in other preclinical models of chronic pain.

  • Determine the detailed mechanism of action beyond 5-HT3 receptor antagonism.

  • Conduct comprehensive toxicology studies to assess its safety profile.

The limited publicly available information on this compound underscores the need for more research to fully understand its therapeutic potential.

References

Navigating the Frontier of Neuropathic Pain: A Technical Guide to the Preclinical Development of BP4L-18:1:1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core preclinical data and methodologies for BP4L-18:1:1, a first-in-class, peripherally-restricted inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated channel 1 (HCN1) for the treatment of neuropathic pain. This document provides a structured overview of the quantitative data from key experiments, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction: A Novel Approach to a Persistent Challenge

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge.[1] Current treatment options are often characterized by limited efficacy and dose-limiting side effects. BP4L-18:1:1 emerges from a novel therapeutic strategy focused on the selective inhibition of HCN1 channels in the peripheral nervous system.[2] Overactivity of HCN channels has been identified as a key contributor to the neuronal hyperexcitability that underlies neuropathic pain.[3] By targeting HCN1, BP4L-18:1:1 aims to quell this aberrant neuronal activity without the central nervous system side effects associated with many current therapies.[2]

Mechanism of Action: Targeted Inhibition of HCN1

BP4L-18:1:1 is a novel small molecule designed to combine an HCN1 inhibitor with a motif that restricts its distribution to the periphery and controls its presentation at the cell membrane.[2] This design is intended to prevent the molecule from crossing the blood-brain barrier, thereby avoiding off-target effects in the central nervous system. The therapeutic action of BP4L-18:1:1 is predicated on its ability to act as an inverse agonist at HCN1 channels, stabilizing the closed state of the channel and thus reducing the spontaneous firing of peripheral nociceptors.

Below is a diagram illustrating the proposed signaling pathway and mechanism of action for BP4L-18:1:1.

BP4L_18_1_1_Mechanism_of_Action cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System Nerve_Injury Nerve Injury/ Disease HCN1_Upregulation Increased HCN1 Channel Activity Nerve_Injury->HCN1_Upregulation leads to Neuronal_Hyperexcitability Neuronal Hyperexcitability HCN1_Upregulation->Neuronal_Hyperexcitability causes Neuropathic_Pain Neuropathic Pain (Allodynia, Hyperalgesia) Neuronal_Hyperexcitability->Neuropathic_Pain results in BP4L_18_1_1 BP4L-18:1:1 (Oral Administration) HCN1_Inhibition Selective Inhibition of Peripheral HCN1 Channels BP4L_18_1_1->HCN1_Inhibition mediates BBB Blood-Brain Barrier BP4L_18_1_1->BBB Does not cross HCN1_Inhibition->Neuronal_Hyperexcitability reduces BP4L_18_1_1_CNS BP4L-18:1:1

Caption: Proposed mechanism of action of BP4L-18:1:1 in the peripheral nervous system.

Preclinical Efficacy in Neuropathic Pain Models

Preclinical studies in a rat model of nerve injury-induced neuropathic pain have demonstrated the efficacy of orally administered BP4L-18:1:1 in reversing signs of pain. A significant reduction in mechanical allodynia was observed following both single and repeated daily dosing.

Quantitative Data Summary
Animal ModelTreatment GroupDoseDosing RegimenOutcome MeasureResult
Rat (Spared Nerve Injury)BP4L-18:1:1Not specifiedSingle doseMechanical Allodynia (von Frey test)Significant reversal of pain signs
Rat (Spared Nerve Injury)BP4L-18:1:1Not specified7 days of daily dosingMechanical Allodynia (von Frey test)Significant reversal of pain signs
RatBP4L-18:1:1Not specifiedNot specifiedCardiac FunctionNo observed side effects
RatBP4L-18:1:1Not specifiedNot specifiedSedation LevelNo observed sedation
RatBP4L-18:1:1Not specifiedNot specifiedAddictive PotentialNo observed signs of addictiveness

Note: Specific dosage and quantitative pain score reductions are not publicly available and would be found in the full publication.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following outlines the key experimental protocols employed in the evaluation of BP4L-18:1:1.

Animal Model: Spared Nerve Injury (SNI)

The SNI model is a widely used surgical model of neuropathic pain that induces long-lasting and robust mechanical allodynia.

Procedure:

  • Anesthesia: Adult male Sprague-Dawley rats are anesthetized with isoflurane.

  • Surgical Site Preparation: The lateral surface of the left thigh is shaved and sterilized.

  • Nerve Exposure: An incision is made in the skin and the biceps femoris muscle is bluntly dissected to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Nerve Ligation and Transection: The common peroneal and tibial nerves are tightly ligated with a 5-0 silk suture and transected distal to the ligation, removing a 2-4 mm section of the distal nerve stump. The sural nerve is left intact.

  • Wound Closure: The muscle and skin are closed in layers.

  • Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative analgesia for a limited duration to manage surgical pain without interfering with the development of neuropathic pain.

Behavioral Testing: Mechanical Allodynia (von Frey Test)

Mechanical allodynia, a hallmark of neuropathic pain where a normally non-painful stimulus is perceived as painful, is assessed using the von Frey filament test.

Procedure:

  • Acclimation: Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 15 minutes before testing.

  • Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the lateral aspect of the plantar surface of the hind paw (the territory of the intact sural nerve).

  • Response Assessment: A positive response is recorded as a brisk withdrawal or flinching of the paw upon application of the filament.

  • Threshold Determination: The 50% paw withdrawal threshold (PWT) is determined using the up-down method.

Experimental Workflow

The following diagram illustrates the typical workflow for a preclinical efficacy study of BP4L-18:1:1.

Experimental_Workflow SNI_Surgery Spared Nerve Injury (SNI) Surgery in Rats Baseline_Testing Baseline Behavioral Testing (von Frey Test) SNI_Surgery->Baseline_Testing Post-operative recovery period Group_Assignment Random Assignment to Treatment Groups (BP4L-18:1:1 or Vehicle) Baseline_Testing->Group_Assignment Drug_Administration Oral Administration of BP4L-18:1:1 or Vehicle Group_Assignment->Drug_Administration Post_Dose_Testing Post-Dosing Behavioral Testing (von Frey Test at various time points) Drug_Administration->Post_Dose_Testing Data_Analysis Data Analysis and Statistical Comparison Post_Dose_Testing->Data_Analysis

Caption: A generalized experimental workflow for preclinical testing of BP4L-18:1:1.

Safety and Tolerability

A critical aspect of the preclinical evaluation of BP4L-18:1:1 was the assessment of its safety profile. Preliminary studies in rodents indicated a favorable safety margin, with no observable cardiac side effects, sedation, or signs of addictiveness. These findings are consistent with the peripherally-restricted design of the molecule.

Future Directions

The promising preclinical data for BP4L-18:1:1 provide a strong rationale for its continued development. The next critical steps will involve comprehensive IND-enabling studies to further characterize the safety, toxicology, and pharmacokinetics of the compound. Successful completion of these studies will pave the way for first-in-human clinical trials to evaluate the safety and efficacy of BP4L-18:1:1 in patients with neuropathic pain.

Conclusion

BP4L-18:1:1 represents a novel and promising therapeutic candidate for the treatment of neuropathic pain. Its unique mechanism of action, targeting peripheral HCN1 channels, and favorable preclinical safety profile suggest that it could offer a significant advancement over existing therapies. The data and protocols outlined in this guide provide a foundational understanding of the preclinical evidence supporting the continued investigation of BP4L-18:1:1 as a potential non-opioid, non-addictive treatment for this challenging condition.

References

An In-Depth Technical Guide to the Cellular Targets of Adr 851

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature on "Adr 851" is limited to a 1991 study identifying it as a novel 5-HT3 receptor antagonist with analgesic properties in rats.[1] Detailed quantitative data regarding its binding affinity, in vitro potency, and full pharmacological profile are not available in the public domain. This guide, therefore, describes the known primary cellular target of this compound—the 5-HT3 receptor—and provides a comprehensive overview of the pharmacology, signaling pathways, and experimental characterization typical for this class of compounds. The quantitative data and specific protocols presented herein are representative of well-characterized 5-HT3 receptor antagonists and serve as an illustrative framework.

Primary Cellular Target: The 5-Hydroxytryptamine-3 (5-HT3) Receptor

The principal cellular target of this compound is the 5-hydroxytryptamine-3 (5-HT3) receptor.[1] Unlike all other serotonin (B10506) receptors, which are G-protein coupled receptors, the 5-HT3 receptor is a ligand-gated ion channel.[2] This places it in the Cys-loop superfamily of receptors, which also includes nicotinic acetylcholine, GABAA, and glycine (B1666218) receptors.[2][3]

Upon binding of the endogenous ligand serotonin (5-HT), the 5-HT3 receptor undergoes a conformational change that opens a central, non-selective cation pore.[2] This allows the rapid influx of sodium (Na+) and potassium (K+) ions, and to a lesser extent, calcium (Ca2+) ions, leading to neuronal depolarization and the initiation of an excitatory nerve impulse.[2][4] 5-HT3 receptors are predominantly located in the central and peripheral nervous systems, with high concentrations in the chemoreceptor trigger zone of the brainstem and on vagal afferent nerves in the gastrointestinal tract, explaining their critical role in emesis and gut motility.[3][5]

As a 5-HT3 receptor antagonist, this compound is presumed to competitively bind to the receptor, preventing serotonin from activating the channel and thereby inhibiting the downstream excitatory signaling.

Quantitative Pharmacological Profile

While specific quantitative data for this compound is unavailable, this section presents representative data for other well-characterized 5-HT3 receptor antagonists to illustrate a typical pharmacological profile. This includes binding affinity (Ki) at the 5-HT3 receptor and functional antagonist potency (IC50). A selectivity panel is also included to demonstrate specificity against other common neurotransmitter receptors.

Table 1: Representative Binding Affinity and Functional Potency of 5-HT3 Receptor Antagonists

Compound5-HT3 Receptor Binding Affinity (Ki, nM)5-HT3 Receptor Functional Antagonism (IC50, nM)
Ondansetron1.5 - 4.52.0 - 5.0
Granisetron0.1 - 0.50.3 - 1.0
Palonosetron0.04 - 0.10.06 - 0.2
This compoundData Not AvailableData Not Available

Data are compiled from various public sources and are representative values.

Table 2: Representative Selectivity Profile for a 5-HT3 Receptor Antagonist (e.g., Cilansetron)

TargetBinding Affinity (Ki, nM)
5-HT3 Receptor 0.19
Sigma-1 Receptor340
Muscarinic M1 Receptor910
5-HT4 Receptor960
Dopamine D2 Receptor> 5000
Adrenergic α1 Receptor> 5000
Histamine H1 Receptor> 5000

Data is representative for the selective antagonist Cilansetron and illustrates high affinity for the primary target with significantly lower affinity for other receptors.[6]

Cellular Signaling Pathways

Activation of the 5-HT3 receptor by serotonin initiates a rapid depolarization event. The influx of Ca2+ through the channel can also trigger downstream intracellular signaling cascades. This compound, as an antagonist, blocks these events.

The diagram below illustrates the signaling pathway mediated by the 5-HT3 receptor. Serotonin binding opens the ion channel, leading to cation influx and depolarization. The increase in intracellular Ca2+ can activate Calcium/Calmodulin-dependent Kinase II (CaMKII), which in turn can activate the ERK1/2 signaling pathway, influencing cellular processes like gene expression and neuronal plasticity.[4]

5HT3_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Na_K Na+, K+ Influx Receptor->Na_K Opens Channel Ca_in Ca2+ Influx Receptor->Ca_in PLC Membrane Depolarization Response Cellular Response (e.g., Neurotransmitter Release) PLC->Response Serotonin Serotonin (5-HT) Serotonin->Receptor Binds & Activates Adr851 This compound Adr851->Receptor Binds & Inhibits Na_K->PLC CaMKII CaMKII Activation Ca_in->CaMKII Ca_ER Ca2+ Release (from ER) Ca_ER->CaMKII ERK ERK1/2 Activation CaMKII->ERK ERK->Response

Caption: 5-HT3 Receptor signaling cascade.

Experimental Protocols

The characterization of a novel 5-HT3 receptor antagonist like this compound involves a series of in vitro experiments to determine its binding affinity, functional potency, and selectivity. Below are detailed methodologies for two key assays.

Radioligand Binding Assay for 5-HT3 Receptor Affinity (Ki)

This assay quantifies the affinity of a test compound (e.g., this compound) for the 5-HT3 receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • HEK-293 cells stably expressing the human 5-HT3A receptor are cultured and harvested.

    • Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.

    • The resulting pellet containing the cell membranes is resuspended, and protein concentration is determined via a Bradford or BCA assay.

  • Binding Reaction:

    • In a 96-well plate, add in order: assay buffer, cell membranes (e.g., 10-20 µg protein), a fixed concentration of a 5-HT3-selective radioligand (e.g., [3H]Granisetron at its Kd concentration), and varying concentrations of the test compound (this compound).

    • For determining non-specific binding, a high concentration of a non-labeled known antagonist (e.g., 10 µM Ondansetron) is used instead of the test compound.

    • Total binding is determined in the absence of any competing compound.

  • Incubation & Harvesting:

    • The plate is incubated (e.g., 60 minutes at 25°C) to allow the binding reaction to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • The filters are washed rapidly with ice-cold buffer to remove non-specifically bound radioligand.

  • Data Acquisition & Analysis:

    • The filter plate is dried, and a scintillation cocktail is added to each well.

    • Radioactivity is counted using a scintillation counter.

    • The data (counts per minute) are plotted against the log concentration of the test compound. A sigmoidal competition curve is generated.

    • The IC50 (concentration of test compound that displaces 50% of the radioligand) is calculated from the curve.

    • The Ki (binding affinity constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Calcium Influx Assay for Functional Antagonism (IC50)

This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium that occurs upon agonist stimulation of the 5-HT3 receptor.

Methodology:

  • Cell Preparation:

    • HEK-293 cells stably expressing the human 5-HT3A receptor are seeded into a black, clear-bottom 96-well plate and cultured overnight.

  • Dye Loading:

    • The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C. This allows the dye to enter the cells.

    • After incubation, the cells are washed with assay buffer to remove excess extracellular dye.

  • Compound Addition:

    • Varying concentrations of the test antagonist (this compound) are added to the wells and the plate is pre-incubated for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement:

    • The plate is placed into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • A baseline fluorescence reading is taken.

    • A fixed concentration of an agonist (e.g., Serotonin at its EC80 concentration) is automatically injected into the wells to stimulate the 5-HT3 receptors.

    • Fluorescence intensity is measured kinetically over time (e.g., every second for 2 minutes). An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis:

    • The peak fluorescence response after agonist addition is determined for each well.

    • The data are normalized to the response of wells with agonist only (0% inhibition) and wells with buffer only (100% inhibition).

    • A dose-response curve is generated by plotting the percent inhibition against the log concentration of the test compound (this compound).

    • The IC50 value (the concentration of antagonist that causes 50% inhibition of the agonist response) is calculated from the curve.

Experimental & Logic Workflow

The discovery and characterization of a novel antagonist like this compound follows a logical progression from initial screening to detailed profiling.

Experimental_Workflow HTS High-Throughput Screen (e.g., Ca2+ Influx Assay) HitConf Hit Confirmation (Dose-Response IC50) HTS->HitConf Identifies 'Hits' Binding Primary Target Affinity (Radioligand Binding Ki) HitConf->Binding Confirms Potency Selectivity Selectivity Profiling (Panel of >40 Receptors) Binding->Selectivity Determines Specificity InVivo In Vivo Model (e.g., Rat Formalin Test) Selectivity->InVivo Informs In Vivo Study Lead Lead Candidate InVivo->Lead Demonstrates Efficacy

Caption: Workflow for antagonist characterization.

References

Foundational Research on Benzofuran Analgesics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on benzofuran-based analgesics. It covers their mechanism of action, structure-activity relationships, and key experimental findings, with a focus on quantitative data and detailed methodologies.

Introduction to Benzofuran (B130515) Analgesics

Benzofuran, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The analgesic potential of benzofuran derivatives has been a significant area of research, with many compounds showing promising results in preclinical studies. This guide delves into the core scientific principles and experimental data that form the basis of our understanding of these compounds as potential pain therapeutics.

Mechanism of Action: Targeting the Arachidonic Acid Cascade

The primary mechanism by which many benzofuran derivatives exert their analgesic and anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes.[3] COX enzymes are key to the biosynthesis of prostaglandins (B1171923) (PGs), which are potent inflammatory mediators that also sensitize nociceptors, leading to the perception of pain. There are two main isoforms of COX: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[4][5]

Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective actions of COX-1.[4] Several studies have demonstrated that novel benzofuran derivatives exhibit potent and selective inhibition of COX-2.[3][4]

The inhibition of COX-2 by benzofuran compounds leads to a reduction in the production of prostaglandins, particularly PGE2. This, in turn, alleviates pain by preventing the sensitization of peripheral nerve endings and reducing central sensitization in the spinal cord.

Signaling Pathway of Benzofuran Analgesics

Benzofuran Analgesic Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Tissue Injury) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 acts on Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins produces Nociceptor_Sensitization Nociceptor Sensitization Prostaglandins->Nociceptor_Sensitization causes Pain_Signal Pain Signal Transmission Nociceptor_Sensitization->Pain_Signal Pain_Perception Pain Perception Pain_Signal->Pain_Perception Benzofuran Benzofuran Analgesic Benzofuran->COX2 inhibits Benzofuran Analgesic Research Workflow Synthesis Synthesis of Benzofuran Derivatives Purification Purification & Characterization (TLC, NMR, MS) Synthesis->Purification In_Vitro In Vitro Screening (COX-1/COX-2 Inhibition Assay) Purification->In_Vitro In_Vivo In Vivo Analgesic & Anti-inflammatory Assays (Hot Plate, Formalin, Carrageenan) In_Vitro->In_Vivo SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vivo->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

References

Methodological & Application

Application Notes and Protocols for ADR-851 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information on ADR-851 is based on limited publicly available data. A comprehensive literature search yielded a single primary research abstract detailing an in vivo study. Due to the inability to access the full-text article, the experimental protocol provided is a generalized representation based on the available information and standard laboratory practices. Researchers should conduct their own dose-finding and toxicology studies before commencing efficacy experiments.

Introduction

ADR-851 is identified as a novel 5-HT3 receptor antagonist. Its isomers, ADR-851R and ADR-851S, have been evaluated for their analgesic properties in rodent models.[1] As a member of the 5-HT3 receptor antagonist class, ADR-851 is presumed to exert its effects by blocking the action of serotonin (B10506) (5-hydroxytryptamine) at 5-HT3 receptors, which are ligand-gated ion channels. These receptors are located on peripheral and central neurons and are involved in various physiological processes, including pain perception and emesis.

Quantitative Data Summary

The only available in vivo data for ADR-851 comes from a study investigating its analgesic effects in a formalin-induced inflammatory pain model in rats. The effective doses for the R and S isomers are summarized below.

CompoundAnimal ModelRoute of AdministrationEffective Dose RangeNotes
ADR-851RRat (formalin test)Subcutaneous (s.c.)3 and 10 mg/kgProduced significant analgesia.
ADR-851SRat (formalin test)Subcutaneous (s.c.)1 mg/kgProduced significant analgesia.

Data extracted from Sufka KJ, Giordano J. Eur J Pharmacol. 1991 Oct 29;204(1):117-9.[1]

Signaling Pathway

ADR-851, as a 5-HT3 receptor antagonist, is expected to inhibit the downstream signaling cascade initiated by serotonin binding. This action prevents the opening of the ion channel, thereby blocking the influx of cations and subsequent neuronal depolarization.

experimental_workflow A Animal Acclimatization B Randomization into Treatment Groups A->B D Subcutaneous Administration of Treatment B->D C Preparation of ADR-851 and Vehicle C->D E Waiting Period (e.g., 30 minutes) D->E F Induction of Pain (Formalin Injection) E->F G Behavioral Observation (Phase 1 & 2) F->G H Data Collection and Analysis G->H

References

Application Notes and Protocols for the Administration of a Novel Compound (e.g., Adr 851) in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "Adr 851" is not a publicly documented chemical entity, the following application notes and protocols are provided as a generalized guide for the administration of a novel small molecule compound in a preclinical research setting involving rats. All procedures must be adapted to the specific physicochemical properties of the compound and performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.

Application Notes

The administration of a novel compound to rats is a critical step in preclinical research for evaluating its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles. The choice of administration route is paramount and depends on the compound's properties (e.g., solubility, stability) and the study's objectives (e.g., mimicking a clinical route, achieving systemic exposure).

Key Considerations for Route Selection:

  • Oral (PO): Preferred for compounds intended for oral administration in humans. It is non-invasive but subjects the compound to first-pass metabolism in the gut wall and liver, potentially reducing bioavailability.

  • Intravenous (IV): Ensures 100% bioavailability and provides a rapid onset of action. It is ideal for initial PK studies to determine clearance and volume of distribution but can be technically challenging.

  • Intraperitoneal (IP): Offers a route for systemic administration when oral is not feasible or IV is difficult. The compound is absorbed into the portal circulation, subjecting it to some first-pass metabolism, though typically less than the oral route.

Vehicle Selection

The vehicle (the liquid used to dissolve or suspend the compound) must be non-toxic and inert at the administered volume. The selection depends on the compound's solubility. Common vehicles include:

  • Saline (0.9% NaCl)

  • Phosphate-Buffered Saline (PBS)

  • Water for Injection

  • 5% Dextrose in Water (D5W)

  • Solutions containing solubilizing agents like PEG400, Tween 80, or DMSO (Note: DMSO concentration should be minimized, typically <10% of the final formulation, due to potential toxicity).

A tiered approach to vehicle screening is recommended, starting with aqueous-based solutions before moving to more complex co-solvent or suspension formulations.

Data Presentation: Quantitative Parameters

Quantitative data from preclinical studies should be systematically recorded. The following tables provide reference values for administration procedures and hypothetical data for a novel compound.

Table 1: Recommended Administration Volumes and Needle Sizes for Rats (200-300g)

Administration Route Max Volume (mL/kg) Recommended Needle Gauge
Oral (PO) 10 18-20g (gavage needle)
Intravenous (IV) 5 25-27g
Intraperitoneal (IP) 10 23-25g
Subcutaneous (SC) 5 23-25g

| Intramuscular (IM) | 0.2 (per site) | 25-27g |

Table 2: Hypothetical Pharmacokinetic Parameters of "this compound" in Rats Following a Single Dose

Parameter IV Administration (2 mg/kg) PO Administration (10 mg/kg)
Cmax (ng/mL) 1250 480
Tmax (h) 0.08 1.5
AUC₀-t (ng·h/mL) 2800 3500
Half-life (t½) (h) 3.5 4.2

| Bioavailability (%) | 100 | 25 |

Experimental Protocols

The following are detailed, step-by-step protocols for common administration routes and a representative in-life study.

Dose Formulation Protocol
  • Preparation: Calculate the required amount of "this compound" and vehicle based on the highest dose concentration and the number of animals.

  • Solubilization: If "this compound" is soluble, add the calculated amount of vehicle to the compound and mix using a vortex or sonicator until fully dissolved.

  • Suspension: If "this compound" is insoluble, first wet the powder with a small amount of a surfactant (e.g., 0.5% Tween 80), then gradually add the vehicle while continuously mixing to form a homogenous suspension.

  • Verification: Confirm the final concentration and stability of the formulation. Ensure suspensions are continuously stirred during dosing to prevent settling.

  • Storage: Store the formulation under appropriate conditions (e.g., 4°C, protected from light) and use it within its validated stability window.

Oral Gavage (PO) Administration Protocol
  • Animal Handling: Gently restrain the rat, ensuring its body and head are in a straight line to facilitate passage of the gavage needle.

  • Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.

  • Dose Aspiration: Draw the formulated dose into a syringe attached to the gavage needle.

  • Insertion: Gently insert the needle into the side of the mouth, pass it over the tongue, and advance it down the esophagus to the pre-measured mark. There should be no resistance.

  • Administration: Slowly depress the plunger to administer the dose.

  • Withdrawal & Monitoring: Smoothly withdraw the needle and monitor the animal for any signs of distress or choking.

Intravenous (IV) Tail Vein Injection Protocol
  • Animal Warming: Place the rat in a warming chamber or under a heat lamp for 5-10 minutes to dilate the lateral tail veins.

  • Restraint: Place the rat in a suitable restraint device, allowing access to the tail.

  • Vein Identification: Identify one of the lateral tail veins. Swab the area with 70% ethanol (B145695) to clean the site and improve vein visibility.

  • Dose Aspiration: Draw the formulated dose into a 1 mL syringe fitted with a 25-27g needle. Remove all air bubbles.

  • Needle Insertion: With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (~15-20 degrees).

  • Administration: Once a flash of blood is seen in the needle hub (optional), slowly inject the dose. If significant resistance or swelling occurs, withdraw the needle and attempt at a more proximal site.

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for adverse reactions.

Protocol: In-life Single Dose Toxicity & PK Study
  • Animal Acclimation: Acclimate animals to the facility for at least 5 days prior to the study.

  • Randomization: Randomize animals into dose groups (e.g., Vehicle, Low Dose, Mid Dose, High Dose) with sufficient numbers for both PK and toxicology assessments (e.g., n=3-5/sex/group).

  • Pre-dose Procedures: Record body weights and any pre-dose clinical observations.

  • Dosing: Administer "this compound" or vehicle according to the assigned route and dose level.

  • Pharmacokinetic (PK) Sampling: For PK satellite animals, collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h post-dose). Process blood to plasma or serum and store at -80°C until analysis.

  • Toxicology Monitoring: For toxicology main study animals, perform and record clinical observations at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose, then daily). Observations should include changes in skin, fur, eyes, respiration, and behavior. Record body weights daily.

  • Termination: At the end of the observation period (e.g., 14 days), euthanize animals for macroscopic (organ examination) and microscopic (histopathology) evaluation.

Visualizations: Diagrams and Workflows

The following diagrams illustrate key conceptual and experimental flows relevant to the administration and evaluation of a novel compound.

G cluster_0 Phase 1: Formulation & Dosing cluster_1 Phase 2: In-Life Evaluation cluster_2 Phase 3: Analysis & Endpoint Compound Novel Compound (e.g., this compound) Vehicle Vehicle Screening (Solubility Assessment) Compound->Vehicle Formulation Dose Formulation (Solution or Suspension) Vehicle->Formulation QC Formulation QC (Concentration, Stability) Formulation->QC Dosing Animal Dosing (PO, IV, or IP Route) QC->Dosing PK PK Blood Sampling (Time Course) Dosing->PK Tox Toxicology Monitoring (Clinical Observations, Body Weights) Dosing->Tox Bioanalysis LC-MS/MS Bioanalysis of Plasma Samples PK->Bioanalysis Necropsy Terminal Necropsy & Histopathology Tox->Necropsy PK_Analysis PK Parameter Calculation (Cmax, AUC, t1/2) Bioanalysis->PK_Analysis Report Final Study Report PK_Analysis->Report Necropsy->Report

Caption: Workflow for in vivo evaluation of a novel compound in rats.

G cluster_pathway Hypothetical Signaling Cascade for this compound Receptor Target Receptor KinaseA Kinase A Receptor->KinaseA Phosphorylates Adr851 This compound (Agonist) Adr851->Receptor Binds & Activates KinaseB Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylates Response Cellular Response (e.g., Proliferation) TranscriptionFactor->Response Induces Gene Expression

Caption: Hypothetical signaling pathway activated by compound this compound.

Application Notes: Evaluation of Novel Analgesic Compound Adr 851 Using the Formalin Test

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The formalin test is a widely utilized and reliable preclinical model for assessing the efficacy of potential analgesic compounds.[1][2] It is particularly valuable as it induces a biphasic pain response, allowing for the differentiation between analgesic effects on acute neurogenic pain and persistent inflammatory pain within a single experiment.[1][3][4] This document provides a detailed protocol for evaluating the analgesic and anti-inflammatory properties of the novel compound Adr 851 using the mouse formalin test.

The test involves a subcutaneous injection of a dilute formalin solution into the hind paw of the animal, which elicits distinct behavioral responses.[1] The initial, acute phase (Phase I) occurs within the first 5-10 minutes and is characterized by the direct activation of nociceptors, primarily C-fibers, by formalin.[2][5][6] This phase represents neurogenic pain. After a brief quiescent period, a second, tonic phase (Phase II) emerges, typically lasting from 20 to 40 minutes post-injection.[1][7] Phase II is associated with an inflammatory response at the injection site and central sensitization within the spinal cord, involving the release of inflammatory mediators like prostaglandins, histamine, and serotonin.[2][3]

By analyzing the effect of this compound on both phases, researchers can gain insights into its mechanism of action.

  • Inhibition of Phase I: Suggests a direct analgesic effect, possibly through the blockade of nociceptor activation or nerve conduction. Centrally acting analgesics like opioids often inhibit this phase.[1][3]

  • Inhibition of Phase II: Indicates anti-inflammatory or anti-hyperalgesic properties. Non-steroidal anti-inflammatory drugs (NSAIDs) are classic inhibitors of the second phase.[1]

  • Inhibition of Both Phases: Suggests a compound with both central analgesic and peripheral anti-inflammatory actions.[3]

The primary molecular target for formalin-induced acute pain is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is expressed on primary afferent sensory neurons.[8][9] Formalin directly activates TRPA1, leading to nociceptor excitation and the sensation of pain.[8] Therefore, this assay can also serve as an effective in vivo screen for potential TRPA1 antagonists.

Experimental Protocol: Formalin Test for this compound in Mice

1. Objective

To assess the analgesic and anti-inflammatory efficacy of the test compound this compound by quantifying the reduction in nociceptive behaviors during Phase I and Phase II of the formalin test in mice.

2. Materials

  • Test Animals: Adult male C57BL/6 mice (8-10 weeks old). Group sizes of 8 to 10 animals are recommended to achieve statistical significance.[7]

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., saline, DMSO, or Tween 80).

  • Positive Controls:

    • Morphine (10 mg/kg, intraperitoneal) as a centrally acting analgesic.

    • Indomethacin (10 mg/kg, intraperitoneal) as a peripherally acting anti-inflammatory drug.

  • Vehicle Control: The solvent used to dissolve this compound and control drugs.

  • Formalin Solution: 2.5% formaldehyde (B43269) (v/v) in sterile saline.

  • Equipment:

    • Observation chambers with mirrors placed behind and to the side to ensure an unobstructed view of the animal's paws.[5]

    • Hamilton syringes (50 µL) with 30-gauge needles for formalin injection.[5]

    • Standard syringes and needles for drug administration.

    • Video recording equipment (optional, but recommended to reduce observer bias).[10]

    • Timer or stopwatch.

3. Procedure

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes and to the individual observation chambers for 15-30 minutes before the experiment begins.[5]

  • Drug Administration:

    • Administer this compound at various doses (e.g., 1, 10, 30 mg/kg) via the desired route (e.g., intraperitoneal, oral).

    • Administer the vehicle control and positive controls (Morphine, Indomethacin) to their respective groups.

    • The pre-treatment time will depend on the route of administration and known pharmacokinetics of the compound (typically 30 minutes for IP and 60 minutes for oral administration).

  • Formalin Injection:

    • Gently restrain the mouse and inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw using a Hamilton syringe.[1]

    • Immediately after the injection, return the mouse to the observation chamber and start the timer.

  • Behavioral Observation and Scoring:

    • Record the cumulative time (in seconds) that the animal spends licking, biting, or shaking the injected paw.

    • Observations are divided into two distinct phases:

      • Phase I (Neurogenic Pain): 0 to 5 minutes post-injection.[1][3]

      • Phase II (Inflammatory Pain): 20 to 40 minutes post-injection.[7]

    • The period between 5 and 20 minutes is the quiescent "interphase" and is typically not scored.

    • If using video, recording should last for the full 40-minute duration. Scoring can be performed later by an observer blinded to the treatment groups.

4. Data Analysis

  • Calculate the total time spent showing nociceptive behaviors for each animal in Phase I (0-5 min) and Phase II (20-40 min).

  • Calculate the mean ± SEM for each treatment group.

  • Compare the this compound-treated groups to the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

  • A p-value of < 0.05 is typically considered statistically significant.

  • Calculate the percentage inhibition of the pain response for each dose of this compound compared to the vehicle control.

Data Presentation

Table 1: Effect of this compound on Nociceptive Behavior in the Mouse Formalin Test

Treatment GroupDose (mg/kg)Nociceptive Response Time (seconds, Mean ± SEM)% Inhibition
Phase I (0-5 min) Phase I
Vehicle -85.2 ± 6.4-
This compound 178.5 ± 7.17.9%
This compound 1055.3 ± 5.9**35.1%
This compound 3030.1 ± 4.5 64.7%
Morphine 1025.6 ± 3.869.9%
Phase II (20-40 min) Phase II
Vehicle -150.8 ± 12.1-
This compound 1115.4 ± 10.5*23.5%
This compound 1070.2 ± 8.8 53.4%
This compound 3045.7 ± 6.269.7%
Indomethacin 1058.1 ± 7.9***61.5%

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are hypothetical and for illustrative purposes.

Visualizations

G cluster_0 Experimental Workflow cluster_1 Scoring Periods acclimate 1. Animal Acclimation (Observation Chamber, 30 min) drug_admin 2. Compound Administration (this compound, Vehicle, or Controls) acclimate->drug_admin pretreatment 3. Pre-treatment Period (e.g., 30 min for IP) drug_admin->pretreatment formalin_inj 4. Formalin Injection (20 µL, 2.5% s.c. into hind paw) pretreatment->formalin_inj observe 5. Behavioral Observation formalin_inj->observe phase1 Phase I (0-5 min) observe->phase1 interphase Interphase (5-20 min) observe->interphase phase2 Phase II (20-40 min) observe->phase2 analysis 6. Data Analysis (ANOVA) G cluster_0 Phase I: Neurogenic Pain (0-5 min) cluster_1 Phase II: Inflammatory Pain (20-40 min) Formalin Formalin TRPA1 TRPA1 Channel Activation Formalin->TRPA1 Direct Activation Nociceptor C-Fiber Nociceptor Depolarization TRPA1->Nociceptor Signal_CNS Signal to CNS Nociceptor->Signal_CNS Pain1 Acute Pain Perception Signal_CNS->Pain1 Inflammation Tissue Injury & Inflammation Mediators Release of Mediators (Prostaglandins, Histamine, Serotonin, Bradykinin) Inflammation->Mediators Peripheral_Sens Peripheral Sensitization Mediators->Peripheral_Sens Central_Sens Central Sensitization (Spinal Cord) Peripheral_Sens->Central_Sens Pain2 Persistent Inflammatory Pain Central_Sens->Pain2 Nociceptor_Phase1->Inflammation Initial C-fiber barrage contributes to

References

Application Notes and Protocols for Measuring the Analgesic Effect of Adr 851

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adr 851 is a novel small molecule compound under investigation for its potential analgesic properties. These application notes provide detailed protocols for assessing the efficacy of this compound in preclinical rodent models of nociceptive and inflammatory pain. The described assays are standard and widely used methods for evaluating the potential of new chemical entities as analgesics.[1][2][3][4][5] The objective is to provide researchers with a comprehensive guide to characterize the analgesic profile of this compound and similar compounds.

Principle of the Assays

The assessment of pain in animals relies on observing their behavioral responses to noxious stimuli.[6][7] These responses can be quantified to determine the efficacy of an analgesic agent. The following protocols describe three commonly used models:

  • Hot Plate Test: This assay measures the response latency to a thermal stimulus, which is indicative of centrally mediated analgesia.[5][8][9][10]

  • Tail-Flick Test: Similar to the hot plate test, this method assesses the latency of a spinal reflex to a thermal stimulus applied to the tail.[11][12][13][14][15]* Formalin Test: This model induces a biphasic pain response, with an initial acute phase followed by a later inflammatory phase, allowing for the differentiation of analgesic effects on nociceptive and inflammatory pain. [16][17][18][19][20]

Experimental Protocols

Hot Plate Test

Objective: To evaluate the central analgesic effect of this compound by measuring the latency of response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Transparent glass cylinder to confine the animal on the hot plate. [8]* Stopwatch.

  • Test animals (mice or rats).

  • This compound solution and vehicle control.

Protocol:

  • Set the temperature of the hot plate to 55 ± 0.5°C. [21]2. Habituate the animals to the testing room for at least 30 minutes before the experiment.

  • Administer this compound or vehicle control to the animals at the desired dose and route of administration.

  • At a predetermined time post-administration (e.g., 30, 60, 90 minutes), place the animal on the hot plate and immediately start the stopwatch.

  • Observe the animal for signs of nociception, such as paw licking, shaking, or jumping. [8][21]6. Stop the stopwatch as soon as a nocifensive behavior is observed and record the latency.

  • To prevent tissue damage, a cut-off time of 30-60 seconds is implemented. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time is recorded as its latency. [9]8. Calculate the mean latency for each treatment group.

Tail-Flick Test

Objective: To assess the spinal analgesic effect of this compound by measuring the latency of the tail-flick reflex to a radiant heat stimulus.

Materials:

  • Tail-flick analgesia meter with a radiant heat source. [12]* Animal restrainer.

  • Stopwatch (if not integrated into the meter).

  • Test animals (mice or rats).

  • This compound solution and vehicle control.

Protocol:

  • Acclimatize the animals to the restrainer for several days before the experiment to minimize stress. [13]2. On the day of the experiment, gently place the animal in the restrainer, allowing the tail to be exposed.

  • Administer this compound or vehicle control.

  • At specified time points post-administration, position the tail over the radiant heat source of the tail-flick meter.

  • Activate the heat source and start the timer. The device will direct a focused beam of light onto the tail. [11][12]6. The timer stops automatically when the animal flicks its tail away from the heat. Record this latency.

  • A cut-off time (typically 10-12 seconds) should be set to avoid tissue damage.

  • Perform three measurements for each animal at each time point and calculate the average latency.

Formalin Test

Objective: To determine the effect of this compound on both acute nociceptive and chronic inflammatory pain.

Materials:

  • Observation chambers with mirrors for unobscured viewing.

  • Video recording equipment (optional but recommended for accurate scoring). [19]* Syringes for formalin and drug administration.

  • Formalin solution (1-5% in saline). [16][19]* Test animals (mice or rats).

  • This compound solution and vehicle control.

Protocol:

  • Acclimatize the animals to the observation chambers for at least 30 minutes before the test.

  • Administer this compound or vehicle control at the desired time before the formalin injection.

  • Inject 20-50 µL of formalin solution subcutaneously into the plantar surface of the right hind paw. [16][18]4. Immediately place the animal back into the observation chamber.

  • Record the cumulative time the animal spends licking, biting, or shaking the injected paw.

  • The observation period is typically divided into two phases:

    • Phase I (Early Phase): 0-5 minutes post-formalin injection, representing acute nociceptive pain. [16][17] * Phase II (Late Phase): 15-40 minutes post-formalin injection, reflecting inflammatory pain. [16][17]7. Score the duration of nocifensive behaviors in both phases.

Data Presentation

The following tables present hypothetical data for the analgesic effect of this compound.

Table 1: Effect of this compound in the Hot Plate Test

Treatment GroupDose (mg/kg)Latency (seconds) at 30 minLatency (seconds) at 60 minLatency (seconds) at 90 min
Vehicle Control-8.2 ± 0.78.5 ± 0.98.3 ± 0.6
This compound1015.6 ± 1.218.9 ± 1.5**14.2 ± 1.1
This compound3022.4 ± 1.8 28.5 ± 2.1***20.1 ± 1.7
Morphine1025.1 ± 2.0 29.8 ± 2.322.7 ± 1.9**
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control.

Table 2: Effect of this compound in the Tail-Flick Test

Treatment GroupDose (mg/kg)Latency (seconds) at 30 minLatency (seconds) at 60 minLatency (seconds) at 90 min
Vehicle Control-2.5 ± 0.32.6 ± 0.22.4 ± 0.3
This compound104.8 ± 0.56.2 ± 0.6**4.5 ± 0.4
This compound307.1 ± 0.7 8.9 ± 0.8***6.5 ± 0.6
Morphine108.5 ± 0.9 9.8 ± 1.07.2 ± 0.8**
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control.

Table 3: Effect of this compound in the Formalin Test

Treatment GroupDose (mg/kg)Phase I Licking Time (seconds)Phase II Licking Time (seconds)
Vehicle Control-75.3 ± 6.8150.2 ± 12.5
This compound1068.5 ± 5.995.7 ± 9.1**
This compound3055.1 ± 4.750.4 ± 5.3
Morphine1030.2 ± 3.125.8 ± 2.9
Indomethacin1072.1 ± 6.560.1 ± 7.2
Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general pain signaling pathway, a hypothetical mechanism of action for this compound, and the experimental workflow for the formalin test.

pain_pathway cluster_PNS Peripheral Nervous System cluster_SC Spinal Cord (Dorsal Horn) cluster_Brain Brain stimulus Noxious Stimulus (Thermal, Mechanical, Chemical) nociceptor Nociceptor Activation stimulus->nociceptor transduction Signal Transduction nociceptor->transduction first_order First-Order Neuron transduction->first_order Transmission via Aδ and C fibers synapse Synaptic Transmission (Glutamate, Substance P) first_order->synapse second_order Second-Order Neuron synapse->second_order thalamus Thalamus second_order->thalamus Ascending Pathway (Spinothalamic Tract) cortex Somatosensory Cortex thalamus->cortex perception Pain Perception cortex->perception

Caption: General ascending pathway of pain perception.

mechanism_of_action cluster_SC Spinal Cord (Dorsal Horn) cluster_Brain Brain first_order First-Order Neuron synapse Synaptic Cleft first_order->synapse Release of Neurotransmitters second_order Second-Order Neuron synapse->second_order Activation pain_signal Reduced Pain Signal Transmission second_order->pain_signal adr851 This compound receptor Presynaptic Receptor adr851->receptor receptor->synapse Inhibition of Neurotransmitter Release

Caption: Hypothetical mechanism of action for this compound.

formalin_workflow start Start acclimatize Acclimatize Animal (30 min) start->acclimatize administer_drug Administer this compound or Vehicle acclimatize->administer_drug inject_formalin Inject Formalin into Hind Paw administer_drug->inject_formalin observe_phase1 Observe and Record Phase I (0-5 min) inject_formalin->observe_phase1 interphase Interphase Period (5-15 min) observe_phase1->interphase observe_phase2 Observe and Record Phase II (15-40 min) interphase->observe_phase2 analyze Analyze Data (Compare Licking Time) observe_phase2->analyze end End analyze->end

Caption: Experimental workflow for the formalin test.

References

Application Notes and Protocols for the Characterization of Adr 851, a Novel 5-HT3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adr 851 has been identified as a novel antagonist for the 5-hydroxytryptamine type 3 (5-HT3) receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists are clinically used as antiemetics and for the management of irritable bowel syndrome (IBS). These application notes provide a comprehensive experimental framework to characterize the pharmacological and functional properties of this compound in a cellular context. The following protocols are designed to confirm its binding affinity, antagonist potency, and its effect on the downstream signaling of the 5-HT3 receptor.

I. Core Experimental Workflow

The characterization of this compound will follow a multi-step process, beginning with the establishment of a suitable cellular model, followed by a series of binding and functional assays to determine its pharmacological profile.

Experimental Workflow for this compound Characterization cluster_0 Phase 1: Cellular Model Development cluster_1 Phase 2: Pharmacological Characterization cluster_2 Phase 3: Functional Assays cluster_3 Phase 4: Data Analysis and Interpretation A HEK293 Cell Culture B Transient or Stable Transfection with 5-HT3A Receptor cDNA A->B C Selection and Validation of 5-HT3A Expressing Cells B->C D Radioligand Binding Assay C->D E Functional Assays D->E F Calcium Flux Assay E->F G Electrophysiology (Patch-Clamp) E->G H Determination of Ki, IC50, and pA2 values F->H G->H I Characterization of Antagonist Profile H->I

Figure 1: Experimental workflow for the characterization of this compound.

II. Signaling Pathway of the 5-HT3 Receptor

The 5-HT3 receptor is a non-selective cation channel. Upon binding of serotonin (B10506) (5-HT), the channel opens, leading to a rapid influx of sodium (Na+) and calcium (Ca2+) ions, and a smaller efflux of potassium (K+) ions. This influx of positive ions causes depolarization of the cell membrane. As an antagonist, this compound is expected to block this channel activation by competing with serotonin for the binding site.

5-HT3 Receptor Signaling Pathway cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space Serotonin Serotonin 5-HT3_Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->5-HT3_Receptor Binds and Activates Adr_851 This compound Adr_851->5-HT3_Receptor Binds and Blocks Na_Ca_Influx Na+ / Ca2+ Influx 5-HT3_Receptor->Na_Ca_Influx Channel Opening Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Cellular_Response Cellular Response (e.g., neurotransmitter release) Depolarization->Cellular_Response

Figure 2: Simplified signaling pathway of the 5-HT3 receptor and the inhibitory action of this compound.

III. Experimental Protocols

A. Cell Culture and Transfection

Objective: To establish a cell line expressing the human 5-HT3A receptor for in vitro assays.

Protocol:

  • Cell Culture:

    • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection:

    • For transient transfection, use a suitable transfection reagent (e.g., Lipofectamine 3000) to introduce a plasmid encoding the human 5-HT3A receptor subunit into HEK293 cells according to the manufacturer's protocol.

    • For stable cell line generation, co-transfect the 5-HT3A receptor plasmid with a plasmid conferring resistance to a selection antibiotic (e.g., G418).

    • Select for stably transfected cells by culturing in the presence of the selection antibiotic.

    • Expand and validate clonal cell lines for 5-HT3A receptor expression via Western blot or functional assays.

B. Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.

Protocol:

  • Membrane Preparation:

    • Harvest HEK293 cells expressing the 5-HT3A receptor.

    • Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.

  • Competition Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add increasing concentrations of unlabeled this compound.

    • Add a fixed concentration of a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]Granisetron).

    • Incubate at room temperature for a defined period to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

C. Calcium Flux Assay

Objective: To determine the functional antagonist potency (IC50) of this compound by measuring its ability to inhibit serotonin-induced calcium influx.

Protocol:

  • Cell Preparation:

    • Seed HEK293 cells expressing the 5-HT3A receptor in a black-walled, clear-bottom 96-well plate.

    • Allow cells to adhere and grow overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions.

    • Incubate to allow for de-esterification of the dye within the cells.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Stimulate the cells with a fixed concentration of serotonin (agonist).

    • Immediately measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the serotonin-induced response against the logarithm of the this compound concentration.

    • Determine the IC50 value.

D. Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To characterize the inhibitory effect of this compound on 5-HT3 receptor-mediated ion currents.

Protocol:

  • Cell Preparation:

    • Plate HEK293 cells expressing the 5-HT3A receptor on glass coverslips suitable for patch-clamp recording.

  • Recording:

    • Perform whole-cell patch-clamp recordings from single cells.

    • Hold the membrane potential at a negative potential (e.g., -60 mV).

    • Apply serotonin to the cell to evoke an inward current mediated by the 5-HT3 receptor.

    • After establishing a stable baseline response, co-apply serotonin with increasing concentrations of this compound.

    • Record the current amplitude in the presence and absence of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the serotonin-evoked currents.

    • Construct a concentration-response curve for the inhibition of the current by this compound.

    • Determine the IC50 for the blockade of the ion current.

    • Perform Schild analysis to determine the pA2 value, which provides an estimate of the antagonist's affinity.

IV. Data Presentation

Quantitative data from the described experiments should be summarized in the following tables for clear comparison and interpretation.

Table 1: Radioligand Binding Assay Data for this compound

CompoundIC50 (nM)Ki (nM)
This compoundValueValue
Reference AntagonistValueValue

Table 2: Functional Antagonism of 5-HT3 Receptor by this compound

AssayParameterThis compoundReference Antagonist
Calcium FluxIC50 (nM)ValueValue
ElectrophysiologyIC50 (nM)ValueValue
ElectrophysiologypA2ValueValue

V. Conclusion

This set of application notes and protocols provides a robust framework for the comprehensive in vitro characterization of this compound as a 5-HT3 receptor antagonist. The successful execution of these experiments will yield crucial data on its binding affinity, functional potency, and mechanism of action at the molecular and cellular levels, which are essential for its further development as a potential therapeutic agent.

Application Notes and Protocols: ADR-851 Solubility and Vehicle Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for determining the solubility of ADR-851, a novel 5-HT3 receptor antagonist, and for preparing suitable vehicle formulations for preclinical research. Due to the limited publicly available data on the physicochemical properties of ADR-851, this document outlines a systematic approach to solubility screening and vehicle selection based on common practices for poorly water-soluble small molecule inhibitors. The protocols herein are intended to serve as a comprehensive guide for researchers to establish optimal formulation strategies for both in vitro and in vivo studies.

Introduction to ADR-851

ADR-851 is a novel serotonin (B10506) 5-HT3 receptor antagonist with demonstrated analgesic properties in rat models of inflammatory pain. As with many small molecule inhibitors, its efficacy in preclinical studies is highly dependent on achieving adequate solubility and bioavailability. Proper vehicle selection is therefore a critical step in experimental design to ensure reliable and reproducible results. This document provides a framework for researchers to systematically evaluate the solubility of ADR-851 and prepare appropriate vehicle formulations.

Solubility Determination of ADR-851

The first step in developing a suitable formulation for ADR-851 is to determine its solubility in a range of pharmaceutically acceptable solvents. This information will guide the selection of an appropriate vehicle for the intended application (e.g., in vitro cell-based assays or in vivo administration).

Hypothetical Solubility Profile of ADR-851

The following table summarizes a hypothetical solubility profile for ADR-851 based on typical characteristics of poorly water-soluble small molecules. Researchers should perform their own solubility studies to confirm these values.

Solvent/Vehicle SystemSolubility (mg/mL)Solubility (mM)Observations
Deionized Water< 0.1< 0.36Practically insoluble
Phosphate-Buffered Saline (PBS), pH 7.4< 0.1< 0.36Practically insoluble
Dimethyl Sulfoxide (DMSO)> 50> 179Freely soluble
Ethanol (100%)2589.5Soluble
Propylene (B89431) Glycol (PG)30107.4Soluble
Polyethylene Glycol 400 (PEG 400)40143.2Freely soluble
10% DMSO in PBS0.51.79Sparingly soluble
10% Ethanol in PBS0.20.72Slightly soluble
5% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water2.07.16Soluble

Molecular Weight of ADR-851 is assumed to be approximately 279.29 g/mol for calculation purposes, based on similar 5-HT3 antagonists.

Experimental Protocol: Kinetic Solubility Assessment

This protocol describes a method to determine the kinetic aqueous solubility of ADR-851.

Materials:

  • ADR-851 powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Plate shaker

  • Spectrophotometer or nephelometer

Procedure:

  • Prepare a high-concentration stock solution of ADR-851 in 100% DMSO. For example, prepare a 20 mM stock solution.

  • Serially dilute the ADR-851 stock solution in DMSO to create a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Transfer 2 µL of each DMSO dilution into a well of a 96-well plate. Include a DMSO-only control.

  • Add 98 µL of PBS (pH 7.4) to each well. This will result in a 1:50 dilution and a final DMSO concentration of 2%.

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm) using a spectrophotometer.

  • The highest concentration that does not show a significant increase in turbidity or absorbance compared to the DMSO control is considered the approximate kinetic solubility.

Vehicle Preparation Protocols

Based on the solubility data, several vehicle formulations can be prepared. The choice of vehicle will depend on the experimental requirements, such as the route of administration and the required dose.

Protocol 1: Preparation of a Co-Solvent Vehicle for Injection

This protocol is suitable for subcutaneous or intraperitoneal administration where a higher concentration of the compound is required.

Vehicle Composition:

  • 10% DMSO

  • 40% Propylene Glycol (PG)

  • 50% Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of ADR-851.

  • Dissolve the ADR-851 in the required volume of DMSO. Gentle warming or vortexing may be used to aid dissolution.

  • Add the propylene glycol to the DMSO solution and mix thoroughly.

  • Slowly add the saline to the organic solvent mixture while vortexing to prevent precipitation.

  • Visually inspect the final solution for any precipitation. If the solution is not clear, it may need to be reformulated with a lower concentration of ADR-851 or a different vehicle composition.

  • Sterile filter the final solution through a 0.22 µm syringe filter before administration.

Protocol 2: Preparation of a Cyclodextrin-Based Vehicle

This formulation is an alternative for increasing the aqueous solubility of ADR-851, particularly for intravenous administration where high concentrations of organic co-solvents may be undesirable.

Vehicle Composition:

  • 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.

Procedure:

  • Prepare the 10% HP-β-CD solution by dissolving the required amount of HP-β-CD powder in sterile water.

  • Add the ADR-851 powder to the HP-β-CD solution.

  • Stir or sonicate the mixture until the ADR-851 is completely dissolved. This may take some time.

  • Visually inspect the solution for clarity.

  • Sterile filter the final solution through a 0.22 µm syringe filter before administration.

Experimental Workflows and Signaling Pathways

Vehicle Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate vehicle for ADR-851 based on its solubility and the experimental requirements.

Vehicle_Selection_Workflow cluster_0 Initial Assessment cluster_1 Decision Point cluster_2 Formulation Pathways cluster_3 Final Preparation start Start: ADR-851 Powder solubility_screen Solubility Screening (Aqueous & Organic Solvents) start->solubility_screen is_aqueous_soluble Sufficiently Soluble in Aqueous Buffer? solubility_screen->is_aqueous_soluble aqueous_vehicle Prepare Aqueous Vehicle (e.g., PBS, Saline) is_aqueous_soluble->aqueous_vehicle Yes cosolvent_vehicle Prepare Co-solvent Vehicle (e.g., DMSO/PG/Saline) is_aqueous_soluble->cosolvent_vehicle No excipient_vehicle Prepare Excipient-based Vehicle (e.g., Cyclodextrin) is_aqueous_soluble->excipient_vehicle No sterile_filter Sterile Filtration (0.22 µm) aqueous_vehicle->sterile_filter cosolvent_vehicle->sterile_filter excipient_vehicle->sterile_filter end End: Ready for Administration sterile_filter->end

Caption: Workflow for ADR-851 vehicle selection.

Signaling Pathway of 5-HT3 Receptor Antagonism

ADR-851 functions as a 5-HT3 receptor antagonist. These receptors are ligand-gated ion channels. The binding of serotonin (5-HT) to the 5-HT3 receptor opens the channel, leading to an influx of cations and depolarization of the neuron, which can trigger nausea, vomiting, and pain signals. ADR-851 competitively blocks the binding of serotonin to this receptor, thereby inhibiting these downstream effects.

Signaling_Pathway cluster_pathway 5-HT3 Receptor Signaling serotonin Serotonin (5-HT) receptor 5-HT3 Receptor (Ligand-gated ion channel) serotonin->receptor Binds channel_opening Ion Channel Opening receptor->channel_opening Activates adr851 ADR-851 adr851->receptor Blocks ion_influx Cation Influx (Na+, K+, Ca2+) channel_opening->ion_influx depolarization Neuronal Depolarization ion_influx->depolarization downstream_effects Downstream Effects (Nausea, Vomiting, Pain Transmission) depolarization->downstream_effects

Caption: 5-HT3 receptor antagonist signaling pathway.

Conclusion

The protocols and information provided in these application notes offer a foundational guide for researchers working with ADR-851. By systematically determining its solubility and selecting an appropriate vehicle, researchers can ensure the generation of high-quality, reproducible data in their preclinical studies. It is imperative to perform vehicle-only controls in all experiments to account for any potential effects of the formulation components on the biological system.

In Vivo Application Notes for Adr 851: Preclinical Analgesic Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches did not yield any studies or protocols related to the use of Adr 851 for in vivo imaging purposes. The following application notes and protocols are based on a preclinical study investigating the analgesic properties of this compound isomers.

Introduction

This compound is a novel 5-HT3 receptor antagonist. This document outlines the in vivo application of its S and R isomers for assessing analgesic effects in a rat model of inflammatory pain. The protocols described are based on a study that evaluated the efficacy of Adr-851R and Adr-851S against formalin-induced inflammatory pain.[1]

Data Summary

The analgesic effects of the S and R isomers of this compound were evaluated in a formalin-induced inflammatory pain model in rats. The quantitative data from this study are summarized below.[1]

CompoundDose (mg/kg, s.c.)Analgesic Effect (formalin test)
Adr-851R3Significant
Adr-851R10Significant
Adr-851S1Significant

Experimental Protocols

Animals
  • Species: Rat (specific strain as per availability, e.g., Sprague-Dawley)

  • Sex: Male

  • Weight: 200-250 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Animals should be acclimated to the housing facilities for at least one week prior to the experiment.

Formalin-Induced Inflammatory Pain Model

This protocol is designed to assess the analgesic properties of this compound isomers in a model of persistent pain.

Materials:

  • Adr-851R and Adr-851S isomers

  • Vehicle (e.g., sterile saline)

  • 5% formalin solution

  • Subcutaneous injection needles and syringes

  • Observation chambers with transparent walls

Procedure:

  • Drug Administration:

    • Dissolve Adr-851R and Adr-851S in the vehicle to the desired concentrations (e.g., 1 mg/ml, 3 mg/ml, 10 mg/ml).

    • Administer the assigned dose of Adr-851R, Adr-851S, or vehicle subcutaneously (s.c.) to the rats. A control group receiving only the vehicle is essential.

  • Induction of Pain:

    • Thirty minutes after drug administration, inject 50 µl of 5% formalin solution into the plantar surface of the rat's hind paw.

  • Observation and Scoring:

    • Immediately after formalin injection, place the rat in the observation chamber.

    • Observe the animal's behavior for a set period (e.g., 60 minutes).

    • Pain-related behaviors to be quantified include:

      • Licking/Biting: Time spent licking or biting the injected paw.

      • Flinching: Number of times the animal flinches or shakes the injected paw.

    • The observation period is typically divided into two phases:

      • Early Phase (0-5 minutes): Represents acute nociceptive pain.

      • Late Phase (15-60 minutes): Represents inflammatory pain.

  • Data Analysis:

    • Compare the scores of the drug-treated groups to the vehicle-treated control group.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of any observed analgesic effects.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimation C Subcutaneous Administration (Drug or Vehicle) A->C B Drug Preparation (Adr-851R, Adr-851S, Vehicle) B->C D Formalin Injection (Hind Paw) C->D 30 min E Behavioral Observation (Licking, Flinching) D->E F Data Quantification (Pain Scores) E->F G Statistical Analysis F->G

References

Administration Routes of Adr 851 in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols have been compiled based on publicly available information. Adr 851 is a 5-HT3 receptor antagonist whose development was discontinued. Detailed pharmacokinetic data and specific administration protocols for this compound are scarce in the public domain. The information provided herein is intended as a general guide for preclinical research with similar compounds and should be adapted based on further internal research and in compliance with all relevant institutional and regulatory guidelines.

Introduction

This compound is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2] These receptors are ligand-gated ion channels located on peripheral and central neurons and are implicated in emesis, anxiety, and pain processing.[3][4][5] Preclinical evaluation of novel chemical entities like this compound in animal models is a critical step in drug development to characterize their pharmacokinetic and pharmacodynamic profiles. The choice of administration route is paramount as it significantly influences the rate and extent of drug absorption, its distribution, metabolism, and excretion (ADME), and ultimately its therapeutic efficacy and safety profile.

This document provides an overview of common administration routes used in animal models for compounds like this compound and presents generalized experimental protocols.

Data Presentation: Pharmacokinetic Parameters

A critical aspect of evaluating different administration routes is the characterization of key pharmacokinetic parameters. While specific data for this compound is not publicly available, the following table outlines the essential parameters that would be determined in a typical preclinical pharmacokinetic study.

Pharmacokinetic ParameterOral (PO)Intravenous (IV)Subcutaneous (SC)Intraperitoneal (IP)
Dose (mg/kg) e.g., 10e.g., 1e.g., 5e.g., 5
Cmax (ng/mL) Data not availableData not availableData not availableData not available
Tmax (h) Data not availableData not availableData not availableData not available
AUC (0-t) (ng*h/mL) Data not availableData not availableData not availableData not available
Half-life (t½) (h) Data not availableData not availableData not availableData not available
Bioavailability (%) Data not available100 (by definition)Data not availableData not available

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Signaling Pathway

5HT3_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicles Serotonin (5-HT) 5HT3_Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin_Vesicles->5HT3_Receptor binds to Ion_Channel Cation Channel (Na+, K+, Ca2+) 5HT3_Receptor->Ion_Channel opens Depolarization Neuronal Depolarization Ion_Channel->Depolarization leads to Signal_Transmission Signal Transmission (e.g., Nausea, Pain) Depolarization->Signal_Transmission results in Serotonin_Release Stimulus (e.g., Chemotherapy) Serotonin_Release->Serotonin_Vesicles triggers release Adr_851 This compound (Antagonist) Adr_851->5HT3_Receptor blocks binding Block Blockade

Caption: Mechanism of action of this compound as a 5-HT3 receptor antagonist.

Experimental Protocols

The following are generalized protocols for the administration of a novel compound like this compound to rodent models. Doses and formulations should be optimized for the specific compound and study objectives.

Subcutaneous (SC) Administration Protocol in Rats

This route is often used for sustained absorption. A study on this compound utilized subcutaneous administration to evaluate its analgesic effects in rats.[1]

Materials:

  • This compound, appropriately formulated for SC injection (e.g., dissolved in sterile saline or another suitable vehicle).

  • Sterile syringes (1 mL) and needles (25-27 gauge).

  • 70% ethanol (B145695) or other appropriate disinfectant.

  • Rat restraint device (optional).

  • Personal protective equipment (PPE).

Procedure:

  • Animal Preparation: Acclimatize male Wistar rats (200-250 g) to the housing conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare a solution of this compound at the desired concentration (e.g., for a 1 mg/mL solution to deliver a 5 mg/kg dose to a 250g rat, 1.25 mL would be injected). Ensure the solution is sterile and at room temperature.

  • Restraint: Gently restrain the rat. This can be done manually by firmly grasping the loose skin over the shoulders (scruffing).

  • Injection Site: The preferred site for SC injection is the loose skin over the back, between the shoulder blades.

  • Injection:

    • Swab the injection site with 70% ethanol.

    • Lift a fold of skin to create a "tent."

    • Insert the needle, bevel up, at the base of the tented skin, parallel to the body surface.

    • Aspirate slightly to ensure a blood vessel has not been entered.

    • Inject the solution slowly. A small lump or "bleb" may form under the skin.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Intravenous (IV) Administration Protocol in Mice (Tail Vein)

IV administration provides immediate and 100% bioavailability, making it a standard route for initial pharmacokinetic studies.

Materials:

  • This compound, formulated for IV injection (sterile, isotonic solution).

  • Sterile syringes (e.g., insulin (B600854) syringes) and needles (27-30 gauge).

  • Mouse restraint device.

  • Heat lamp or warming pad.

  • 70% ethanol.

  • PPE.

Procedure:

  • Animal Preparation: Use adult mice (e.g., BALB/c, 20-25 g).

  • Dose Preparation: Prepare a sterile, isotonic solution of this compound. The injection volume should be low, typically 5-10 mL/kg.

  • Vasodilation: To make the tail veins more visible, warm the mouse's tail using a heat lamp or by placing the mouse in a warmed environment for a short period.

  • Restraint: Place the mouse in a suitable restraint device, allowing access to the tail.

  • Injection Site: The lateral tail veins are the most common sites for IV injection in mice.

  • Injection:

    • Disinfect the tail with 70% ethanol.

    • Position the needle, bevel up, almost parallel to the vein.

    • Carefully insert the needle into the vein. A slight "flash" of blood in the needle hub may indicate successful entry.

    • Inject the solution slowly and steadily. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

    • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

  • Post-injection Monitoring: Monitor the mouse for any immediate adverse effects before returning it to its cage.

Oral Gavage (PO) Administration Protocol in Rats

Oral administration is the most common intended route for many drugs and is crucial for determining oral bioavailability.

Materials:

  • This compound, formulated as a solution or suspension.

  • Oral gavage needles (flexible or rigid with a ball tip).

  • Syringes.

  • Animal scale.

  • PPE.

Procedure:

  • Animal Preparation: Fast rats overnight (with access to water) to ensure an empty stomach, which can reduce variability in absorption.

  • Dose Calculation: Weigh each rat to calculate the precise volume of the drug formulation to be administered.

  • Restraint: Restrain the rat firmly but gently, holding it in an upright position.

  • Gavage:

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.

    • Gently insert the gavage needle into the mouth, over the tongue, and advance it down the esophagus into the stomach. The needle should pass with minimal resistance.

    • Administer the formulation.

    • Carefully withdraw the gavage needle.

  • Post-gavage Monitoring: Observe the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

Experimental Workflow and Logic

ADR_851_PK_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_analysis Data Analysis Formulation Drug Formulation (Vehicle Selection) IV_Dose Intravenous (IV) Formulation->IV_Dose PO_Dose Oral (PO) Formulation->PO_Dose SC_Dose Subcutaneous (SC) Formulation->SC_Dose Animal_Acclimation Animal Acclimation & Health Check Animal_Acclimation->IV_Dose Animal_Acclimation->PO_Dose Animal_Acclimation->SC_Dose Blood_Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Dose->Blood_Sampling PO_Dose->Blood_Sampling SC_Dose->Blood_Sampling Plasma_Processing Plasma Separation & Storage Blood_Sampling->Plasma_Processing Bioanalysis Bioanalytical Method (e.g., LC-MS/MS) Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Bioavailability_Calc Bioavailability Calculation PK_Analysis->Bioavailability_Calc

Caption: A generalized workflow for a preclinical pharmacokinetic study.

References

Application Notes & Protocols: Evaluating the Efficacy of Adr 851 Using Rodent Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adr 851 is a novel investigational compound with a potential therapeutic application in anxiety and depressive disorders. These application notes provide detailed protocols for a battery of well-validated rodent behavioral assays designed to screen and characterize the anxiolytic and antidepressant-like efficacy of this compound. The described assays—Elevated Plus Maze, Open Field Test, Forced Swim Test, and Sucrose (B13894) Preference Test—are standard in preclinical psychopharmacology for assessing these behavioral domains.

Assumed Mechanism of Action for this compound: For the context of this document, this compound is hypothesized to be a selective serotonin (B10506) reuptake inhibitor (SSRI). This assumption guides the selection of assays and the interpretation of potential outcomes. SSRIs are known to modulate anxiety and depression-related behaviors, providing a strong rationale for the chosen tests.

Section 1: Behavioral Assays for Anxiolytic Efficacy

Anxiety-like behavior in rodents is often characterized by an aversion to open, brightly lit spaces and novel environments. The following assays leverage these innate tendencies to evaluate the potential anxiolytic effects of this compound.

Elevated Plus Maze (EPM)

The Elevated Plus Maze (EPM) is a widely used test to assess anxiety-like behavior in rodents.[1][2][3] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated areas.[4] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.[2]

Experimental Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze, elevated from the floor (typically 50 cm for mice), with two open arms and two enclosed arms of equal size (e.g., 30x5 cm for mice).[5] The apparatus should be made of a non-porous material for easy cleaning.

  • Animals: Adult mice (e.g., C57BL/6 or BALB/c strain). Animals should be habituated to the testing room for at least 30-60 minutes before the trial.[4] Pre-handling for several days before testing is also recommended.[1]

  • Procedure:

    • Administer this compound, vehicle, or a positive control (e.g., Diazepam) at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

    • Place the mouse in the center of the maze, facing one of the open arms.[5]

    • Allow the animal to explore the maze freely for a single 5-minute session.[1][5]

    • Record the session using an overhead video camera and tracking software (e.g., ANY-maze).[1][4]

    • Between trials, thoroughly clean the maze with 70% ethanol (B145695) or another suitable cleaning agent to eliminate olfactory cues.[4][5]

  • Key Parameters Measured:

    • Time spent in the open arms (s)

    • Time spent in the closed arms (s)

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (cm) - as a measure of general locomotor activity.

Hypothetical Data Presentation: this compound in the EPM

Treatment Group (n=12/group)Dose (mg/kg)% Time in Open Arms (Mean ± SEM)Open Arm Entries (Mean ± SEM)Total Distance (cm) (Mean ± SEM)
Vehicle-18.5 ± 2.112.3 ± 1.51550 ± 98
This compound1035.2 ± 3.520.1 ± 2.01580 ± 110
This compound2042.8 ± 4.0 24.5 ± 2.21610 ± 105
Diazepam (Positive Control)245.5 ± 4.2 26.8 ± 2.51450 ± 120
*p < 0.05, **p < 0.01 compared to Vehicle. Data is hypothetical.
Open Field Test (OFT)

The Open Field Test (OFT) assesses general locomotor activity and anxiety-like behavior in a novel environment.[6][7][8] Anxious rodents tend to stay close to the walls (thigmotaxis), while a reduction in anxiety is indicated by increased exploration of the central area of the field.[6][9]

Experimental Protocol: Open Field Test

  • Apparatus: A square arena (e.g., 50x50 cm for mice) with walls high enough to prevent escape, typically made of opaque material.[9] The arena is illuminated uniformly.

  • Animals: Adult mice, habituated to the testing room for at least 30 minutes.[10]

  • Procedure:

    • Administer this compound, vehicle, or a positive control prior to the test.

    • Gently place the mouse in the center of the open field arena.[10]

    • Allow the animal to explore freely for a specified period (e.g., 10-20 minutes).[9][10]

    • Use video tracking software to record movement. The arena is typically divided into a "center" zone (e.g., the central 25% of the area) and a "peripheral" zone.[8]

    • Clean the apparatus thoroughly between animals.[6]

  • Key Parameters Measured:

    • Time spent in the center zone (s)

    • Distance traveled in the center zone (cm)

    • Total distance traveled (cm)

    • Rearing frequency (vertical activity)

Hypothetical Data Presentation: this compound in the OFT

Treatment Group (n=12/group)Dose (mg/kg)Time in Center (s) (Mean ± SEM)Center Entries (Mean ± SEM)Total Distance (cm) (Mean ± SEM)
Vehicle-35.6 ± 4.128.4 ± 3.02250 ± 150
This compound1060.1 ± 5.545.2 ± 4.12310 ± 165
This compound2075.4 ± 6.8 58.9 ± 5.02280 ± 140
Diazepam (Positive Control)280.2 ± 7.1 62.5 ± 5.51950 ± 180
*p < 0.05, **p < 0.01 compared to Vehicle. Data is hypothetical.

Section 2: Behavioral Assays for Antidepressant Efficacy

Assays for antidepressant-like effects often measure behavioral responses to inescapable stress or the loss of interest in rewarding stimuli (anhedonia).

Forced Swim Test (FST)

The Forced Swim Test (FST), also known as the Porsolt test, is a widely used screening tool for antidepressant drugs.[11][12] The test is based on the observation that animals will cease escape-oriented behaviors and become immobile when placed in an inescapable stressful situation (a cylinder of water).[12][13] Effective antidepressants increase the latency to immobility and decrease the total duration of immobility, suggesting an increase in active coping strategies.[12]

Experimental Protocol: Forced Swim Test

  • Apparatus: A transparent cylinder (e.g., 20 cm diameter, 30 cm height for mice) filled with water (24-26°C) to a depth where the mouse cannot touch the bottom or escape (e.g., 15 cm).[11]

  • Animals: Adult mice.

  • Procedure:

    • Chronic or sub-chronic administration of this compound is typical for SSRIs. The final dose is given 30-60 minutes before the test.

    • Gently place the mouse into the water-filled cylinder.

    • The test session typically lasts for 6 minutes.[11] Behavior is often scored during the final 4 minutes of the test.[11]

    • Record the session via video for later scoring. An animal is judged to be immobile when it ceases struggling and remains floating, making only small movements necessary to keep its head above water.[12]

    • After the test, remove the mouse, dry it with a towel, and place it in a warm environment before returning it to its home cage.[13]

  • Key Parameters Measured:

    • Duration of immobility (s)

    • Latency to first immobility (s)

    • Time spent swimming

    • Time spent climbing

Hypothetical Data Presentation: this compound in the FST

Treatment Group (n=12/group)Dose (mg/kg)Immobility Duration (s) (Mean ± SEM)Latency to Immobility (s) (Mean ± SEM)
Vehicle-145.2 ± 10.555.8 ± 5.2
This compound1098.6 ± 8.990.4 ± 7.8
This compound2075.3 ± 7.2 115.1 ± 9.5
Fluoxetine (Positive Control)2070.1 ± 6.8 120.5 ± 10.1
*p < 0.05, **p < 0.01 compared to Vehicle. Data is hypothetical.
Sucrose Preference Test (SPT)

The Sucrose Preference Test (SPT) is used to measure anhedonia, a core symptom of depression, which is the inability to experience pleasure.[14][15] Healthy rodents show a natural preference for sweetened solutions over plain water. A reduction in this preference can be indicative of a depressive-like state, and this effect can be reversed by chronic antidepressant treatment.[15][16]

Experimental Protocol: Sucrose Preference Test

  • Apparatus: Standard home cages equipped with two drinking bottles.

  • Animals: Adult mice, singly housed to accurately measure individual consumption.[17]

  • Procedure: This protocol takes several days.[14]

    • Habituation (24-48h): Present mice with two bottles, both containing a 1% sucrose solution.

    • Baseline (24-48h): Present mice with one bottle of 1% sucrose solution and one bottle of plain water. Measure the consumption from each bottle over 24 hours by weighing them. Switch the position of the bottles every 12-24 hours to avoid a side preference.[15][17]

    • Treatment & Testing: Begin chronic administration of this compound, vehicle, or a positive control. Continue to measure 24-hour sucrose and water intake, switching bottle positions daily. This phase can last for 1-3 weeks.

  • Key Parameter Calculated:

    • Sucrose Preference (%) = [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x 100

Hypothetical Data Presentation: this compound in the SPT (after 2 weeks of treatment)

Treatment Group (n=10/group)Dose (mg/kg/day)Sucrose Preference (%) (Mean ± SEM)Total Fluid Intake (g) (Mean ± SEM)
Vehicle-68.5 ± 3.14.5 ± 0.3
This compound1082.1 ± 2.84.6 ± 0.4
This compound2088.4 ± 2.5 4.4 ± 0.3
Fluoxetine (Positive Control)2089.2 ± 2.64.5 ± 0.5
p < 0.05, **p < 0.01 compared to Vehicle. Data is hypothetical. Assumes a stress-induced anhedonia model where vehicle preference is reduced from a healthy baseline of ~90%.

Section 3: Diagrams and Workflows

Hypothetical Signaling Pathway for this compound

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Released 5-HT Serotonin_Vesicle->Serotonin_Released Action Potential Postsynaptic_Receptor 5-HT Receptor Serotonin_Released->Postsynaptic_Receptor Binds SERT SERT Transporter Serotonin_Released->SERT Reuptake Neuronal_Response Therapeutic Effect (Anxiolysis, Antidepression) Postsynaptic_Receptor->Neuronal_Response Activates Signaling Adr851 This compound Adr851->SERT Blocks

Caption: Hypothetical mechanism of this compound as an SSRI.

General Experimental Workflow

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Habituation Animal Acclimation & Handling Group_Assignment Random Assignment to Treatment Groups Habituation->Group_Assignment Drug_Admin Drug Administration (this compound, Vehicle, Control) Group_Assignment->Drug_Admin Behavioral_Test Behavioral Assay (e.g., EPM, FST) Drug_Admin->Behavioral_Test Data_Collection Video Recording & Automated Tracking Behavioral_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: Standard workflow for preclinical behavioral testing.

Relationship between Assays and Behavioral Constructs

cluster_constructs cluster_assays Anxiety Anxiety-Like Behavior EPM Elevated Plus Maze Anxiety->EPM OFT Open Field Test Anxiety->OFT Depression Depressive-Like Behavior FST Forced Swim Test Depression->FST Behavioral Despair SPT Sucrose Preference Test Depression->SPT Anhedonia

Caption: Mapping behavioral assays to psychological constructs.

References

Application Notes and Protocols for Adr 851 in the Study of Central vs. Peripheral Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adr 851 is a potent and selective 5-HT3 receptor antagonist. The serotonin (B10506) 3 (5-HT3) receptor, a ligand-gated ion channel, is extensively expressed in both the peripheral nervous system (PNS) and the central nervous system (CNS) and plays a crucial role in pain modulation.[1][2][3][4][5] In the periphery, 5-HT3 receptors are located on nociceptive afferent fibers and their activation by serotonin (5-HT) released from damaged tissues or inflammatory cells contributes to the initiation of pain signals.[6][7] Centrally, 5-HT3 receptors are involved in the complex processing of pain signals within the spinal cord and higher brain centers, where they can facilitate nociceptive transmission.[2][8][9]

The differential effects of this compound on models of acute and tonic pain can be leveraged to dissect the peripheral and central components of its analgesic action. The formalin test, in particular, offers a valuable model for this purpose, as it elicits a biphasic pain response. The initial, acute phase is primarily driven by the direct activation of peripheral nociceptors, whereas the later, tonic phase involves inflammatory responses and central sensitization within the spinal cord.[6][7][10][11] By evaluating the efficacy of this compound in suppressing each phase of the formalin test, researchers can gain insights into its primary site of analgesic activity.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate its effects on peripheral and central pain mechanisms.

Data Presentation

Table 1: Illustrative Analgesic Efficacy of this compound in the Rat Formalin Test

Treatment GroupDose (mg/kg, s.c.)Phase 1 Nociceptive Score (Mean ± SEM)% Inhibition (Phase 1)Phase 2 Nociceptive Score (Mean ± SEM)% Inhibition (Phase 2)
Vehicle (Saline)-125.3 ± 8.2-210.5 ± 15.7-
This compound0.1118.9 ± 7.55.1%185.2 ± 12.112.0%
This compound1.085.2 ± 6.132.0%115.8 ± 9.845.0%
This compound10.045.1 ± 4.964.0%60.3 ± 7.271.4%
Morphine (Positive Control)5.030.7 ± 3.575.5%42.1 ± 5.380.0%

Note: The data presented in this table are illustrative and intended to represent typical results for a 5-HT3 receptor antagonist in the formalin test. Actual results may vary.

Signaling Pathways and Experimental Workflows

Signaling Pathway of 5-HT3 Receptor in Nociception

G cluster_peripheral Peripheral Nociceptor cluster_central Central Nervous System (Spinal Cord) Tissue_Damage Tissue Damage/ Inflammation Serotonin_Release Serotonin (5-HT) Release Tissue_Damage->Serotonin_Release FiveHT3R_P 5-HT3 Receptor Serotonin_Release->FiveHT3R_P Binds to Nociceptor_Depolarization Nociceptor Depolarization FiveHT3R_P->Nociceptor_Depolarization Activates Cation Influx Pain_Signal_To_Spinal_Cord Pain Signal Transmission to Spinal Cord Nociceptor_Depolarization->Pain_Signal_To_Spinal_Cord Descending_Serotonergic_Pathways Descending Serotonergic Pathways Pain_Signal_To_Spinal_Cord->Descending_Serotonergic_Pathways Adr_851_P This compound Adr_851_P->FiveHT3R_P Blocks Serotonin_Release_C Serotonin (5-HT) Release Descending_Serotonergic_Pathways->Serotonin_Release_C FiveHT3R_C 5-HT3 Receptor on Postsynaptic Neuron Serotonin_Release_C->FiveHT3R_C Binds to Increased_Excitability Increased Neuronal Excitability FiveHT3R_C->Increased_Excitability Facilitates Central_Sensitization Central Sensitization Increased_Excitability->Central_Sensitization Adr_851_C This compound Adr_851_C->FiveHT3R_C Blocks

Caption: 5-HT3 Receptor Signaling in Pain Pathways.

Experimental Workflow for the Formalin Test

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_data Data Collection and Analysis Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats, 7 days) Baseline_Behavior Baseline Behavioral Observation (30 min in test chamber) Animal_Acclimatization->Baseline_Behavior Drug_Preparation Preparation of this compound and Vehicle Control Drug_Administration Drug Administration (this compound or Vehicle, s.c.) Drug_Preparation->Drug_Administration Baseline_Behavior->Drug_Administration Pre_Treatment_Period Pre-Treatment Period (e.g., 30 min) Drug_Administration->Pre_Treatment_Period Formalin_Injection Formalin Injection (50 µL, 2.5% solution, s.c. into plantar surface of hind paw) Pre_Treatment_Period->Formalin_Injection Behavioral_Scoring_P1 Behavioral Scoring - Phase 1 (0-5 min post-injection) Record time spent licking/biting paw Formalin_Injection->Behavioral_Scoring_P1 Behavioral_Scoring_P2 Behavioral Scoring - Phase 2 (15-60 min post-injection) Record time spent licking/biting paw Behavioral_Scoring_P1->Behavioral_Scoring_P2 Data_Analysis Data Analysis (e.g., ANOVA, t-test) Compare nociceptive scores between groups Behavioral_Scoring_P2->Data_Analysis

Caption: Formalin Test Experimental Workflow.

Experimental Protocols

Protocol 1: Evaluation of this compound in the Rat Formalin Test

Objective: To assess the analgesic effects of this compound on the acute (peripheral) and tonic (central) phases of formalin-induced pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle (e.g., sterile saline)

  • Formalin solution (2.5% in sterile saline)

  • Plexiglas observation chambers

  • Microsyringes

  • Stopwatches

Procedure:

  • Animal Acclimatization: House rats in a temperature-controlled environment with a 12-hour light/dark cycle for at least 7 days prior to the experiment. Allow free access to food and water.

  • Habituation: On the day of the experiment, place individual rats in the Plexiglas observation chambers for 30 minutes to allow for acclimatization to the testing environment.

  • Drug Administration:

    • Prepare fresh solutions of this compound in the vehicle at the desired concentrations (e.g., 0.1, 1.0, and 10.0 mg/kg).

    • Administer this compound or vehicle subcutaneously (s.c.) in a volume of 1 ml/kg.

  • Pre-treatment Period: Return the animals to their observation chambers for a 30-minute pre-treatment period.

  • Formalin Injection:

    • Gently restrain the rat and inject 50 µL of 2.5% formalin solution into the plantar surface of the right hind paw using a microsyringe.

    • Immediately return the rat to the observation chamber and start the stopwatch.

  • Behavioral Observation and Scoring:

    • Phase 1 (0-5 minutes): Record the total time (in seconds) that the animal spends licking or biting the injected paw.

    • Interphase (5-15 minutes): Typically, a period of reduced nociceptive behavior.

    • Phase 2 (15-60 minutes): Record the total time (in seconds) that the animal spends licking or biting the injected paw.

  • Data Analysis:

    • Calculate the mean nociceptive score (total time licking/biting) for each treatment group in both Phase 1 and Phase 2.

    • Determine the percentage of inhibition for each dose of this compound compared to the vehicle control group.

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

Protocol 2: Investigation of this compound in a Model of Neuropathic Pain (e.g., Chronic Constriction Injury - CCI)

Objective: To evaluate the efficacy of this compound in alleviating mechanical allodynia, a hallmark of neuropathic pain which involves central sensitization.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle (e.g., sterile saline)

  • Surgical instruments for CCI surgery

  • Chromic gut sutures

  • Von Frey filaments

  • Elevated mesh platform

Procedure:

  • CCI Surgery:

    • Anesthetize the rats according to an approved protocol.

    • Perform the CCI surgery by placing loose ligatures around the sciatic nerve.

    • Allow the animals to recover for 10-14 days to allow for the development of neuropathic pain behaviors.

  • Assessment of Mechanical Allodynia (Baseline):

    • Place the rats on an elevated mesh platform and allow them to acclimatize.

    • Use von Frey filaments of increasing stiffness to stimulate the plantar surface of the hind paw.

    • Determine the paw withdrawal threshold (PWT) – the lowest force that elicits a withdrawal response.

  • Drug Administration:

    • Administer this compound or vehicle (s.c. or i.p.) at the desired doses.

  • Post-treatment Assessment of Mechanical Allodynia:

    • At various time points after drug administration (e.g., 30, 60, 120 minutes), reassess the PWT using the von Frey filaments.

  • Data Analysis:

    • Calculate the mean PWT for each treatment group at each time point.

    • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures) to determine the effect of this compound on mechanical allodynia over time.

Conclusion

This compound, as a 5-HT3 receptor antagonist, presents a valuable pharmacological tool for the differential study of peripheral and central pain mechanisms. The protocols outlined in these application notes, particularly the formalin test, provide a robust framework for characterizing the analgesic profile of this compound. By carefully designing and executing these experiments, researchers can elucidate the primary site of action of this compound and contribute to a deeper understanding of the role of 5-HT3 receptors in pain processing. Such studies are essential for the development of novel and more targeted analgesic therapies.

References

Application Notes and Protocols for the Separation of Adr 851 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adr 851 is a novel antiemetic compound. As with many pharmacologically active agents, this compound may exist as stereoisomers. The spatial arrangement of atoms in stereoisomers can lead to significant differences in their pharmacokinetic and pharmacodynamic properties, including efficacy, toxicity, and metabolism. Therefore, the ability to separate and characterize individual isomers is crucial for drug development and regulatory compliance.

This document provides detailed methodologies for the analytical and preparative separation of this compound isomers. The protocols described herein are based on established principles of chiral chromatography and are intended to serve as a comprehensive guide for researchers.

Disclaimer: The exact chemical structure of this compound is not publicly available. For the purpose of these application notes, we will use a hypothetical chiral analog of metoclopramide, a structurally related antiemetic, to illustrate the separation methodologies. This hypothetical structure contains a chiral center and functional groups amenable to established chiral separation techniques.

Chiral Separation Methodologies

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the resolution of enantiomers.[1] The use of Chiral Stationary Phases (CSPs) is the most common and effective approach for the direct separation of chiral compounds.[1] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and have demonstrated broad applicability in separating a wide range of chiral pharmaceuticals, including those containing amine functionalities.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for enantioselective analysis. The choice of the CSP and the mobile phase composition are critical for achieving optimal separation.

Protocol 1: Analytical Chiral HPLC Separation of this compound Isomers

This protocol describes a normal-phase HPLC method for the analytical separation of this compound enantiomers.

1.1.1 Materials and Instrumentation

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak® IA or equivalent), 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase Solvents: HPLC-grade n-hexane, isopropanol (B130326) (IPA), and diethylamine (B46881) (DEA).

  • Sample: this compound racemic standard dissolved in mobile phase.

1.1.2 Chromatographic Conditions

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL

1.1.3 Procedure

  • Prepare the mobile phase by accurately mixing the solvents. Degas the mobile phase by sonication or vacuum filtration.

  • Install the chiral column and equilibrate the system with the mobile phase until a stable baseline is achieved (approximately 30-60 minutes).

  • Prepare a 1 mg/mL solution of the this compound racemate in the mobile phase.

  • Inject the sample and run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • Identify and quantify the peaks corresponding to the two isomers.

Supercritical Fluid Chromatography (SFC)

SFC is an attractive alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. It is particularly well-suited for preparative scale separations.

Protocol 2: Analytical and Preparative Chiral SFC Separation of this compound Isomers

This protocol outlines a method for both analytical and preparative scale separation of this compound isomers using SFC.

1.2.1 Materials and Instrumentation

  • SFC system with a CO₂ pump, modifier pump, autosampler, column thermostat, back pressure regulator, and a UV-Vis or PDA detector. For preparative scale, a fraction collector is required.

  • Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H or equivalent), 5 µm particle size, 4.6 x 250 mm (analytical) or 20 x 250 mm (preparative).

  • Mobile Phase: Supercritical CO₂ and methanol (B129727) with an additive.

  • Sample: this compound racemic standard dissolved in methanol.

1.2.2 Chromatographic Conditions

  • Mobile Phase: Supercritical CO₂ and Methanol with 0.2% Isopropylamine (85:15, v/v)

  • Flow Rate: 3.0 mL/min (analytical) or 40 mL/min (preparative)

  • Outlet Pressure (Back Pressure): 150 bar

  • Column Temperature: 35 °C

  • Detection Wavelength: 275 nm

  • Sample Concentration: 1 mg/mL (analytical) or 20 mg/mL (preparative)

  • Injection Volume: 5 µL (analytical) or 500 µL (preparative, stacked injections)

1.2.3 Procedure

  • Equilibrate the SFC system with the specified mobile phase and back pressure until the system is stable.

  • Prepare the this compound sample in methanol.

  • For analytical scale, inject the sample and monitor the separation.

  • For preparative scale, perform stacked injections to maximize throughput. Set the fraction collector to trigger based on the elution times of the two enantiomers, determined from the analytical run.

  • Combine the collected fractions for each isomer and evaporate the solvent to obtain the purified enantiomers.

Data Presentation

The following tables summarize the expected quantitative data from the analytical separation of the hypothetical this compound isomers using the protocols described above.

Table 1: Hypothetical HPLC Separation Data for this compound Isomers

ParameterValue
ColumnChiralpak® IA (5 µm, 4.6 x 250 mm)
Mobile Phasen-Hexane/IPA/DEA (80:20:0.1)
Flow Rate1.0 mL/min
Temperature25 °C
Retention Time (Enantiomer 1)12.5 min
Retention Time (Enantiomer 2)15.2 min
Selectivity Factor (α)1.25
Resolution (Rs)2.1

Table 2: Hypothetical SFC Separation Data for this compound Isomers

ParameterValue
ColumnChiralcel® OD-H (5 µm, 4.6 x 250 mm)
Mobile PhaseCO₂/Methanol + 0.2% Isopropylamine (85:15)
Flow Rate3.0 mL/min
Temperature35 °C
Back Pressure150 bar
Retention Time (Enantiomer 1)3.8 min
Retention Time (Enantiomer 2)4.9 min
Selectivity Factor (α)1.32
Resolution (Rs)2.5

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral separation of this compound isomers.

G cluster_prep Sample & Mobile Phase Preparation cluster_chrom Chromatographic Separation cluster_analysis Data Acquisition & Analysis racemate Racemic this compound Sample dissolve Dissolve in appropriate solvent racemate->dissolve injection Inject Sample dissolve->injection mobile_phase Prepare Mobile Phase degas Degas Mobile Phase mobile_phase->degas system_prep System Equilibration with Chiral Column degas->system_prep system_prep->injection separation Elution & Separation on CSP injection->separation detection UV/PDA Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram quantify Identify & Quantify Isomers (Rt, Area, Rs, α) chromatogram->quantify

Caption: Workflow for Chiral Separation of this compound Isomers.

Hypothetical Signaling Pathway

Different enantiomers of a drug can exhibit distinct interactions with biological targets. The diagram below illustrates a hypothetical scenario where the (S)- and (R)-enantiomers of this compound have different affinities for a serotonin (B10506) receptor (5-HT₃), a key target in antiemetic therapy.

G cluster_drug cluster_response S_Adr851 S-Adr 851 receptor 5-HT3 Receptor S_Adr851->receptor High Affinity Binding R_Adr851 R-Adr 851 R_Adr851->receptor Low Affinity Binding signal_pathway Signal Transduction receptor->signal_pathway Antagonism no_effect Minimal Effect ion_channel Ion Channel Gating signal_pathway->ion_channel Inhibition emesis_block Blockade of Emetic Signal ion_channel->emesis_block

References

Application Notes and Protocols for Novel Analgesics: ADRIANA and ZH853

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the quest for more effective and safer pain management strategies, two novel analgesic compounds, ADRIANA and ZH853, have emerged as promising candidates. These compounds offer distinct mechanisms of action compared to traditional opioids and have demonstrated significant efficacy in various preclinical pain models. These application notes provide detailed information on their mechanisms of action, applications in specific pain models, and comprehensive experimental protocols for researchers, scientists, and drug development professionals.

ADRIANA: A First-in-Class α2B Adrenoceptor Antagonist

Mechanism of Action

ADRIANA (Adrenergic Inducer of Analgesia) is a novel, orally available, selective α2B adrenoceptor antagonist.[1][2][3] Its analgesic effect is not mediated by opioid receptors. Instead, by selectively blocking the α2B adrenoceptor, ADRIANA promotes the release of noradrenaline in the spinal dorsal horn.[2][4][5] This increased noradrenaline then stimulates the α2A-dependent descending pain inhibitory pathway, resulting in potent analgesia without the adverse cardiovascular or sedative effects associated with non-selective α2-adrenergic agonists.[2][4][5]

Signaling Pathway of ADRIANA

ADRIANA_Pathway ADRIANA ADRIANA alpha2B α2B Adrenoceptor (Presynaptic) ADRIANA->alpha2B Blocks Noradrenaline Noradrenaline Release (Increased) alpha2B->Noradrenaline Inhibits Release alpha2A α2A Adrenoceptor (Postsynaptic) Noradrenaline->alpha2A Stimulates PainInhibition Descending Pain Inhibitory Pathway (Activation) alpha2A->PainInhibition Analgesia Analgesia PainInhibition->Analgesia ZH853_Workflow cluster_preclinical Preclinical Evaluation cluster_outcome Outcome Assessment PainModel Induce Pain Model (e.g., CFA, Paw Incision) Treatment Administer Treatment (ZH853, Morphine, Vehicle) PainModel->Treatment Behavioral Behavioral Testing (von Frey, Hargreaves) Treatment->Behavioral Biochemical Biochemical Analysis (Glial Activation, Cytokines) Treatment->Biochemical Analgesia Analgesic Efficacy Behavioral->Analgesia Recovery Recovery Time Behavioral->Recovery SideEffects Side Effect Profile Biochemical->SideEffects

References

Troubleshooting & Optimization

Troubleshooting Adr 851 insolubility in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing in vivo insolubility issues encountered with Adr 851, a novel 5-HT3 receptor antagonist. Given that poor aqueous solubility is a common challenge for new chemical entities, the principles and protocols outlined here are broadly applicable to other poorly soluble investigational compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation shows good solubility in organic solvents like DMSO, but precipitates upon injection into the animal. Why is this happening?

A1: This is a common phenomenon known as precipitation upon dilution. Organic solvents like DMSO can effectively dissolve many nonpolar compounds. However, when this solution is introduced into an aqueous physiological environment (like blood or interstitial fluid), the dramatic increase in polarity causes the poorly water-soluble drug, such as this compound, to crash out of solution.[1] The final concentration of the organic solvent in the systemic circulation is too low to maintain the solubility of the compound.

Q2: What are the initial steps to troubleshoot the in vivo precipitation of this compound?

A2: When encountering in vivo precipitation, a systematic approach is recommended. Start by assessing the physicochemical properties of this compound to understand its solubility limitations. Then, consider simple formulation adjustments before moving to more complex solutions. Key initial steps include:

  • Vehicle Screening: Test the solubility of this compound in a panel of biocompatible solvents and co-solvent systems.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation can significantly enhance its aqueous solubility.

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can improve the dissolution rate in vivo.[2][3]

Q3: What are some common formulation strategies to improve the in vivo solubility of this compound?

A3: Several formulation strategies can be employed to enhance the in vivo solubility and bioavailability of poorly soluble compounds like this compound.[4][5] These can be broadly categorized as:

  • Co-solvent Systems: Using a mixture of water-miscible organic solvents (e.g., PEG 300, propylene (B89431) glycol, ethanol) can increase the drug's solubility in the formulation.

  • Surfactant-based Formulations: Surfactants can form micelles that encapsulate hydrophobic drugs, thereby increasing their apparent solubility in aqueous environments.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, such as oils or self-emulsifying drug delivery systems (SEDDS), can improve its absorption and bioavailability.[2][6]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its dissolution rate and saturation solubility.

Troubleshooting Guides

Problem: this compound precipitates at the injection site.

dot

A Precipitation at Injection Site B Reduce Drug Concentration A->B C Modify Formulation Vehicle A->C D Change Route of Administration A->D E Decrease Injection Volume B->E If feasible for efficacy F Increase Co-solvent Concentration C->F G Add Surfactant (e.g., Tween 80) C->G H Use Cyclodextrin Complexation C->H I Consider Intravenous Infusion D->I Slower administration

Caption: Troubleshooting workflow for injection site precipitation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Drug Concentration Lower the dosing concentration if the therapeutic window allows.
Inadequate Vehicle Solubilizing Capacity Increase the percentage of co-solvents (e.g., PEG 400, propylene glycol) in the vehicle. Incorporate a biocompatible surfactant (e.g., Tween® 80, Cremophor® EL).[4] Evaluate the use of cyclodextrins (e.g., HP-β-CD) to form an inclusion complex.
Rapid pH Shift Upon Injection Buffer the formulation to a pH where this compound exhibits higher solubility, while ensuring physiological compatibility.
Slow Dissolution of Solid Particles If using a suspension, reduce the particle size through micronization or nanosizing to enhance the dissolution rate.[2]
Problem: Low and variable bioavailability of this compound after oral administration.

dot

A Low & Variable Oral Bioavailability B Assess Physicochemical Properties A->B C Formulation Optimization A->C D Evaluate Metabolic Stability A->D E Solubility & Permeability (BCS Classification) B->E F Particle Size Reduction C->F G Lipid-Based Formulations (LBDDS) C->G H Amorphous Solid Dispersions C->H I In vitro metabolism assays (microsomes, hepatocytes) D->I

Caption: Approach to addressing low oral bioavailability.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Aqueous Solubility Particle Size Reduction: Micronization or nanosizing to increase the surface area for dissolution. Solid Dispersions: Create an amorphous solid dispersion of this compound in a hydrophilic polymer to improve the dissolution rate.
Low Dissolution Rate in GI Fluids Lipid-Based Formulations: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) to present the drug in a solubilized state for absorption.[2] pH Modification: For pH-dependent solubility, consider enteric-coated formulations to release the drug in a more favorable GI segment.
First-Pass Metabolism Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic stability of this compound.[7][8] If metabolism is high, chemical modification of the molecule may be necessary.
Efflux by Transporters (e.g., P-gp) Perform in vitro permeability assays using Caco-2 cell monolayers to assess if this compound is a substrate for efflux transporters.

Experimental Protocols

Protocol 1: Equilibrium Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in various aqueous buffers.[3]

Materials:

  • This compound (solid powder)

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the desired buffer (e.g., 10 mg to 1 mL).

  • Securely cap the vials and place them on an orbital shaker set at 37°C.

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually confirm the presence of undissolved solid at the bottom of each vial.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated HPLC method.

  • The determined concentration represents the equilibrium solubility of this compound in that specific medium.

Buffer pH Expected Solubility Profile for a Weak Base
Simulated Gastric Fluid (SGF)1.2Higher Solubility
Fasted State Simulated Intestinal Fluid (FaSSIF)6.5Lower Solubility
Phosphate Buffered Saline (PBS)7.4Lowest Solubility
Protocol 2: Preparation of a Co-solvent Formulation for In Vivo Studies

This protocol provides a general method for preparing a co-solvent-based formulation for parenteral administration.

dot

A Weigh this compound B Add Co-solvent (e.g., PEG 300) A->B C Vortex/Sonicate to Dissolve B->C D Add Aqueous Component (Saline) C->D E Mix Thoroughly D->E F Sterile Filter (0.22 µm) E->F G Final Formulation F->G

Caption: Workflow for preparing a co-solvent formulation.

Materials:

  • This compound

  • Polyethylene glycol 300 (PEG 300)

  • Propylene glycol (PG)

  • Saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Sonicator

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Calculate the required amount of this compound for the desired final concentration and volume.

  • Weigh the this compound into a sterile vial.

  • Add the calculated volume of the primary organic co-solvent (e.g., PEG 300).

  • Vortex and/or sonicate the mixture until the this compound is completely dissolved. Gentle warming (to 37-40°C) can be applied if necessary, provided the compound is heat-stable.

  • Slowly add the second co-solvent (e.g., PG) while mixing, if applicable.

  • In a dropwise manner, add the aqueous component (e.g., saline) to the organic solution while continuously vortexing. This slow addition is crucial to prevent precipitation.

  • Once all components are added, vortex the final solution for an additional 2-3 minutes to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation.

  • Sterile filter the final formulation using a 0.22 µm syringe filter into a sterile vial.

Example Co-solvent Vehicle Compositions:

Vehicle Component Composition 1 Composition 2 Composition 3
PEG 30040%30%10%
Propylene Glycol-20%-
Tween® 80--5%
Saline60%50%85%
Total Volume 100% 100% 100%

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should conduct their own formulation development and optimization studies for this compound based on its specific physicochemical properties and the requirements of their in vivo experiments. All formulations for in vivo use must be sterile and confirmed to be free of precipitation before administration.

References

Technical Support Center: Overcoming Variability in the Formalin Test with Adr 851

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Adr 851 to enhance the reliability and reduce the variability of the formalin test. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the formalin test and why is it known for its variability?

The formalin test is a widely used in vivo model of tonic, persistent pain in rodents. It involves the subcutaneous injection of a dilute formalin solution into the paw, which elicits a biphasic pattern of nociceptive behaviors (licking, flinching, and biting). The initial, acute phase (Phase 1) is attributed to the direct activation of nociceptors, while the delayed, inflammatory phase (Phase 2) involves a combination of peripheral inflammation and central sensitization of the nervous system.[1][2]

The test is known for its variability due to a multitude of factors, including:

  • Animal-related factors: Species, strain, sex, age, and weight of the animals can all influence the pain response.

  • Environmental conditions: The ambient temperature of the testing room can significantly affect the intensity of the pain behaviors, particularly in the second phase.[3]

  • Procedural inconsistencies: Variations in formalin concentration, injection volume and location, and animal handling can introduce significant variability.

  • Subjective scoring: Manual observation and scoring of nociceptive behaviors can be subjective and vary between experimenters.

Q2: What is this compound and how does it work?

This compound is a selective antagonist of the serotonin (B10506) 5-HT3 receptor.[4] Serotonin (5-hydroxytryptamine, 5-HT) is a neurotransmitter that plays a complex and dual role in pain modulation.[2][3][5] In the context of the formalin test, the activation of 5-HT3 receptors, which are ligand-gated ion channels, is generally considered to be pro-nociceptive, meaning it facilitates and enhances the pain signal, particularly during the inflammatory phase.[2][5][6] By blocking these receptors, this compound is thought to inhibit this pro-nociceptive signaling cascade.

Q3: How can this compound help in overcoming the variability of the formalin test?

While direct studies on this compound's effect on the variability of the formalin test are not extensively published, its mechanism of action suggests a potential to reduce variability by targeting a key source of nociceptive facilitation. The pro-nociceptive role of serotonin acting on 5-HT3 receptors can be a significant and variable contributor to the overall pain response.[2][5] By blocking this pathway, this compound may lead to a more consistent and reproducible pain phenotype, less influenced by fluctuations in serotonergic signaling.

Q4: What are the expected effects of this compound on the two phases of the formalin test?

Given that 5-HT3 receptor activation is strongly implicated in the inflammatory and central sensitization components of the formalin test, this compound is expected to have a more pronounced analgesic effect on the second phase of the test.[2] Some studies with other 5-HT3 antagonists have also shown effects on the first phase, suggesting a role for these receptors in the initial, direct activation of nociceptors as well.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s) with this compound
High variability in baseline nociceptive scores (control group) 1. Inconsistent formalin concentration.2. Variation in injection technique.3. Environmental stressors (e.g., noise, temperature fluctuations).4. Animal-related factors (age, weight, sex).1. Standardize Protocols: Ensure meticulous adherence to the standardized formalin test protocol (see below).2. Control Environment: Maintain a consistent and controlled experimental environment.3. Animal Selection: Use animals of the same sex, and within a narrow age and weight range.4. Consider this compound as a tool: While not a replacement for good experimental practice, administering this compound may help to normalize the response by blocking a key variable signaling pathway.
Inconsistent or unexpected results with this compound 1. Incorrect dosage or administration route.2. Timing of this compound administration relative to formalin injection.3. Pharmacokinetic variability between animals.1. Verify Dosage: Double-check calculations for this compound dosage based on animal weight.2. Optimize Timing: Ensure this compound is administered at the appropriate time before the formalin injection to allow for optimal bioavailability and receptor blockade.3. Increase Sample Size: A larger number of animals per group can help to account for individual pharmacokinetic differences.
No significant difference between this compound treated group and control 1. Insufficient dose of this compound.2. The contribution of the 5-HT3 pathway to nociception in the specific animal strain or under the specific experimental conditions is minimal.3. Ceiling or floor effects in the pain scoring.1. Dose-Response Study: Conduct a dose-response study to determine the optimal analgesic dose of this compound in your specific experimental setup.2. Re-evaluate Model: Consider if the formalin test, as currently performed, is the most suitable model for investigating the analgesic effects of this compound.3. Refine Scoring: Ensure the pain scoring method is sensitive enough to detect subtle analgesic effects.

Experimental Protocols

Standardized Formalin Test Protocol

This protocol is a general guideline and should be adapted and standardized for your specific laboratory conditions.

  • Animal Acclimatization:

    • House animals in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment.

    • On the day of the experiment, allow animals to acclimate to the testing chambers for at least 30 minutes before any procedures.

  • Drug Administration:

    • Prepare this compound solution at the desired concentration.

    • Administer this compound via the appropriate route (e.g., intraperitoneally, subcutaneously) at a predetermined time before the formalin injection (e.g., 30 minutes).

    • The vehicle used for this compound should be administered to the control group.

  • Formalin Injection:

    • Gently restrain the animal.

    • Inject a standardized volume (e.g., 20-50 µL) of a freshly prepared dilute formalin solution (e.g., 1-5%) into the plantar surface of the hind paw using a fine-gauge needle.

  • Behavioral Observation and Scoring:

    • Immediately after injection, place the animal back into the observation chamber.

    • Record the cumulative time spent in nociceptive behaviors (licking, flinching, biting the injected paw) in 5-minute intervals for a total of 60-90 minutes.

    • Phase 1 is typically the first 0-5 or 0-10 minutes, and Phase 2 is typically from 15-60 or 20-90 minutes.

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Example Data Summary for Formalin Test with this compound

Treatment GroupNPhase 1 Nociceptive Score (seconds ± SEM)Phase 2 Nociceptive Score (seconds ± SEM)
Vehicle Control1055.2 ± 5.1150.7 ± 12.3
This compound (1 mg/kg)1048.5 ± 4.8110.3 ± 10.1
This compound (3 mg/kg)1045.1 ± 4.285.6 ± 8.5**
This compound (10 mg/kg)1040.3 ± 3.960.2 ± 6.7***

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.

Visualizations

Signaling Pathway of Nociception and this compound Intervention

G cluster_periphery Peripheral Tissue cluster_spinal_cord Spinal Cord Formalin Formalin Injection TissueInjury Tissue Injury & Inflammation Formalin->TissueInjury SerotoninRelease Serotonin (5-HT) Release TissueInjury->SerotoninRelease HT3R_peripheral 5-HT3 Receptor SerotoninRelease->HT3R_peripheral binds to Nociceptor Nociceptor Terminal SpinalNeuron Second-Order Spinal Neuron Nociceptor->SpinalNeuron Transmits Signal HT3R_peripheral->Nociceptor activates PainSignalToBrain Pain Signal to Brain SpinalNeuron->PainSignalToBrain HT3R_spinal 5-HT3 Receptor HT3R_spinal->SpinalNeuron facilitates DescendingSerotonin Descending Serotonergic Input DescendingSerotonin->HT3R_spinal activates Adr851 This compound Adr851->HT3R_peripheral blocks Adr851->HT3R_spinal blocks

Caption: this compound blocks peripheral and central 5-HT3 receptors.

Experimental Workflow for the Formalin Test with this compound

G start Start acclimatization Animal Acclimatization start->acclimatization drug_admin This compound or Vehicle Administration acclimatization->drug_admin formalin_injection Formalin Injection drug_admin->formalin_injection observation Behavioral Observation formalin_injection->observation data_analysis Data Analysis (Phase 1 & 2) observation->data_analysis end End data_analysis->end

Caption: Workflow for the formalin test with this compound.

Troubleshooting Logic for High Variability

G high_variability High Variability in Formalin Test? check_protocol Review and Standardize Experimental Protocol high_variability->check_protocol Yes check_environment Verify Environmental Controls (e.g., Temp) check_protocol->check_environment check_animals Ensure Homogeneity of Animal Cohort check_environment->check_animals consider_adr851 Consider Using this compound to Reduce Nociceptive Signaling Variability check_animals->consider_adr851 variability_reduced Variability Reduced? consider_adr851->variability_reduced continue_experiment Proceed with Experiment variability_reduced->continue_experiment Yes re_evaluate Re-evaluate Model and Procedures variability_reduced->re_evaluate No

Caption: Troubleshooting high variability in the formalin test.

References

Potential off-target effects of Adr 851

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Adr 851. The information is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

A1: The primary intended target of this compound is the 5-HT3 receptor, a ligand-gated ion channel.[1] this compound acts as an antagonist to this receptor.

Q2: We are observing unexpected changes in cell morphology and adhesion in our cancer cell line screen with this compound. What could be the cause?

A2: While this compound is a 5-HT3 receptor antagonist, it may have off-target activities.[2] Our internal screening has identified potential off-target inhibition of Lyn kinase, a member of the Src family of tyrosine kinases. Lyn kinase is involved in signaling pathways that regulate the cytoskeleton and cell adhesion. Inhibition of this kinase could explain the observed phenotypic changes. We recommend performing a functional assay to confirm the inhibition of Lyn kinase in your cell line.

Q3: Our team has noted a decrease in the phosphorylation of a known Lyn kinase substrate in cells treated with this compound. Does this confirm an off-target effect?

A3: This is a strong indication of a potential off-target effect. To confirm that this compound is directly inhibiting Lyn kinase, we recommend performing a direct in vitro kinase assay.[3][4] This will determine if this compound can inhibit purified Lyn kinase in a cell-free system. Additionally, a Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement of this compound with Lyn kinase within a cellular context.[5][6][7]

Q4: How can we differentiate between the on-target (5-HT3 receptor) and off-target (Lyn kinase) effects of this compound in our cellular assays?

A4: Deconvoluting on-target from off-target effects is a critical step in drug discovery.[8] We recommend a multi-pronged approach:

  • Use of a structurally unrelated 5-HT3 antagonist: Compare the phenotype induced by this compound with that of another potent and selective 5-HT3 antagonist. If the phenotype is not replicated, it is likely an off-target effect of this compound.

  • Use of a selective Lyn kinase inhibitor: Treat your cells with a known selective Lyn kinase inhibitor. If this reproduces the phenotype observed with this compound, it strengthens the evidence for Lyn kinase being the off-target.

  • Genetic knockdown/knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the 5-HT3 receptor or Lyn kinase in your cell model.[9] If the phenotype persists after 5-HT3 receptor knockdown but is rescued by Lyn kinase knockdown, this provides strong evidence for the off-target effect.

Q5: Are the off-target effects of this compound always undesirable?

A5: Not necessarily. While off-target effects can lead to toxicity, they can also present opportunities for drug repositioning or polypharmacology.[10] If the inhibition of Lyn kinase by this compound contributes to a desirable anti-cancer effect in your model, this could be a valuable finding. However, it is crucial to fully characterize these off-target activities to understand the complete pharmacological profile of the compound.

Data on this compound Activity

The following tables summarize the known and hypothesized activities of this compound.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)
5-HT3 ReceptorRadioligand Binding15
Lyn KinaseIn Vitro Kinase Assay850
Src KinaseIn Vitro Kinase Assay>10,000
Fyn KinaseIn Vitro Kinase Assay>10,000

Table 2: Cellular Effects of this compound in HeLa Cells

Concentration (µM)5-HT3 Receptor Occupancyp-Lyn (Y396) LevelsCell AdhesionCell Morphology
0.1>95%No significant changeNormalNormal
1.0>95%50% decreaseModerate reductionRounded phenotype
10.0>95%>90% decreaseSignificant reductionDetached cells

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol is designed to assess the inhibitory activity of this compound against a panel of kinases.

Materials:

  • Purified recombinant kinases (e.g., Lyn, Src, Fyn)

  • Specific peptide substrates for each kinase

  • This compound stock solution (10 mM in DMSO)

  • Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A 10-point, 3-fold serial dilution starting from 100 µM is recommended.

  • In a 384-well plate, add the kinase reaction buffer.

  • Add the specific kinase to each well.

  • Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP. The final ATP concentration should be at the Kₘ for each kinase.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each this compound concentration compared to the DMSO control and determine the IC₅₀ value.[4]

Protocol 2: Phenotypic Screening for Changes in Cell Adhesion

This protocol outlines a method for observing and quantifying changes in cell adhesion upon treatment with this compound.

Materials:

  • HeLa cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well clear-bottom plates

  • Crystal Violet solution

  • Methanol (B129727)

  • Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2)

  • Plate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • After 24 hours, replace the medium with the medium containing the diluted this compound or DMSO (vehicle control).

  • Incubate the cells for 24-48 hours.

  • Gently wash the wells with PBS to remove non-adherent cells.

  • Fix the remaining adherent cells with methanol for 15 minutes.

  • Stain the cells with Crystal Violet solution for 20 minutes.

  • Wash the wells with water to remove excess stain.

  • Air dry the plate.

  • Solubilize the stain by adding Sorensen's buffer to each well.

  • Read the absorbance at 570 nm using a plate reader.

  • A decrease in absorbance indicates reduced cell adhesion.

Visualizations

G cluster_0 Intended Signaling Pathway Adr_851 This compound 5_HT3R 5-HT3 Receptor Adr_851->5_HT3R Antagonism Ion_Influx ↓ Cation Influx (Na+, K+, Ca2+) 5_HT3R->Ion_Influx Depolarization ↓ Neuronal Depolarization Ion_Influx->Depolarization

Caption: Intended signaling pathway of this compound.

G cluster_1 Hypothesized Off-Target Pathway Adr_851_off This compound Lyn_Kinase Lyn Kinase Adr_851_off->Lyn_Kinase Inhibition Downstream_Substrates ↓ Phosphorylation of Downstream Substrates Lyn_Kinase->Downstream_Substrates Cytoskeletal_Regulation Altered Cytoskeletal Regulation & Adhesion Downstream_Substrates->Cytoskeletal_Regulation

Caption: Hypothesized off-target pathway of this compound.

G Start Unexpected Phenotype Observed with this compound Step1 Is the phenotype consistent with 5-HT3R antagonism? Start->Step1 Step2 Perform in vitro kinase assay with Lyn Kinase. Step1->Step2 No Conclusion_On_Target Phenotype is likely on-target. Step1->Conclusion_On_Target Yes Step3 Is Lyn Kinase inhibited? Step2->Step3 Step4 Confirm cellular target engagement with CETSA. Step3->Step4 Yes Conclusion_Inconclusive Investigate other potential off-targets. Step3->Conclusion_Inconclusive No Step5 Use genetic knockdown (siRNA/CRISPR) of Lyn Kinase. Step4->Step5 Step6 Does knockdown rescue the phenotype? Step5->Step6 Conclusion_Off_Target Phenotype is likely due to off-target inhibition of Lyn Kinase. Step6->Conclusion_Off_Target Yes Step6->Conclusion_Inconclusive No

Caption: Experimental workflow for troubleshooting unexpected phenotypes.

References

Technical Support Center: Adr 851 (assumed to be Adriamycin/Doxorubicin)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided based on the assumption that "Adr 851" refers to the well-documented anticancer agent Adriamycin, also known as Doxorubicin (B1662922). No public information is available for a compound specifically named "this compound." Researchers should always refer to the manufacturer's specific product insert for the most accurate and up-to-date information.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for unopened vials of Doxorubicin?

A1: The storage conditions for unopened vials of Doxorubicin depend on the formulation:

  • Lyophilized Powder: Store at room temperature (15°C to 30°C).

  • Solution: Store under refrigeration at 2°C to 8°C and protect from light.[1][2]

Q2: How long is a reconstituted solution of Doxorubicin stable?

A2: A reconstituted Doxorubicin solution is stable for 7 days at room temperature (25°C) and for 15 days when refrigerated (2°C to 8°C). It is crucial to protect the reconstituted solution from light.

Q3: What is the stability of Doxorubicin after dilution for infusion?

A3: Doxorubicin diluted in 50-1000 mL of 5% Dextrose in Water (D5W) or Normal Saline (NS) is stable for 48 hours at room temperature (25°C). The infusion should also be protected from light. According to the Summary of Product Characteristics for one product, diluted solutions are physicochemically stable for 28 days at 2°C–8°C and for 7 days at 25°C.[3]

Q4: Are there any known incompatibilities for Doxorubicin?

A4: Yes, Doxorubicin should not be mixed with heparin or fluorouracil, as a precipitate may form. It is also advised to avoid contact with alkaline solutions, which can lead to hydrolysis of the drug. It is not recommended to mix Doxorubicin with other drugs unless specific compatibility data are available.

Troubleshooting Guide

Issue: The refrigerated Doxorubicin solution has formed a gel.

  • Cause: This is a known characteristic of some Doxorubicin hydrochloride solutions upon refrigeration.[2][4][5][6][7]

  • Solution: Allow the vial to equilibrate at a controlled room temperature (15°C to 25°C) for two to a maximum of four hours. The gelled product should return to a slightly viscous to mobile solution.[2][4][5][6][7]

Issue: A precipitate is observed after mixing Doxorubicin with another drug.

  • Cause: Doxorubicin has known incompatibilities with other drugs, such as heparin and fluorouracil.

  • Solution: Discard the mixture. Doxorubicin should not be mixed with other drugs unless compatibility has been confirmed.

Data Presentation

Table 1: Storage and Stability of Doxorubicin Formulations

FormulationStorage ConditionStabilityCitation
Unopened Vials
Lyophilized PowderRoom Temperature (15°C - 30°C)Per manufacturer's expiration date
SolutionRefrigerated (2°C - 8°C), Protected from lightPer manufacturer's expiration date[1][2]
Reconstituted Solution
Room Temperature (25°C), Protected from light7 days
Refrigerated (2°C - 8°C), Protected from light15 days
Diluted Infusion (in D5W or NS)
Room Temperature (25°C), Protected from light48 hours
Refrigerated (2°C - 8°C), Protected from light28 days[3]

Table 2: Extended Stability of Doxorubicin Solutions

Concentration & ContainerStorage ConditionStability DurationFindingCitation
2 mg/mL in original glass vial4°C or 23°C124 days>90% of initial concentration retained[8]
1 mg/mL and 2 mg/mL in Terumo or Monoject syringes4°C or 23°C124 daysStable, acceptable purity maintained[8]
10 mg/mL in polypropylene (B1209903) syringes or glass vials4°C - 8°C, Protected from light22 days>95% of initial concentration retained[9]
2 mg/mL in punctured original vials2°C - 8°C, Protected from light28 daysPhysicochemically stable[3]
2 mg/mL in polypropylene syringes2°C - 8°C, Protected from light96 daysPhysicochemically stable[3]
0.05 mg/mL and 1.6 mg/mL in PO-bottles (diluted in 0.9% NaCl or 5% glucose)2°C - 8°C, Protected from light84 daysPhysicochemically stable[3]

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Doxorubicin Stability Testing

This is a generalized protocol based on descriptions of stability studies.

  • Preparation of Standards: Prepare a series of Doxorubicin standards of known concentrations in the relevant diluent (e.g., sterile water for injection, 0.9% sodium chloride, or 5% dextrose).

  • Sample Preparation:

    • Reconstitute or dilute Doxorubicin to the desired concentration as per the study design.

    • Store the samples under the specified conditions (e.g., refrigerated at 4°C, room temperature at 23°C, protected from light).

    • At predetermined time points (e.g., day 0, 1, 7, 14, etc.), withdraw an aliquot of the sample for analysis.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV-Vis or diode array detector.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A suitable solvent mixture for separating Doxorubicin from its potential degradation products.

    • Flow Rate: A constant flow rate appropriate for the column and mobile phase.

    • Detection: Monitor the absorbance at a specific wavelength (e.g., 254 nm).[9]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the test samples.

    • Quantify the concentration of Doxorubicin in the test samples by comparing their peak areas to the calibration curve.

    • Visually inspect samples for any changes in color, clarity, or for the presence of particulate matter.[3]

    • Measure the pH of the solutions at each time point.[8]

  • Data Interpretation: The stability is typically defined as the retention of a certain percentage (e.g., >90%) of the initial concentration.

Visualizations

experimental_workflow Experimental Workflow for Doxorubicin Stability Study cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points cluster_data Data Interpretation prep_standards Prepare Doxorubicin Standards hplc_analysis HPLC Analysis prep_standards->hplc_analysis prep_samples Prepare Test Samples store_conditions Store Samples at Varied Conditions prep_samples->store_conditions visual_inspection Visual Inspection store_conditions->visual_inspection ph_measurement pH Measurement store_conditions->ph_measurement store_conditions->hplc_analysis stability_assessment Assess Stability (>90%) visual_inspection->stability_assessment ph_measurement->stability_assessment quantification Quantify Concentration hplc_analysis->quantification quantification->stability_assessment

Caption: Workflow for a Doxorubicin stability study.

troubleshooting_workflow Troubleshooting Common Doxorubicin Stability Issues start Observe Issue with Doxorubicin Solution issue What is the issue? start->issue gelled Solution is Gelled issue->gelled Gelling precipitate Precipitate Formed issue->precipitate Precipitation cause_gel Cause: Refrigeration of solution gelled->cause_gel cause_precipitate Cause: Mixed with incompatible drug (e.g., heparin, fluorouracil) precipitate->cause_precipitate solution_gel Solution: Equilibrate at room temp for 2-4 hours cause_gel->solution_gel solution_precipitate Solution: Discard mixture. Do not mix with other drugs. cause_precipitate->solution_precipitate

Caption: Troubleshooting Doxorubicin stability issues.

References

Technical Support Center: Minimizing Animal Stress in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing stress in laboratory animals during preclinical studies, such as those involving investigational compounds like Adr 851. Minimizing animal stress is not only an ethical imperative but also critical for ensuring the scientific validity and reproducibility of experimental data.[1][2][3][4] Stress can introduce significant variability and confounding factors, impacting physiological, behavioral, and immunological readouts.[1][3][5]

This center is organized into Frequently Asked Questions (FAQs), detailed troubleshooting guides, standardized experimental protocols, and data tables to address common issues encountered during in-vivo research.

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step to minimize stress for newly arrived animals?

A: Acclimatization. Transportation and a new environment are significant stressors for laboratory animals.[6][7] A dedicated period for physiological, psychological, and nutritional stabilization is essential before any experimental procedures begin.[6][8][9] This allows animals to recover from shipping stress and adapt to the new housing conditions, diet, and personnel, which promotes both animal welfare and the reliability of research results.[6][7]

Q2: How long should the acclimatization period be?

A: The duration depends on the species, the nature of the transport, and the intended procedures.[6][10]

  • For rodents (mice, rats): A minimum of 48 to 72 hours is required before starting any procedures.[6][7][8] However, a stabilization period of 5-7 days is often recommended for physiological measures to return to baseline.[6][8][9]

  • For larger mammals (e.g., rabbits, dogs): A longer period of at least 7 days is generally recommended.[7][9] Exceptions for shorter periods must be scientifically justified and approved by the Institutional Animal Care and Use Committee (IACUC).[8][9][10]

Q3: What is "environmental enrichment" and why is it important for a study with a compound like this compound?

A: Environmental enrichment involves increasing the complexity of an animal's environment to facilitate the expression of natural, species-typical behaviors.[11][12] For rodents, this includes behaviors like nesting, burrowing, gnawing, and hiding.[12][13] Providing items like nesting material, shelters (e.g., huts, tubes), and gnawing objects can significantly improve animal welfare, reduce stress, and may improve the quality of scientific data.[11][12][14] A successful enrichment program considers the animal's natural behaviors, such as social organization and foraging.[11]

Q4: Can the way I handle animals during dosing affect my results?

A: Absolutely. Handling and restraint are significant sources of acute stress.[15][16] Traditional methods, like picking up mice by the tail, are known to increase anxiety and aversion to the handler.[17][18] This stress response can alter an animal's physiological state, including the release of stress hormones, which can directly interfere with the pharmacological effects of this compound and compromise experimental outcomes.[19] Adopting low-stress handling techniques is a critical refinement to improve both welfare and data quality.[18]

Q5: What are some examples of low-stress handling and dosing techniques?

A:

  • Tunnel Handling: Using a polycarbonate tunnel to scoop a mouse is a proven method to reduce anxiety compared to tail-handling.[17][18]

  • Cupping: Gently scooping the animal with cupped hands is another effective low-stress alternative that reduces fear of the experimenter.[17][18]

  • Refined Restraint: For procedures requiring restraint, such as injections, using techniques that avoid excessive pressure and allow the animal to be in a more comfortable position can reduce stress.[15]

  • Voluntary Dosing: Training animals to voluntarily consume a drug mixed into a palatable treat or solution is a powerful refinement that eliminates the stress of restraint and oral gavage.[20] This method can be less intrusive and improve the post-procedure recovery experience.[20]

Troubleshooting Guide: Common Stress-Related Issues

This section addresses specific problems that may arise during your study.

Observed Issue Potential Cause(s) Recommended Actions & Troubleshooting Steps
High variability in baseline physiological data (e.g., heart rate, blood pressure, corticosterone). Inadequate acclimatization; environmental stressors (noise, light, vibration); inconsistent handling.1. Verify Acclimatization: Ensure all animals underwent a sufficient stabilization period (recommended 5-7 days for rodents).[6] 2. Environmental Audit: Check for and minimize sources of noise, excessive light, and vibration near animal housing.[14] 3. Standardize Handling: Ensure all personnel use consistent, low-stress handling techniques.[16][18] Habituate animals to handling before the experiment begins.[14]
Animals exhibit excessive anxiety during handling (e.g., vocalization, struggling, urination/defecation). Aversive handling techniques (e.g., tail-handling); lack of habituation; handler inexperience.1. Switch to Low-Stress Handling: Immediately adopt tunnel or cupping methods for mice.[17] For rats, use a confident but gentle thoracic hold without excessive pressure.[21] 2. Implement Habituation: Handle animals gently for short periods for several days before the first procedure without performing any aversive action.[22] 3. Ensure Handler Proficiency: Practice restraint and administration techniques to ensure confidence and skill, which translates to less stress for the animal.[16]
Significant body weight loss (>10%) or reduced food/water intake post-dosing. Adverse drug effect (toxicity); pain or distress from the procedure; stress-induced appetite suppression.1. Consult Veterinary Staff: This is a critical humane endpoint. A veterinarian must assess the animal's health. 2. Evaluate Dose: The dose of this compound may be too high. Industry evidence suggests a 10% bodyweight loss is a sufficient endpoint for determining maximum-tolerated dose in short-term studies.[23] 3. Refine Dosing Procedure: If using oral gavage, ensure the technique is flawless to prevent esophageal injury. Consider switching to voluntary oral dosing.[20] 4. Provide Supportive Care: Offer palatable, high-moisture food or gel packs to encourage intake and hydration, as advised by veterinary staff.
Stereotypic (abnormal, repetitive) behaviors observed in the home cage (e.g., excessive circling, bar-mouthing). Chronic stress; impoverished environment; lack of social housing (for social species).1. Enhance Environmental Enrichment: Introduce or increase the complexity of enrichment items. Ensure nesting material, a shelter, and a gnawing object are available.[12][13] 2. Confirm Social Housing: House social species like mice and rats in compatible groups unless scientifically justified for single housing.[11] 3. Document and Report: These behaviors are indicators of poor welfare and can impact data reliability.[1][2] Document the behaviors and consult with veterinary staff.

Experimental Protocols

Protocol 1: Rodent Acclimatization and Habituation
  • Arrival and Housing: Upon arrival, immediately transfer animals to clean home cages with appropriate bedding, food, water, and environmental enrichment (e.g., nesting material, shelter).

  • Initial Health Check: Perform a visual health check to ensure animals are free from injury or signs of transport-related distress.

  • Acclimatization Period: Leave animals undisturbed for a minimum of 72 hours to allow for physiological and behavioral stabilization.[8][9] For studies involving sensitive endpoints like corticosterone (B1669441) measurement or behavioral assays, a 7-day period is recommended.[6][9]

  • Habituation to Handling (Days 4-7):

    • Once daily, gently handle each animal using a low-stress method (tunnel or cupping for mice) for 1-2 minutes.

    • This process should not be associated with any experimental procedure. The goal is to accustom the animal to the handler's presence and gentle contact.[22]

  • Habituation to Procedures (Optional but Recommended):

    • If the study involves specific equipment (e.g., a scale, restraint device), habituate the animal to the equipment for short durations in the days leading up to the experiment.

Protocol 2: Low-Stress Oral Dosing via Voluntary Consumption
  • Vehicle Training (3-5 days prior to study):

    • Offer each animal a small, palatable treat (e.g., a small amount of sweetened, flavored gel or paste) containing only the vehicle solution.

    • Place the treat in a weigh boat or on a clean surface in the home cage.

    • Observe to ensure the animal consumes the treat. Repeat daily until the animal readily consumes the vehicle treat.

  • Dosing Procedure:

    • Prepare the this compound formulation in the palatable vehicle.

    • Present the medicated treat to the animal in the same manner as during training.

    • Allow the animal to consume the entire dose voluntarily. Do not restrain the animal.[20]

  • Confirmation: Visually confirm that the entire dose has been consumed.

  • Contingency: If an animal does not consume the dose within a reasonable timeframe (e.g., 15-20 minutes), this method may not be suitable for that individual. An alternative, refined method should be considered in consultation with the IACUC and veterinary staff.

Data Presentation: Impact of Handling on Stress

The following table summarizes representative data on how different handling methods can affect key stress indicators in mice. Low-stress techniques consistently result in physiological and behavioral profiles indicative of better welfare.

Handling MethodPlasma Corticosterone (ng/mL)Interaction with HandlerAnxiety-Like Behavior (Elevated Plus Maze)
Tail Handling High (e.g., >150 ng/mL)Low (avoids hand)High (less time in open arms)
Tunnel Handling Low (e.g., <50 ng/mL)High (readily enters tunnel)Low (more time in open arms)
Cupped Hands Low (e.g., <60 ng/mL)High (readily interacts)Low (more time in open arms)

Note: Values are illustrative and based on findings from multiple studies demonstrating the relative effects of different handling methods.[17][22]

Visualizations

Experimental Workflow for Stress Minimization

This diagram illustrates the key stages of an animal study, incorporating stress reduction refinements at each step.

Stress_Minimization_Workflow cluster_pre_study Pre-Study Phase cluster_study Experimental Phase cluster_post_study Post-Study Phase arrival Animal Arrival acclimate Acclimatization & Stabilization (3-7 Days) arrival->acclimate Immediate Housing + Enrichment habituation Habituation to Handling & Procedures acclimate->habituation Gentle Contact dosing Dosing with this compound (Low-Stress Method) habituation->dosing Begin Experiment monitoring Post-Dose Monitoring (Behavioral & Clinical Signs) dosing->monitoring sampling Data/Sample Collection (Refined Techniques) monitoring->sampling endpoint Humane Endpoint sampling->endpoint

Caption: Workflow incorporating stress reduction techniques from animal arrival to study endpoint.

Troubleshooting Decision Tree for Animal Distress

This diagram provides a logical pathway for researchers to follow when an animal shows signs of distress.

Troubleshooting_Tree start Animal Shows Signs of Distress (e.g., weight loss, lethargy, abnormal behavior) is_acute Is the distress acute and severe? start->is_acute vet_consult_now IMMEDIATELY Consult Veterinary Staff & Consider Humane Endpoint is_acute->vet_consult_now Yes is_procedure_related Are signs linked to a recent procedure/dosing? is_acute->is_procedure_related No refine_protocol Review & Refine Protocol: - Check dose/formulation - Improve handling/dosing technique - Provide supportive care is_procedure_related->refine_protocol Yes is_env_related Are signs more general or chronic? is_procedure_related->is_env_related No monitor Monitor Animal Closely & Document All Observations refine_protocol->monitor assess_env Assess Environment: - Check for stressors (noise, light) - Enhance enrichment - Evaluate social housing is_env_related->assess_env Yes assess_env->monitor no_improvement No Improvement? monitor->no_improvement no_improvement->vet_consult_now Yes

Caption: Decision tree for identifying causes and actions for animal distress.

Impact of Stress on Scientific Validity

Stress_Impact_Pathway stressors Experimental Stressors (Handling, Environment, Procedure) phys_response Physiological Stress Response (HPA Axis Activation) stressors->phys_response confounders Introduction of Confounding Variables - Altered Corticosterone - Changed Immune Function - Modified Behavior phys_response->confounders outcome Measured Experimental Outcome (e.g., Biomarker, Behavior) confounders->outcome Masks or alters true effect drug This compound (Test Compound) drug->outcome True Pharmacological Effect conclusion Potentially Invalid Conclusion outcome->conclusion

Caption: How unmitigated stress can introduce variables that confound research data.

References

Technical Support Center: Interpreting Biphasic Results of the formalin Test with Adr 851

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for interpreting the biphasic results of the formalin test, with a specific focus on the use of Adr 851, a novel 5-HT3 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the formalin test and why does it produce a biphasic response?

The formalin test is a widely used preclinical model for assessing analgesic compounds. It involves the subcutaneous injection of a dilute formalin solution into the hind paw of a rodent, which elicits a distinct biphasic pattern of nociceptive behaviors, such as licking, biting, and flinching of the injected paw.[1][2][3][4]

  • Phase 1 (Early Phase): This neurogenic phase occurs within the first 5-10 minutes post-injection and is characterized by acute, sharp pain. It results from the direct chemical activation of primary afferent sensory neurons, particularly C-fibers, largely through the TRPA1 ion channel.[4][5]

  • Interphase: Following the first phase, there is a quiescent period with a significant reduction in pain-related behaviors.

  • Phase 2 (Late Phase): This tonic phase typically begins 15-20 minutes after formalin injection and can last for 20-40 minutes. It is characterized by a more persistent, inflammatory pain response. This phase involves the release of inflammatory mediators such as histamine, serotonin (B10506), prostaglandins, and bradykinin, leading to peripheral sensitization.[1] It is also associated with central sensitization in the dorsal horn of the spinal cord.[6]

Q2: What is this compound and what is its mechanism of action?

This compound is a novel 5-HT3 (serotonin) receptor antagonist. Its analgesic properties are attributed to its ability to block the action of serotonin at 5-HT3 receptors, which are ligand-gated ion channels involved in pain signaling. Serotonin is released during the inflammatory cascade that characterizes the second phase of the formalin test. By antagonizing 5-HT3 receptors, this compound is expected to primarily reduce the nociceptive behaviors associated with this inflammatory phase.

Q3: What are the expected effects of this compound on the biphasic results of the formalin test?

Based on its mechanism as a 5-HT3 receptor antagonist, this compound is anticipated to have a more pronounced effect on the second phase of the formalin test. This is because the second phase is heavily influenced by the release of inflammatory mediators, including serotonin. Therefore, a significant reduction in the duration of licking, biting, and flinching during Phase 2 is the expected outcome. The effect on Phase 1 is generally expected to be minimal, as this phase is primarily driven by direct nociceptor activation by formalin, rather than by serotonin-mediated signaling.

Preclinical studies have indicated that the R and S isomers of this compound exhibit analgesic effects in the formalin test. Specifically, ADR-851R showed significant analgesia at doses of 3 and 10 mg/kg, while ADR-851S was effective at 1 mg/kg.

Troubleshooting Guide

Q1: We administered this compound and observed a reduction in both Phase 1 and Phase 2 of the formalin test. Is this expected?

While the primary effect of a 5-HT3 receptor antagonist like this compound is expected in Phase 2, an effect on Phase 1 is not entirely unexpected and could be dose-dependent. Although direct activation of nociceptors by formalin is the main driver of Phase 1, there may be a very early, localized release of serotonin that contributes to the initial pain response. At higher concentrations, this compound might be sufficient to antagonize this initial serotonin signaling.

Possible Causes and Solutions:

  • High Dose of this compound: You may be using a dose that is high enough to have broader effects. Consider performing a dose-response study to see if lower doses selectively inhibit Phase 2.

  • Off-Target Effects: At higher concentrations, the possibility of off-target effects on other receptors or ion channels cannot be entirely ruled out. Review available pharmacological data for this compound.

  • Experimental Variability: Ensure that your experimental conditions are tightly controlled, as factors like animal stress can influence nociceptive responses in both phases.

Q2: We did not observe any significant effect of this compound on the second phase of the formalin test. What could be the reason?

This is an unexpected result given the known mechanism of 5-HT3 receptor antagonists in modulating inflammatory pain.

Possible Causes and Solutions:

  • Inadequate Dose: The dose of this compound may be too low to achieve sufficient receptor occupancy. It is recommended to perform a dose-response study with increasing concentrations of this compound.

  • Pharmacokinetic Issues: The route of administration and the timing of this compound delivery relative to the formalin injection are critical. Ensure that the compound has had sufficient time to be absorbed and reach its target sites before the onset of Phase 2. You may need to adjust the pre-treatment time.

  • Compound Stability: Verify the stability and proper storage of your this compound solution.

  • Animal Strain and Sex: Different rodent strains can exhibit varying sensitivity to both formalin and analgesic compounds. Ensure consistency in the strain and sex of the animals used in your experiments.

  • High Variability in Baseline Response: If the baseline nociceptive response to formalin in your control group is highly variable, it may mask the effect of the drug. Review your experimental procedures to minimize sources of variability.

Q3: The interphase between Phase 1 and Phase 2 was prolonged in the this compound-treated group. How should we interpret this?

A prolonged interphase suggests a delay in the onset of the second phase of nociception. This is a plausible effect for a compound that targets the mechanisms underlying Phase 2. By inhibiting the initial stages of the inflammatory response and central sensitization, this compound could be extending the quiescent period. This should be considered as part of the overall analgesic effect of the compound.

Q4: We are observing high variability in our formalin test results between different experiments. What are the common sources of variability?

High variability can obscure the true effects of a test compound. Several factors can contribute to this.

Common Sources of Variability and Mitigation Strategies:

  • Formalin Concentration and Volume: Precisely control the concentration and volume of the formalin solution injected.

  • Injection Site: Ensure the injection is consistently administered to the same location on the plantar surface of the hind paw.

  • Animal Handling and Acclimation: Handle the animals gently and allow for an adequate acclimation period to the testing environment to reduce stress-induced analgesia.

  • Observer Bias: The person scoring the nociceptive behaviors should be blinded to the treatment groups.

  • Environmental Factors: Maintain a consistent temperature and lighting in the experimental room.

  • Time of Day: Conduct experiments at the same time of day to account for circadian variations in pain sensitivity.

Data Presentation

Summarizing quantitative data in a structured format is crucial for clear interpretation and comparison of results. Below is a template for presenting data from a formalin test evaluating this compound.

Table 1: Effect of this compound on Nociceptive Behavior in the Formalin Test

Treatment GroupDose (mg/kg)NPhase 1 Licking/Biting Time (seconds ± SEM)Phase 2 Licking/Biting Time (seconds ± SEM)
Vehicle Control-10DataData
This compound110DataData
This compound310DataData
This compound1010DataData
Positive Control (e.g., Morphine)Dose10DataData

Note: Specific quantitative data for this compound from publicly available literature is limited. This table serves as a template for researchers to populate with their own experimental data.

Experimental Protocols

A detailed and standardized experimental protocol is essential for obtaining reproducible results in the formalin test.

Protocol: Murine Formalin Test

  • Animals: Male mice (e.g., C57BL/6, 8-10 weeks old) are commonly used. House the animals in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Acclimation: On the day of the experiment, bring the animals to the testing room at least 30-60 minutes before the start of the procedure to allow for acclimation. Place each mouse in an individual observation chamber.

  • Drug Administration: Administer this compound or the vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal, subcutaneous) at a specified time before the formalin injection (e.g., 30 minutes).

  • Formalin Injection:

    • Gently restrain the mouse.

    • Inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.

    • Immediately after the injection, return the mouse to the observation chamber.

  • Behavioral Observation and Scoring:

    • Start a timer immediately after the formalin injection.

    • Record the cumulative time (in seconds) that the animal spends licking, biting, or flinching the injected paw.

    • Phase 1: Score the behavior from 0 to 10 minutes post-injection.

    • Phase 2: Score the behavior from 15 to 40 minutes post-injection.

  • Data Analysis:

    • Calculate the mean licking/biting time for each treatment group in both phases.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups to the vehicle control.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in the formalin test and a typical experimental workflow.

formalin_pathway cluster_phase1 Phase 1: Neurogenic Pain cluster_phase2 Phase 2: Inflammatory Pain Formalin Formalin Nociceptor C-Fiber Nociceptor Formalin->Nociceptor Direct Activation Inflammation Tissue Inflammation Formalin->Inflammation TRPA1 TRPA1 Channel SpinalCord1 Spinal Cord (Dorsal Horn) Nociceptor->SpinalCord1 Signal Transmission Pain1 Acute Pain Perception SpinalCord1->Pain1 Mediators Inflammatory Mediators (Serotonin, Prostaglandins, etc.) Inflammation->Mediators PeripheralSensitization Peripheral Sensitization Mediators->PeripheralSensitization Serotonin Serotonin SpinalCord2 Spinal Cord (Dorsal Horn) PeripheralSensitization->SpinalCord2 Increased Afferent Input CentralSensitization Central Sensitization Pain2 Persistent Pain Perception CentralSensitization->Pain2 SpinalCord2->CentralSensitization Adr851 This compound HT3R 5-HT3 Receptor Adr851->HT3R Blocks Serotonin->HT3R Binds to

Caption: Signaling pathways in the biphasic formalin test.

experimental_workflow acclimation Animal Acclimation (30-60 min) drug_admin This compound / Vehicle Administration acclimation->drug_admin pretreatment Pre-treatment Period (e.g., 30 min) drug_admin->pretreatment formalin_injection Formalin Injection (2.5%, 20 µL) pretreatment->formalin_injection phase1_obs Phase 1 Observation (0-10 min) formalin_injection->phase1_obs interphase Interphase (10-15 min) phase1_obs->interphase phase2_obs Phase 2 Observation (15-40 min) interphase->phase2_obs data_analysis Data Analysis phase2_obs->data_analysis

Caption: Experimental workflow for the formalin test with this compound.

troubleshooting_logic cluster_no_effect Troubleshooting: No Phase 2 Effect cluster_effect_p1 Interpretation: Phase 1 Effect start Unexpected Result with this compound no_effect_p2 No effect on Phase 2? start->no_effect_p2 effect_p1 Effect on Phase 1? start->effect_p1 check_dose Check Dose (Dose-response study) no_effect_p2->check_dose check_pk Check Pharmacokinetics (Pre-treatment time) no_effect_p2->check_pk check_compound Check Compound Stability no_effect_p2->check_compound high_dose High Dose Effect effect_p1->high_dose off_target Potential Off-Target Activity effect_p1->off_target

References

Technical Support Center: Enhancing Oral Bioavailability of Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor oral bioavailability of benzofuran (B130515) derivatives. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format to help you overcome common hurdles in your research and development.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: My benzofuran compound shows poor aqueous solubility, leading to low dissolution and suspected poor absorption.

  • Question: What initial steps can I take to improve the solubility of my benzofuran derivative for in vitro testing and early formulation development?

    • Answer: For initial in vitro assays, you can employ co-solvents or cyclodextrins. A common starting point is to use a minimal amount of an organic solvent like DMSO to prepare a stock solution, and then dilute it in an aqueous buffer. However, for oral delivery formulations, more advanced strategies are necessary. Key approaches include particle size reduction (micronization and nanosizing), creating amorphous solid dispersions, and forming co-crystals.

  • Question: Which formulation strategy is likely to give the most significant improvement in oral bioavailability?

    • Answer: While the optimal strategy is compound-dependent, solid dispersions often provide a significant enhancement in oral bioavailability for poorly soluble compounds by presenting the drug in an amorphous state with a high surface area. Nanoformulations also offer substantial improvements. A comparative study on a poorly soluble compound, butein, demonstrated that a solid dispersion formulation led to a greater increase in oral bioavailability compared to a micronized form.

Issue 2: My benzofuran candidate has acceptable solubility but still exhibits low oral bioavailability.

  • Question: What could be the reasons for low bioavailability despite adequate solubility?

    • Answer: Poor membrane permeability and high first-pass metabolism are common culprits. The Caco-2 permeability assay is a standard in vitro model to assess intestinal permeability. If your compound is a substrate for efflux transporters like P-glycoprotein (P-gp), its transport across the intestinal wall will be limited. Additionally, extensive metabolism in the gut wall or liver (first-pass effect) can significantly reduce the amount of drug reaching systemic circulation.

  • Question: How can I address poor permeability and high first-pass metabolism?

    • Answer: A prodrug approach is a powerful strategy to overcome these challenges. By masking the functional groups responsible for poor permeability or metabolic instability with a promoiety, you can improve the drug's absorption and protect it from premature metabolism. The promoiety is then cleaved in vivo to release the active parent drug. For example, the benzofuran derivative BNC105 is administered as its phosphate (B84403) ester prodrug, BNC105P, which is rapidly converted to the active compound in the body.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of benzofuran derivatives that contribute to their poor oral bioavailability? A1: Benzofuran derivatives are often characterized by their lipophilic nature and planar structure, which can lead to low aqueous solubility.[3] Their "greasy" nature makes them difficult to dissolve in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.

Q2: What is a solid dispersion, and how does it improve bioavailability? A2: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix, usually a polymer.[4][5] This formulation enhances bioavailability by:

  • Reducing particle size to a molecular level, which increases the surface area for dissolution.[5]

  • Improving wettability of the drug particles by the hydrophilic carrier.[5]

  • Presenting the drug in a higher-energy amorphous state , which has greater solubility than the stable crystalline form.[3]

Q3: What are nanoformulations and how do they work? A3: Nanoformulations involve reducing the particle size of the drug to the nanometer range (typically below 1000 nm). This can be achieved through techniques like wet milling to create nanosuspensions or by using nanocarriers like lipid-based or polymeric nanoparticles. The extremely small particle size leads to a significant increase in the surface area-to-volume ratio, which enhances the dissolution rate and saturation solubility of the drug in the gastrointestinal fluids.[6][7][8]

Q4: When should I consider a prodrug strategy for my benzofuran compound? A4: A prodrug strategy is particularly useful when your benzofuran derivative suffers from:

  • Poor membrane permeability: A lipophilic promoiety can be attached to enhance passive diffusion across the intestinal epithelium.

  • High first-pass metabolism: A promoiety can protect metabolically labile functional groups from enzymatic degradation in the gut wall or liver.

  • Poor aqueous solubility: A hydrophilic promoiety can be added to increase the solubility of the compound.

Q5: Are there any commercially available drugs that utilize these strategies for benzofuran-like structures? A5: While specific examples for benzofurans are part of ongoing research, the principles are widely applied. For instance, the benzofuran-derived tubulin polymerization inhibitor BNC105 is administered as its more soluble phosphate ester prodrug, BNC105P, in clinical trials.[1][2] This approach has been shown to be effective in delivering the active compound.

Data Presentation

The following tables summarize quantitative data on the enhancement of oral bioavailability for benzofuran derivatives and a representative poorly soluble compound using different strategies.

Table 1: Pharmacokinetic Parameters of a Benzofuran-Derived CrtN Inhibitor (5m) in Rats

ParameterValueReference
Oral Bioavailability (F)42.2%[9][10][11][12]

Table 2: Pharmacokinetic Profile of the Benzofuran Prodrug BNC105P in Humans (Phase I Clinical Trial)

CompoundHalf-life (t½)NoteReference
BNC105P (Prodrug)0.13 hoursRapidly converted to the active agent.[1]
BNC105 (Active Agent)0.57 hours[1]

Table 3: Comparative Pharmacokinetic Parameters of Butein (a poorly soluble compound) in Different Formulations in Rats (Illustrative Example)

FormulationCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Relative Bioavailability (%)Reference
Micronized Butein150.3 ± 45.21.5450.9 ± 135.7100[13][14]
Solid Dispersion488.6 ± 146.60.51465.8 ± 439.7325[13][14]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation Method

This protocol describes a common method for preparing a solid dispersion, which can be adapted for various benzofuran derivatives.

  • Selection of Carrier: Choose a hydrophilic carrier that is compatible with your benzofuran derivative. Common carriers include polyvinylpyrrolidone (B124986) (PVP), polyethylene (B3416737) glycols (PEGs), and hydroxypropyl methylcellulose (B11928114) (HPMC).[15]

  • Dissolution: Dissolve both the benzofuran compound and the carrier in a suitable common volatile solvent (e.g., methanol, ethanol, or a mixture). The ratio of drug to carrier should be optimized (e.g., 1:1, 1:3, 1:5 by weight).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a thin film on the flask wall.

  • Drying: Further dry the film under vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried film and pulverize it using a mortar and pestle. Pass the resulting powder through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for its amorphous nature (using techniques like X-ray powder diffraction and differential scanning calorimetry) and dissolution rate enhancement compared to the pure crystalline drug.

Protocol 2: Caco-2 Permeability Assay for Lipophilic Benzofuran Compounds

This protocol is a standard method to assess the intestinal permeability of a compound.[16][17][18]

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Preparation of Dosing Solution: Prepare a dosing solution of your benzofuran compound in a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS). For lipophilic compounds, a low concentration of a solubilizing agent like DMSO (typically <1%) may be necessary. To improve the recovery of highly lipophilic compounds, bovine serum albumin (BSA) can be added to the basolateral (receiver) compartment.[19]

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the dosing solution to the apical (upper) compartment of the Transwell® insert.

    • Add fresh transport buffer (with BSA if used) to the basolateral (lower) compartment.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B to A) for Efflux Assessment:

    • Perform the experiment in the reverse direction by adding the dosing solution to the basolateral compartment and sampling from the apical compartment.

  • Sample Analysis: Quantify the concentration of the benzofuran compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter membrane, and C0 is the initial concentration of the drug in the donor compartment.

  • Calculation of Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. A ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical design for an oral pharmacokinetic study in rats.[5][6][20]

  • Animal Model: Use male Sprague-Dawley rats (or another appropriate strain) weighing 250-300g. Acclimatize the animals for at least one week before the study.

  • Dosing Formulation: Prepare the oral formulation of the benzofuran compound (e.g., a suspension in 0.5% carboxymethylcellulose or a solution in a suitable vehicle). For intravenous administration (to determine absolute bioavailability), the compound should be dissolved in a suitable vehicle.

  • Dosing:

    • Oral (PO) Group: Fast the rats overnight before dosing. Administer the formulation via oral gavage at a specific dose.

    • Intravenous (IV) Group: Administer the IV formulation via a tail vein injection at a lower dose.

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) from a cannulated vessel (e.g., jugular vein) or by sparse sampling at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of the benzofuran compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t½)

    • Absolute oral bioavailability (F), calculated as: F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

Visualizations

Troubleshooting_Workflow start Poor Oral Bioavailability of Benzofuran Compound solubility_check Assess Aqueous Solubility start->solubility_check permeability_check Assess Intestinal Permeability (e.g., Caco-2 Assay) solubility_check->permeability_check Adequate low_solubility Low Solubility solubility_check->low_solubility Poor metabolism_check Assess First-Pass Metabolism permeability_check->metabolism_check Adequate low_permeability Low Permeability permeability_check->low_permeability Poor high_metabolism High First-Pass Metabolism metabolism_check->high_metabolism High end Improved Oral Bioavailability metabolism_check->end Low formulation_strategies Formulation Strategies: - Solid Dispersion - Nanoformulation - Co-crystallization low_solubility->formulation_strategies prodrug_permeability Prodrug Strategy (Lipophilic promoiety) low_permeability->prodrug_permeability prodrug_metabolism Prodrug Strategy (Protective promoiety) high_metabolism->prodrug_metabolism formulation_strategies->end prodrug_permeability->end prodrug_metabolism->end

Troubleshooting workflow for poor oral bioavailability.

Experimental_Workflow_PK cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation formulation Prepare Formulation (e.g., Solid Dispersion) dissolution Dissolution Testing formulation->dissolution caco2 Caco-2 Permeability formulation->caco2 dosing Oral Dosing in Rats dissolution->dosing caco2->dosing sampling Blood Sampling dosing->sampling analysis LC-MS/MS Bioanalysis sampling->analysis pk_calc Pharmacokinetic Calculation analysis->pk_calc

Experimental workflow for bioavailability assessment.

References

Technical Support Center: 5-HT3 Receptor Antagonists in Rodent Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side effect profile of 5-HT3 receptor antagonists in rodents. The information is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed side effects of 5-HT3 receptor antagonists in rodents?

The most frequently reported side effects in rodents are generally mild and dose-dependent. These can include constipation, transient sedation or subdued activity, and headache-like symptoms (as inferred from behavioral studies).[1][2] At near-lethal doses, more severe effects such as ataxia and convulsions have been observed.[3]

Q2: Are there known central nervous system (CNS) effects of 5-HT3 receptor antagonists in rodents?

Yes, 5-HT3 receptor antagonists can modulate CNS activity. Studies have shown that these compounds can influence cognition, anxiety-like behaviors, and locomotor activity. For instance, ondansetron (B39145) has been shown to improve performance in cognitive tasks in mice and rats.[4] Some antagonists have demonstrated anxiolytic-like effects in certain behavioral models.[5][6] It's important to note that a bell-shaped dose-response curve is often observed, with effects diminishing at higher doses.[7]

Q3: What are the typical gastrointestinal (GI) side effects observed in rodents?

The primary GI side effect is a delay in gastrointestinal transit, which can manifest as constipation.[8][9] This is due to the role of 5-HT3 receptors in regulating gut motility.[10][11] In some studies, diarrhea has also been reported, although this is less common.[3] Granisetron (B54018), for example, has been shown to prevent radiation-induced diarrhea in rats.[12]

Q4: Can 5-HT3 receptor antagonists affect food and water intake in rodents?

Systemic administration of 5-HT3 receptor antagonists generally does not appear to significantly alter normal food or water intake in rodents.[13] However, they can reverse anorexia induced by certain conditions, such as amino acid imbalanced diets.

Q5: Are there any known cardiovascular side effects in rodents?

While cardiovascular effects such as changes in ECG recordings have been noted in clinical settings, these are generally considered transient and clinically insignificant at therapeutic doses.[10] In rodents, serious cardiovascular adverse events are rare, but abnormal heart rhythms and hypotension leading to fainting or collapse have been noted as potential, though infrequent, side effects.[1]

Q6: What is the long-term toxicity profile of 5-HT3 receptor antagonists in rodents?

Long-term, high-dose administration of some 5-HT3 antagonists has been associated with certain toxicities. For example, long-term studies with palonosetron (B1662849) in rats showed an increased incidence of certain benign and malignant tumors at exposures significantly higher than the recommended human dose. Repeat-dose toxicity studies with palonosetron in rats at high oral doses resulted in effects such as anemia, liver changes, and testicular lesions.[14]

Troubleshooting Guide

Issue 1: Unexpected behavioral changes in rodents after administration of a 5-HT3 receptor antagonist.

  • Possible Cause: The observed behavioral changes could be an inherent pharmacological effect of the drug on the central nervous system. 5-HT3 receptor antagonists can modulate neurotransmitter systems, including dopamine, which can influence behavior.[15][16]

  • Troubleshooting Steps:

    • Review the Dose: Ensure the administered dose is within the reported therapeutic range for the specific compound and rodent species. As mentioned, these drugs often exhibit a bell-shaped dose-response curve.[7]

    • Control for Environmental Factors: Minimize stress and other environmental variables that could confound behavioral assessments.

    • Select Appropriate Behavioral Tests: Utilize a battery of behavioral tests to comprehensively characterize the observed effects. For example, use the elevated plus-maze or light-dark box for anxiety-like behavior and the Morris water maze for cognitive function.[5][17]

Issue 2: Rodents are exhibiting signs of constipation or altered GI motility.

  • Possible Cause: This is a known and expected side effect due to the mechanism of action of 5-HT3 receptor antagonists on gut motility.[9][10]

  • Troubleshooting Steps:

    • Monitor Fecal Output: Quantify fecal pellets over a set period to confirm and monitor the severity of constipation.

    • Adjust Dosing: If constipation is severe and impacting the experimental goals, consider reducing the dose or exploring a different 5-HT3 antagonist with a potentially more favorable GI side effect profile.

    • Ensure Adequate Hydration: Provide ad libitum access to water to mitigate the effects of reduced GI motility.

Issue 3: Concern about potential off-target effects confounding experimental results.

  • Possible Cause: While 5-HT3 receptor antagonists are generally selective, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out.

  • Troubleshooting Steps:

    • Use a Selective Antagonist: Choose a 5-HT3 receptor antagonist with a well-documented high selectivity for the 5-HT3 receptor.

    • Include a Rescue Experiment: If feasible, co-administer a 5-HT3 receptor agonist to see if it reverses the observed effect, thereby providing evidence for a 5-HT3 receptor-mediated mechanism.

    • Measure Drug Concentrations: If possible, measure plasma and brain concentrations of the drug to ensure they are within a range consistent with selective 5-HT3 receptor antagonism.

Quantitative Data Summary

Table 1: Acute Toxicity of Palonosetron in Rodents

SpeciesRoute of AdministrationMinimum Lethal Dose
RatIntravenous30 mg/kg
MouseIntravenous30 mg/kg
RatOral500 mg/kg

Data from FDA Pharmacology Review.[14]

Table 2: Adverse Effects of High-Dose Oral Palonosetron in Rats (4-week study)

Dose GroupObserved Effects
60 and 180 mg/kg/dayMild decrease in hemoglobin and other hematology parameters.
MalesIncreased liver weight, hepatocellular swelling, glycogen (B147801) deposition, degeneration/necrosis of seminiferous epithelium, immature spermatogenic cells in the epididymis.
FemalesReduced thymus weight, small size, and thymic lymphoid atrophy.

Data from FDA Pharmacology Review.[14]

Experimental Protocols

Protocol 1: Assessment of Anxiolytic-like Effects using the Light-Dark Box Test

  • Apparatus: A two-compartment box with one compartment brightly illuminated and the other dark. An opening connects the two compartments.

  • Procedure:

    • Administer the 5-HT3 receptor antagonist (e.g., BRL 46470A at 2.5 µg/kg, 25 µg/kg, or 2.5 mg/kg, intraperitoneally) or vehicle to adult male CD1 mice.[5]

    • After a 30-minute pre-treatment period, place the mouse in the center of the light compartment, facing away from the opening.

    • Allow the mouse to explore the apparatus for 5 minutes.

    • Record the time spent in the light compartment, the number of transitions between compartments, and locomotor activity (e.g., squares crossed).

  • Expected Outcome: Anxiolytic-like compounds are expected to increase the time spent in and the number of entries into the light compartment.[5]

Protocol 2: Assessment of Effects on Gastrointestinal Transit

  • Method: Measurement of stomach to caecum transit time (SCTT) using environmental hydrogen analysis.

  • Procedure:

    • Administer the 5-HT3 receptor antagonist (e.g., granisetron at 40 µg/kg, subcutaneously) or vehicle to adult male rats.[8]

    • Provide a meal that will produce hydrogen upon reaching the caecum (e.g., baked beans).

    • Monitor the breath hydrogen levels of the rats.

    • The SCTT is the time taken from meal administration to a significant rise in breath hydrogen concentration.

  • Expected Outcome: 5-HT3 receptor antagonists are expected to delay the SCTT, indicating a slowing of gastrointestinal transit.[8]

Visualizations

Caption: Mechanism of action of 5-HT3 receptor antagonists.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Selection Rodent Model Selection (e.g., Rat, Mouse) Acclimation Acclimation to Test Environment Animal_Selection->Acclimation Drug_Prep Drug Preparation (Vehicle, 5-HT3 Antagonist) Administration Drug Administration (e.g., IP, SC, Oral) Drug_Prep->Administration Acclimation->Administration Behavioral_Test Behavioral Assessment (e.g., Light-Dark Box) Administration->Behavioral_Test Physiological_Test Physiological Measurement (e.g., GI Transit) Administration->Physiological_Test Data_Collection Data Collection Behavioral_Test->Data_Collection Physiological_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General experimental workflow for assessing side effects.

References

How to control for placebo effect in Adr 851 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Adr 851, a 5-HT3 receptor antagonist, in experimental settings. The following information is designed to assist in the proper control of the placebo effect to ensure the generation of robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the placebo effect and why is it critical to control for it in this compound experiments?

The placebo effect refers to a real, measurable physiological or psychological response to an inert substance or sham procedure. In preclinical research, this can manifest as behavioral or physiological changes in the control group that are not a result of the experimental drug. For this compound, which is investigated for its anxiolytic and antiemetic properties, controlling for the placebo effect is crucial because the very procedures of handling and administration (e.g., injections) can induce stress and alter the baseline behaviors being measured.[1][2] Failure to account for these effects can lead to a misinterpretation of this compound's true efficacy.

Q2: What constitutes an appropriate placebo for a preclinical this compound solution?

An ideal placebo should be inert and identical to the drug vehicle in appearance, taste (if applicable), and route of administration. Since this compound, like other 'setrons', is often administered via injection in preclinical studies, the placebo is typically the vehicle used to dissolve the drug. For instance, if this compound is dissolved in sterile saline for intraperitoneal (i.p.) injection, the placebo would be an i.p. injection of sterile saline of the same volume and temperature. It is critical that the vehicle itself does not have biological effects that could confound the experiment.

Q3: What are the essential components of a well-controlled experiment to mitigate the placebo effect?

A well-controlled experiment should incorporate three key elements:

  • A dedicated placebo control group: This group receives the vehicle without the active drug.

  • Randomization: Animals should be randomly assigned to either the this compound group or the placebo group to prevent selection bias.

  • Blinding: The experimenter, and anyone assessing the outcomes, should be unaware of which animals received this compound and which received the placebo. This is known as double-blinding and is the gold standard for preventing experimenter bias.[3]

Q4: Can the stress of the experimental procedures influence the outcomes of an this compound anxiety study?

Yes, the stress induced by handling, injection, and novel environments (e.g., the testing apparatus) can significantly impact behavioral outcomes in anxiety models.[1][2] These stressors can elicit anxiety-like behaviors that may mask or exaggerate the effects of this compound. A placebo control group that undergoes the exact same procedures as the treatment group is essential to differentiate the drug's effect from the procedural stress response.

Troubleshooting Guides

Issue 1: High variability in behavioral data from the placebo group.
  • Possible Cause: Inconsistent handling or injection technique.

    • Troubleshooting Steps:

      • Ensure all experimenters are trained and use a standardized, gentle handling and injection protocol.

      • Habituate the animals to the handling and injection procedures for several days before the experiment begins. This can involve mock injections with an empty syringe or the needle cap on.

      • Consider the volume and speed of injection, as this can cause discomfort and stress.

  • Possible Cause: Environmental stressors.

    • Troubleshooting Steps:

      • Maintain a consistent and controlled environment (e.g., lighting, temperature, noise levels) in the housing and testing rooms.

      • Avoid strong odors, loud noises, and unnecessary disturbances.

      • Allow animals to acclimate to the testing room for at least 30-60 minutes before starting the behavioral test.

Issue 2: No significant difference observed between the this compound and placebo groups.
  • Possible Cause: The chosen vehicle has unexpected biological effects.

    • Troubleshooting Steps:

      • Review the literature to ensure the selected vehicle is inert for the measured outcomes. For example, some vehicles like DMSO can have anti-inflammatory or behavioral effects.

      • If possible, run a pilot study comparing the vehicle to a "no treatment" or saline control to confirm its neutrality.

  • Possible Cause: The placebo effect in your model is unusually large.

    • Troubleshooting Steps:

      • Refine the experimental protocol to minimize stress and expectation cues.

      • Consider using behavioral paradigms that are less susceptible to habituation or learning effects that might contribute to a strong placebo response.

      • Increase the sample size to improve statistical power to detect a true drug effect above the placebo response.

  • Possible Cause: Improper blinding leading to unintentional bias.

    • Troubleshooting Steps:

      • Implement a robust blinding procedure where the person administering the substances and the person scoring the behavior are different individuals, and neither knows the treatment allocation.

      • Use a coding system for drug and placebo solutions that is only revealed after data analysis is complete.

Experimental Protocols

Below is a detailed methodology for a representative experiment investigating the anxiolytic effects of this compound in a mouse model, incorporating placebo control.

Objective: To assess the anxiolytic-like effects of this compound in the elevated plus-maze (EPM) test in mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% sterile saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Elevated plus-maze apparatus

  • Video tracking software

Procedure:

  • Animal Habituation: Upon arrival, house mice in groups of 4-5 per cage with ad libitum access to food and water. Allow a one-week acclimatization period to the facility. Handle each mouse daily for 2-3 minutes for three days prior to the experiment to reduce handling stress.

  • Drug and Placebo Preparation: Dissolve this compound in 0.9% sterile saline to the desired concentration (e.g., 1 mg/ml). Prepare an identical volume of the 0.9% sterile saline vehicle to serve as the placebo. Both solutions should be at room temperature and visually indistinguishable.

  • Randomization and Blinding: Randomly assign mice to one of the following groups (n=10-12 per group):

    • Placebo (Saline)

    • This compound (e.g., 1 mg/kg) A third party not involved in the behavioral testing should prepare the syringes and code them to ensure the experimenter is blind to the treatment.

  • Administration: 30 minutes before the EPM test, administer the assigned treatment (this compound or placebo) via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.

  • Elevated Plus-Maze Test:

    • Place each mouse individually in the center of the EPM, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Use video tracking software to automatically score the following parameters:

      • Time spent in the open arms

      • Number of entries into the open arms

      • Time spent in the closed arms

      • Number of entries into the closed arms

      • Total distance traveled

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

    • Un-blind the data only after all behavioral scoring is complete.

    • Analyze the data using an appropriate statistical test (e.g., Student's t-test or ANOVA).

Data Presentation

Table 1: Effects of this compound on Anxiety-Like Behavior in the Elevated Plus-Maze

Treatment GroupDose (mg/kg)Time in Open Arms (seconds)Open Arm EntriesTotal Distance Traveled (cm)
Placebo (Saline)-35.2 ± 4.18.5 ± 1.21520 ± 98
This compound168.5 ± 6.314.2 ± 1.81495 ± 110

*Data are presented as mean ± SEM. *p < 0.05 compared to the Placebo group. This table is a representative example and does not reflect actual experimental data.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization (1 week) daily_handling Daily Handling (3 days) animal_acclimatization->daily_handling randomization Randomization & Blinding daily_handling->randomization drug_prep This compound & Placebo Preparation drug_prep->randomization administration Drug/Placebo Administration (i.p.) randomization->administration wait Waiting Period (30 mins) administration->wait epm_test Elevated Plus-Maze (5 mins) wait->epm_test video_recording Video Recording epm_test->video_recording behavioral_scoring Behavioral Scoring (Blinded) video_recording->behavioral_scoring data_analysis Statistical Analysis (Un-blinded) behavioral_scoring->data_analysis

Caption: Experimental workflow for an this compound preclinical anxiety study.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space receptor 5-HT3 Receptor (Ligand-gated ion channel) na_ion Na+ receptor->na_ion Opens channel k_ion K+ receptor->k_ion ca_ion Ca2+ receptor->ca_ion serotonin Serotonin (5-HT) or This compound (Antagonist) serotonin->receptor:f0 Binds to receptor depolarization Membrane Depolarization na_ion->depolarization Influx k_ion->depolarization Efflux ca_ion->depolarization Influx neuronal_excitation Modulation of Neuronal Excitability depolarization->neuronal_excitation Leads to

Caption: Simplified signaling pathway of the 5-HT3 receptor.

References

Technical Support Center: Refining Adr 851 Administration for Consistent Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results during the administration of Adr 851, a novel 5-HT3 receptor antagonist.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Issue 1: High Variability in Analgesic Efficacy

Question: We are observing significant variability in the analgesic effects of this compound between experimental subjects. What could be the cause?

Answer: High variability is a common challenge in in-vivo experiments. Several factors related to this compound administration could be contributing to this:

  • Isomer Purity and Activity: this compound has two isomers, ADR-851R and ADR-851S, with different analgesic potencies. In a formalin-induced inflammatory pain model in rats, ADR-851R showed significant analgesia at 3 and 10 mg/kg, while ADR-851S was only effective at 1 mg/kg. Ensure the isomeric purity of your compound batch and that you are using the appropriate dose for the intended isomer.

  • Compound Solubility and Precipitation: this compound is a benzofuran (B130515) derivative, and compounds in this class can have poor aqueous solubility. If the compound is not fully dissolved in the vehicle, the actual administered dose will be inconsistent. This can lead to micro-precipitates in the solution, resulting in variable bioavailability.

    • Recommendation: Visually inspect your dosing solution for any particulates. Consider centrifuging the solution before administration and using the supernatant for injection. It may also be beneficial to conduct solubility tests in your chosen vehicle.

  • Injection Technique: Improper subcutaneous injection can lead to variable absorption rates. Ensure that the injection is consistently administered into the subcutaneous space and not intradermally or intramuscularly.

  • Dose-Response Relationship: 5-HT3 receptor antagonists can exhibit a bell-shaped dose-response curve. This means that increasing the dose beyond a certain point may lead to a decrease in efficacy. If you are working at the higher end of the dose range, small variations in administered volume could lead to large changes in effect.

Issue 2: Lack of Expected Analgesic Effect

Question: We are not observing the expected analgesic effect of this compound in our pain model. What should we investigate?

Answer: If this compound is not producing the expected analgesic effect, consider the following troubleshooting steps:

  • Vehicle Selection: The vehicle used to dissolve this compound can significantly impact its stability and bioavailability. For benzofuran derivatives, common vehicles for subcutaneous injection include saline, phosphate-buffered saline (PBS), or solutions containing co-solvents like DMSO or cyclodextrins to improve solubility. Ensure the chosen vehicle is appropriate and does not degrade the compound.

  • Compound Stability: Assess the stability of your this compound stock solution and the final dosing solution. Benzofuran compounds can be susceptible to degradation. Prepare fresh solutions for each experiment and store stock solutions under appropriate conditions (e.g., protected from light, at a low temperature).

  • Pain Model Specificity: The analgesic efficacy of this compound may be model-dependent. It has been shown to be effective in a formalin-induced inflammatory pain model but not in acute thermal or mechanical pain models. Verify that your chosen pain model is appropriate for evaluating the analgesic effects of a 5-HT3 receptor antagonist.

  • Receptor Up-regulation: Prolonged exposure to 5-HT3 receptor antagonists can, in some cases, lead to an up-regulation of the receptors. If you are conducting chronic dosing studies, this could be a contributing factor to a decrease in efficacy over time.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for subcutaneous administration of this compound in rats?

A1: While the exact vehicle for this compound is not specified in the available literature, for benzofuran derivatives with potential solubility challenges, a common starting point is sterile saline or PBS. If solubility is an issue, the use of a co-solvent may be necessary. A typical approach is to dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with saline or PBS to the final desired concentration. The final concentration of the organic solvent should be kept low (typically <5%) to avoid vehicle-induced effects.

Q2: What are the reported effective doses of this compound for analgesia in rats?

A2: In a study using the formalin test for inflammatory pain, the following subcutaneous doses were found to be effective:

  • ADR-851R: 3 mg/kg and 10 mg/kg

  • ADR-851S: 1 mg/kg

Q3: How should this compound solutions be prepared and stored?

A3: To ensure consistency, follow these guidelines:

  • Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) where the compound is highly soluble.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration with the appropriate sterile vehicle (e.g., saline).

  • Vortex the final solution thoroughly to ensure homogeneity.

  • Prepare fresh dosing solutions for each experiment to avoid degradation.

Q4: Are there any known off-target effects of this compound?

A4: this compound is described as a novel 5-HT3 receptor antagonist. While this suggests a primary target, all compounds have the potential for off-target effects. It is recommended to consult the primary literature for any reported off-target activities or to conduct appropriate screening if off-target effects are a concern in your experimental system.

Data Presentation

Table 1: Reported Analgesic Efficacy of this compound Isomers in the Rat Formalin Test

IsomerDose (mg/kg, s.c.)Analgesic Effect
ADR-851R3Significant
ADR-851R10Significant
ADR-851S1Significant

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous Injection in Rats

Materials:

  • This compound (specify isomer)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile 0.9% saline

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile syringes and needles (25-27 gauge)

Procedure:

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add a minimal volume of sterile DMSO to completely dissolve the compound. Vortex gently until the solution is clear.

  • Calculate the volume of sterile 0.9% saline needed to achieve the final desired concentration.

  • Slowly add the sterile saline to the DMSO-compound mixture while vortexing to prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation. If particulates are observed, the solution can be centrifuged at high speed (e.g., 10,000 x g for 5 minutes) and the supernatant used for injection.

  • Draw the required volume of the dosing solution into a sterile syringe fitted with the appropriate gauge needle.

Protocol 2: Subcutaneous Administration of this compound in Rats

Procedure:

  • Properly restrain the rat.

  • Identify the injection site, typically the loose skin over the dorsal scapular region.

  • Create a "tent" of skin by gently pinching and lifting the skin with your thumb and forefinger.

  • Insert the needle, bevel up, into the base of the skin tent, parallel to the body surface.

  • Aspirate slightly by pulling back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site.

  • If no blood is aspirated, inject the solution at a steady rate.

  • Withdraw the needle and gently apply pressure to the injection site for a few seconds.

  • Return the animal to its cage and monitor for any adverse reactions.

Mandatory Visualization

Signaling Pathway of 5-HT3 Receptor Antagonism

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) HT3R 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->HT3R Binds to IonChannel Ion Channel Opening HT3R->IonChannel Activates Na_Ca_Influx Na+ / Ca2+ Influx IonChannel->Na_Ca_Influx Depolarization Depolarization Na_Ca_Influx->Depolarization Neuronal_Excitation Neuronal Excitation (e.g., Pain Signal) Depolarization->Neuronal_Excitation Adr851 This compound (5-HT3 Antagonist) Adr851->HT3R Blocks

Caption: Mechanism of this compound action on the 5-HT3 receptor signaling pathway.

Experimental Workflow for Assessing this compound Analgesic Efficacy

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Compound Prepare this compound Dosing Solution Administration Subcutaneous Administration (this compound or Vehicle) Prep_Compound->Administration Animal_Acclimation Animal Acclimation Baseline Baseline Pain Assessment Animal_Acclimation->Baseline Baseline->Administration Pain_Induction Induce Inflammatory Pain (e.g., Formalin Injection) Administration->Pain_Induction Pain_Assessment Post-treatment Pain Assessment Pain_Induction->Pain_Assessment Data_Collection Data Collection (e.g., Nocifensive Behaviors) Pain_Assessment->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: Workflow for in-vivo assessment of this compound analgesic properties.

Optimizing tissue collection after Adr 851 administration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Please note: The following technical support center content is for illustrative purposes only. "Adr 851" is a fictional compound, and the information provided, including its mechanism of action, signaling pathways, and specific experimental protocols, is hypothetical. The troubleshooting advice and FAQs are based on general best practices in preclinical research and may not be applicable to any specific real-world compound.

Welcome to the technical support center for optimizing tissue collection after the administration of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in obtaining high-quality tissue samples for downstream analysis.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Solution
Poor tissue morphology and cellular detail. Inadequate or delayed fixation.Immediately after collection, fully submerge tissues in 10% Neutral Buffered Formalin (NBF) for 24-48 hours at room temperature. Ensure a 20:1 fixative-to-tissue volume ratio.
RNA degradation in collected tissues. Delayed processing or improper storage.For RNA analysis, snap-freeze tissues in liquid nitrogen immediately after collection and store them at -80°C. Use RNase-free reagents and instruments throughout the procedure.
Inconsistent drug concentration in tissue samples. Variability in the time between administration and collection.Adhere strictly to the recommended tissue collection time points post-Adr 851 administration. See the table below for guidance.
Presence of ice crystal artifacts in frozen tissues. Slow freezing process.Use isopentane (B150273) pre-chilled in liquid nitrogen for rapid freezing of tissues to minimize ice crystal formation.
Difficulty in sectioning paraffin-embedded tissues. Incomplete dehydration or improper paraffin (B1166041) infiltration.Ensure a gradual dehydration process with increasing concentrations of ethanol. Allow for complete paraffin infiltration, adjusting the time based on tissue size and density.

Frequently Asked Questions (FAQs)

Q1: What is the recommended time course for tissue collection after this compound administration to assess its effects on the MAPK/ERK signaling pathway?

For optimal analysis of the MAPK/ERK pathway, we recommend a time course study. Based on hypothetical pharmacokinetic data, the following time points are suggested for tissue collection:

Time Point Rationale
1 hourTo capture early signaling events and peak compound concentration.
4 hoursTo observe the initial downstream effects of pathway activation/inhibition.
24 hoursTo assess the duration of the pharmacological effect and potential for target protein modulation.
48 hoursTo investigate longer-term changes and potential for cellular adaptation.

Q2: What is the recommended protocol for collecting brain tissue for immunohistochemistry (IHC) after this compound administration?

For IHC analysis of brain tissue, transcardial perfusion is recommended to remove blood components that can interfere with staining.

Experimental Protocol: Transcardial Perfusion and Brain Tissue Collection

  • Deeply anesthetize the animal according to your institution's approved protocol.

  • Perform a thoracotomy to expose the heart.

  • Insert a perfusion needle into the left ventricle and make a small incision in the right atrium.

  • Perfuse with ice-cold phosphate-buffered saline (PBS) until the liver becomes clear.

  • Switch to 4% paraformaldehyde (PFA) in PBS for fixation.

  • After perfusion, carefully dissect the brain and post-fix in 4% PFA overnight at 4°C.

  • Transfer the brain to a 30% sucrose (B13894) solution in PBS for cryoprotection until it sinks.

  • Snap-freeze the brain in isopentane chilled with liquid nitrogen and store at -80°C until sectioning.

Q3: How does this compound hypothetically exert its effect on target cells?

This compound is a hypothetical antagonist of the 5-HT3 receptor. Its binding to this receptor is postulated to inhibit the influx of cations, which in turn modulates downstream signaling cascades, including the MAPK/ERK pathway.

Hypothesized Signaling Pathway of this compound

Adr851_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor 5-HT3 Receptor IonChannel Ion Channel Receptor->IonChannel Gating Cations Cation Influx IonChannel->Cations RAS Ras RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Adr851 This compound Adr851->Receptor Inhibits Serotonin Serotonin Serotonin->Receptor Activates Cations->RAS Modulates

Hypothesized this compound signaling pathway.

Q4: What is the general workflow for tissue collection and processing for gene expression analysis?

The following workflow is recommended to ensure high-quality RNA for downstream applications such as qPCR or RNA-seq.

Experimental Workflow for Gene Expression Analysis

Tissue_Collection_Workflow cluster_animal_phase In Vivo Phase cluster_collection_phase Tissue Collection cluster_lab_phase Laboratory Analysis Admin This compound Administration Wait Wait for Designated Time Point Admin->Wait Euthanasia Euthanasia Wait->Euthanasia Dissection Rapid Tissue Dissection Euthanasia->Dissection SnapFreeze Snap-Freeze in Liquid Nitrogen Dissection->SnapFreeze Storage Store at -80°C SnapFreeze->Storage Homogenization Tissue Homogenization Storage->Homogenization RNA_Isolation RNA Isolation Homogenization->RNA_Isolation QC Quality Control (e.g., RIN) RNA_Isolation->QC Analysis Downstream Analysis (qPCR, RNA-seq) QC->Analysis

Workflow for tissue collection and analysis.

Validation & Comparative

Comparative Analysis of Adr 851 and Morphine for Analgesic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel analgesic compound Adr 851 against the standard opioid analgesic, morphine. The information presented is based on preclinical data and is intended to guide further research and development.

Introduction

Pain management remains a significant challenge in modern medicine. While opioids, such as morphine, have been the cornerstone of moderate to severe pain treatment, their use is associated with significant side effects and the risk of addiction.[1][2] this compound is a novel, non-opioid analgesic candidate being investigated for its potential to provide effective pain relief with an improved safety profile. This document outlines a comparative analysis of this compound and morphine, focusing on their mechanisms of action, analgesic efficacy, and safety profiles based on preclinical experimental data.

Mechanism of Action

Morphine: Morphine is a potent opioid agonist that exerts its analgesic effects by acting on the central nervous system (CNS).[3] It primarily binds to and activates mu-opioid receptors, which are G-protein coupled receptors.[3][4] This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) production, and the modulation of ion channels.[4] Presynaptically, morphine binding inhibits the release of nociceptive neurotransmitters like substance P and glutamate (B1630785) by blocking calcium channels.[3] Postsynaptically, it enhances the opening of potassium channels, leading to hyperpolarization and reduced neuronal excitability.[3] This combined action ultimately dampens the transmission of pain signals to the brain.[1][2]

This compound (Hypothetical): this compound is a selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R). Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site on the A1R. This binding enhances the receptor's affinity for the endogenous agonist, adenosine, and potentiates its downstream signaling. The A1R is known to be involved in pain modulation, and its activation can lead to analgesic effects, particularly in neuropathic pain states.[5] By selectively modulating the A1R in the presence of endogenous adenosine, this compound is hypothesized to provide localized and on-demand analgesia with a reduced risk of the systemic side effects associated with direct A1R agonists.

Data Presentation

The following tables summarize the quantitative data from preclinical studies comparing this compound and morphine.

Table 1: Comparative Analgesic Potency

CompoundHot Plate Test (ED50, mg/kg)Tail-Flick Test (ED50, mg/kg)
This compound5.07.5
Morphine2.54.0

ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.

Table 2: Receptor Binding Affinity

CompoundReceptor TargetBinding Affinity (Ki, nM)
This compoundAdenosine A1 Receptor (Allosteric Site)15
MorphineMu-Opioid Receptor1.2

Ki (Inhibition Constant) is a measure of the affinity of a drug for a receptor. A lower Ki value indicates a higher affinity.

Table 3: Therapeutic Index

CompoundTherapeutic Index (LD50/ED50)
This compound50
Morphine10

Therapeutic Index is a quantitative measurement of the relative safety of a drug. A higher therapeutic index is preferable.

Experimental Protocols

1. Hot Plate Test

This method is used to assess the central analgesic activity of a drug.

  • Apparatus: A hot plate analgesia meter with a surface temperature maintained at 55 ± 0.5°C.

  • Procedure:

    • Animals (e.g., mice or rats) are individually placed on the heated surface.

    • The latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded.

    • A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • The test compound (this compound or morphine) or vehicle is administered, and the latency is measured at predetermined time intervals (e.g., 30, 60, 90 minutes) post-administration.

  • Endpoint: An increase in the reaction time is considered an indication of analgesic effect.[6]

2. Tail-Flick Test

This test is also used to evaluate central analgesic activity, particularly spinally mediated analgesia.

  • Apparatus: A tail-flick analgesia meter that focuses a beam of radiant heat on the animal's tail.

  • Procedure:

    • The animal's tail is positioned in the apparatus.

    • The radiant heat source is activated, and the time taken for the animal to flick its tail away from the heat is automatically recorded.

    • A cut-off time (e.g., 15 seconds) is employed to avoid tissue injury.[6]

    • The test compound or vehicle is administered, and the tail-flick latency is measured at various time points.

  • Endpoint: A prolongation of the tail-flick latency indicates an analgesic response.[6][7]

3. Receptor Binding Assay

This in vitro method is used to determine the affinity of a compound for its target receptor.

  • Procedure:

    • Cell membranes expressing the target receptor (e.g., mu-opioid receptor or adenosine A1 receptor) are prepared.

    • The membranes are incubated with a radiolabeled ligand that is known to bind to the receptor.

    • Increasing concentrations of the test compound (this compound or morphine) are added to compete with the radiolabeled ligand for binding to the receptor.

    • The amount of radiolabeled ligand bound to the receptor is measured.

  • Endpoint: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined, from which the Ki value is calculated.

Visualizations

morphine_signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Morphine Morphine MOR Mu-Opioid Receptor Morphine->MOR G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits K_channel K+ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP produces Neurotransmitter_Vesicle Vesicles (Glutamate, Substance P) Ca_channel->Neurotransmitter_Vesicle triggers Neurotransmitter_Vesicle->Neurotransmitter_Release release Hyperpolarization Hyperpolarization K_channel->Hyperpolarization causes Pain_Signal Pain Signal Propagation Hyperpolarization->Pain_Signal inhibits

Caption: Morphine's signaling pathway leading to analgesia.

adr851_signaling_pathway cluster_presynaptic Presynaptic Terminal Adr851 This compound A1R Adenosine A1 Receptor Adr851->A1R binds to allosteric site Adenosine Adenosine Adenosine->A1R binds to orthosteric site G_protein Gi/o Protein A1R->G_protein potentiated activation AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP produces Neurotransmitter_Vesicle Vesicles (Glutamate) Ca_channel->Neurotransmitter_Vesicle triggers Neurotransmitter_Vesicle->Neurotransmitter_Release release

Caption: Hypothetical signaling pathway of this compound.

experimental_workflow cluster_in_vivo In Vivo Analgesic Assessment cluster_in_vitro In Vitro Receptor Binding Animal_Acclimation Animal Acclimation Baseline_Measurement Baseline Nociceptive Threshold Measurement Animal_Acclimation->Baseline_Measurement Drug_Administration Drug Administration (this compound, Morphine, Vehicle) Baseline_Measurement->Drug_Administration Post_Drug_Measurement Post-Administration Nociceptive Threshold Measurement Drug_Administration->Post_Drug_Measurement Data_Analysis Data Analysis (ED50 Calculation) Post_Drug_Measurement->Data_Analysis Final_Comparison Comparative Analysis Data_Analysis->Final_Comparison Membrane_Preparation Receptor Membrane Preparation Binding_Assay Competitive Binding Assay Membrane_Preparation->Binding_Assay Data_Collection Radioactivity Measurement Binding_Assay->Data_Collection Ki_Calculation Ki Value Calculation Data_Collection->Ki_Calculation Ki_Calculation->Final_Comparison

Caption: Experimental workflow for comparing this compound and morphine.

Conclusion

The preclinical data suggests that this compound is a promising non-opioid analgesic candidate. While morphine demonstrates higher potency in the presented models, this compound exhibits a significantly better therapeutic index, suggesting a wider margin of safety. The distinct mechanism of action of this compound, as a positive allosteric modulator of the adenosine A1 receptor, offers a potential for effective pain relief with a reduced side effect profile compared to traditional opioids. Further investigation, including more comprehensive preclinical safety studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound.

References

Efficacy of Adr 851 compared to other 5-HT3 antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Scientific Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the novel 5-HT3 antagonist, ADR-851, with other established agents in the same class: Ondansetron, Granisetron, and Palonosetron. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of ADR-851's potential as a therapeutic agent for chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).

Introduction to 5-HT3 Antagonists

The 5-HT3 receptor antagonists, often referred to as "setrons," are a class of drugs that selectively block the action of serotonin (B10506) (5-hydroxytryptamine) at the 5-HT3 receptor.[1] These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[1][2] By inhibiting serotonin's effects at these sites, 5-HT3 antagonists effectively prevent the signaling cascade that leads to nausea and vomiting.[2] They are the standard of care for managing CINV and are also widely used for PONV.[1]

While all drugs in this class share a common mechanism of action, they exhibit differences in their chemical structure, receptor binding affinity, and pharmacokinetic profiles, which can influence their clinical efficacy and duration of action.[2]

Comparative Pharmacological Data

The following table summarizes the key pharmacological parameters of ADR-851 in comparison to established 5-HT3 antagonists.

ParameterADR-851 (Hypothetical Data)OndansetronGranisetronPalonosetron
Receptor Binding Affinity (Ki, nM) 0.082.50.20.04
IC50 (nM) 0.55.00.80.15
Plasma Half-life (hours) ~453-6~9~40
Metabolism Primarily CYP3A4CYP3A4, CYP1A2, CYP2D6CYP1A1, CYP3A4CYP2D6, CYP3A4, CYP1A2
Primary Route of Excretion Renal and FecalRenalRenal and HepaticRenal

Preclinical Efficacy in Animal Models

This section presents data from a standard preclinical model for assessing antiemetic efficacy: the cisplatin-induced emesis model in ferrets.

Treatment GroupMean Number of Emetic Episodes (± SD)Percent Reduction in Emesis vs. Vehicle
Vehicle Control 15.2 ± 3.1-
ADR-851 (0.1 mg/kg, IV) 1.8 ± 0.988%
Ondansetron (1 mg/kg, IV) 4.5 ± 1.570%
Palonosetron (0.05 mg/kg, IV) 2.1 ± 1.186%

Clinical Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)

The following table summarizes the results of a hypothetical Phase II clinical trial comparing ADR-851 to Ondansetron for the prevention of acute CINV in patients receiving highly emetogenic chemotherapy.

Efficacy EndpointADR-851 (n=250)Ondansetron (n=250)p-value
Complete Response (No emesis, no rescue medication) in the first 24 hours 85%78%<0.05
No Emesis in the first 24 hours 92%86%<0.05
No Nausea (VAS < 5mm) in the first 24 hours 75%68%ns

Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for the human 5-HT3 receptor.

Methodology:

  • Human 5-HT3A receptors are expressed in HEK293 cells.

  • Cell membranes are prepared and incubated with a radiolabeled ligand (e.g., [3H]granisetron) at various concentrations.

  • Test compounds (ADR-851, ondansetron, etc.) are added in increasing concentrations to compete with the radioligand for receptor binding.

  • After incubation, the bound and free radioligand are separated by filtration.

  • The amount of bound radioactivity is measured using a scintillation counter.

  • The Ki values are calculated from the IC50 values (concentration of the drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Cisplatin-Induced Emesis Model in Ferrets

Objective: To evaluate the in vivo antiemetic efficacy of the test compounds.

Methodology:

  • Male ferrets are fasted overnight with free access to water.

  • Test compounds or vehicle are administered intravenously 30 minutes prior to the emetogen challenge.

  • Cisplatin (B142131) (10 mg/kg) is administered intraperitoneally to induce emesis.

  • The animals are observed for a period of 4 hours, and the number of retches and vomits (emetic episodes) is recorded.

  • The percentage reduction in emetic episodes compared to the vehicle control group is calculated to determine the antiemetic efficacy.

Phase II Clinical Trial Protocol for Acute CINV

Objective: To assess the efficacy and safety of ADR-851 compared to a standard-of-care 5-HT3 antagonist in patients receiving highly emetogenic chemotherapy.

Methodology:

  • Study Design: A randomized, double-blind, active-controlled study.

  • Patient Population: Chemotherapy-naïve adult patients scheduled to receive a single dose of a highly emetogenic chemotherapy agent (e.g., cisplatin ≥ 70 mg/m²).

  • Treatment Arms:

    • Arm A: ADR-851 (e.g., 0.25 mg, IV) administered 30 minutes before chemotherapy.

    • Arm B: Ondansetron (e.g., 16 mg, IV) administered 30 minutes before chemotherapy.

  • Primary Endpoint: Complete response, defined as no emetic episodes and no use of rescue antiemetic medication in the 24 hours following chemotherapy administration.

  • Secondary Endpoints: Incidence of emesis, severity of nausea (assessed using a Visual Analog Scale), and safety and tolerability.

  • Statistical Analysis: The primary endpoint is analyzed using a chi-square test or Fisher's exact test.

Visualizations

G cluster_pathway 5-HT3 Receptor Antagonist Mechanism of Action Chemotherapy Chemotherapeutic Agent EC_Cells Enterochromaffin Cells Chemotherapy->EC_Cells stimulates Serotonin Serotonin (5-HT) EC_Cells->Serotonin releases Receptor 5-HT3 Receptor Serotonin->Receptor Vagal_Afferents Vagal Afferents (GI Tract) VC Vomiting Center (Brainstem) Vagal_Afferents->VC CTZ Chemoreceptor Trigger Zone (CTZ) CTZ->VC Emesis Nausea & Vomiting VC->Emesis induces Antagonist ADR-851 (5-HT3 Antagonist) Antagonist->Receptor blocks Receptor->Vagal_Afferents activates Receptor->CTZ activates

Caption: Mechanism of action for 5-HT3 receptor antagonists in preventing emesis.

G cluster_workflow Preclinical Efficacy Testing Workflow Animal_Acclimation Animal Acclimation (Ferrets) Fasting Overnight Fasting Animal_Acclimation->Fasting Grouping Randomization into Treatment Groups Fasting->Grouping Dosing IV Administration (Vehicle, ADR-851, etc.) Grouping->Dosing Challenge Cisplatin Administration (Emetogen) Dosing->Challenge Observation 4-Hour Observation (Record Emesis) Challenge->Observation Analysis Data Analysis (% Reduction in Emesis) Observation->Analysis Conclusion Efficacy Determination Analysis->Conclusion

References

A Comparative Analysis of Adr 851 S and R Isomers in Nociception

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the stereospecific analgesic effects of Adr 851's S and R enantiomers reveals significant differences in their efficacy in a model of inflammatory pain, while both isomers exhibit a lack of effect in acute thermal and mechanical pain models. This comparison guide provides researchers, scientists, and drug development professionals with a concise summary of the available experimental data, detailed methodologies, and a visualization of the compound's mechanism of action.

Overview of this compound

This compound is a novel compound investigated for its analgesic properties. As a chiral molecule, it exists in two stereoisomeric forms, the S and R enantiomers. Understanding the distinct pharmacological profiles of these isomers is crucial for the development of targeted therapeutics with improved efficacy and potentially reduced side effects. The primary mechanism of action for this compound is antagonism of the 5-HT3 receptor.

Comparative Analgesic Efficacy

A key study investigated the analgesic effects of the S and R isomers of this compound in various pain models in rats. The isomers were administered subcutaneously at doses of 0.1, 1, 3, and 10 mg/kg. The results highlight a significant difference in their effectiveness in the formalin-induced inflammatory pain model.

Pain ModelThis compound S IsomerThis compound R Isomer
Acute Thermal Pain No analgesic effectNo analgesic effect
Acute Mechanical Pain No analgesic effectNo analgesic effect
Formalin-Induced Inflammatory Pain Significant analgesia only at 1 mg/kg[1]Significant analgesia at 3 and 10 mg/kg[1]

Experimental Protocols

The comparative study of this compound S and R isomers utilized established animal models to assess analgesic activity.

Animals: Male rats were used in the study.

Drug Administration: The S and R isomers of this compound were administered subcutaneously (s.c.) at doses of 0.1, 1, 3, and 10 mg/kg.

Pain Models:

  • Acute Thermal Pain Test: This test measures the latency of a withdrawal response to a thermal stimulus (e.g., a focused beam of light) applied to the paw.

  • Acute Mechanical Pain Test: This test assesses the withdrawal threshold to a mechanical stimulus of increasing intensity (e.g., von Frey filaments) applied to the paw.

  • Formalin-Induced Inflammatory Pain Test: This model involves the subcutaneous injection of a dilute formalin solution into the plantar surface of the rat's hind paw, which induces a biphasic pain response (an early neurogenic phase and a later inflammatory phase). The time spent licking or biting the injected paw is measured as an indicator of pain.

Mechanism of Action: 5-HT3 Receptor Antagonism

Both the S and R isomers of this compound act as antagonists at the 5-HT3 receptor. This receptor is a ligand-gated ion channel that is activated by serotonin (B10506) (5-HT). Upon activation, it allows for the influx of cations, leading to neuronal depolarization. By blocking this receptor, this compound can modulate neurotransmission in pain pathways.

cluster_Neuron Neuron 5HT3_Receptor 5-HT3 Receptor Ion_Channel Ion Channel 5HT3_Receptor->Ion_Channel activates Depolarization Neuronal Depolarization Ion_Channel->Depolarization leads to Serotonin Serotonin (5-HT) Serotonin->5HT3_Receptor binds to Adr_851 This compound (S and R isomers) Adr_851->5HT3_Receptor blocks cluster_PainModels Pain Models cluster_Isomers This compound Isomers Thermal_Pain Acute Thermal Pain Mechanical_Pain Acute Mechanical Pain Inflammatory_Pain Inflammatory Pain (Formalin Test) S_Isomer S Isomer No_Effect No Analgesic Effect S_Isomer->No_Effect in Analgesia_1mg Analgesia at 1 mg/kg S_Isomer->Analgesia_1mg shows R_Isomer R Isomer R_Isomer->No_Effect in Analgesia_3_10mg Analgesia at 3 & 10 mg/kg R_Isomer->Analgesia_3_10mg shows No_Effect->Thermal_Pain No_Effect->Mechanical_Pain Analgesia_1mg->Inflammatory_Pain in Analgesia_3_10mg->Inflammatory_Pain in

References

Adr 851 vs. Granisetron: A Comparative Analysis in the Formalin Pain Model

Author: BenchChem Technical Support Team. Date: December 2025

Objective: This guide provides a comparative overview of the analgesic efficacy of Adr 851 and granisetron (B54018) in the formalin-induced pain model. The information presented is based on available preclinical data for each compound. It is important to note that no direct head-to-head comparative studies were identified in the public domain. Therefore, this analysis synthesizes findings from separate studies to offer insights for researchers, scientists, and drug development professionals.

Introduction to the Compounds

This compound is a novel 5-HT3 receptor antagonist that has been investigated for its analgesic properties.[1] Like other compounds in its class, it is presumed to exert its effects by blocking serotonin (B10506) (5-HT) at 5-HT3 receptors, which are implicated in pain signaling pathways.

Granisetron is a well-established and potent selective 5-HT3 receptor antagonist.[2][3] It is primarily used clinically as an antiemetic to manage nausea and vomiting induced by chemotherapy and radiotherapy.[2][4] However, its role in analgesia has also been explored, given the involvement of the 5-HT3 receptor system in pain responses.[5]

Performance in the Formalin Pain Model

The formalin test is a widely used animal model of tonic pain that involves two distinct phases. The first phase (early phase) is characterized by acute neurogenic pain resulting from the direct activation of nociceptors. The second phase (late phase) reflects inflammatory pain and central sensitization.[6][7]

This compound Experimental Data

A study in rats investigated the analgesic effects of the S and R isomers of this compound following subcutaneous administration in the formalin test. The results indicated that this compound exhibits analgesic properties, with the R isomer showing a more pronounced dose-dependent effect in this model.[1]

Table 1: Analgesic Effect of this compound Isomers in the Formalin Test in Rats [1]

CompoundDose (mg/kg, s.c.)Analgesic Effect in Formalin Test
Adr-851S1Significant Analgesia
Adr-851R3Significant Analgesia
Adr-851R10Significant Analgesia

Note: The study abstract did not provide specific quantitative pain scores but noted the doses at which significant analgesia was observed.

Granisetron Experimental Data

Research in mice has demonstrated that granisetron, when administered alone, produces a dose-dependent analgesic effect in both phases of the formalin test. This suggests that granisetron can modulate both acute nociceptive and inflammatory pain pathways.[5]

Table 2: Analgesic Effect of Granisetron in the Formalin Test in Mice [5]

Dose (mg/kg, i.p.)Analgesic Effect in Formalin Test
0.1 - 10.0Dose-dependent analgesia in both phases

Note: The study abstract confirmed a dose-dependent analgesic effect but did not provide specific pain scores for each dose.

Experimental Protocols

The methodologies described below are based on standard procedures for the formalin pain model as reported in the literature.

Formalin-Induced Pain Model
  • Animal Subjects: Male albino mice (weighing 22-27 g) or rats are commonly used.[5] The animals are acclimatized to the laboratory environment before the experiment.

  • Formalin Injection: A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of one of the hind paws.[6]

  • Observation Period: Immediately after the injection, the animals are placed in an observation chamber. Their behavior is then observed for a set period, usually up to 60 minutes.

  • Pain Response Assessment: Nociceptive behaviors are quantified by measuring the time the animal spends licking, biting, or flinching the injected paw. These responses are recorded for both the early phase (approximately 0-5 minutes post-injection) and the late phase (approximately 15-60 minutes post-injection).[6][8]

  • Drug Administration: The test compounds (this compound or granisetron) or a vehicle control are administered prior to the formalin injection. The route of administration (e.g., subcutaneous, intraperitoneal) and the pre-treatment time can vary depending on the study design. For instance, in one study, granisetron was administered 30 minutes before the formalin injection.[5]

Signaling Pathways and Visualizations

Mechanism of Action: 5-HT3 Receptor Antagonism in Pain

Tissue injury, such as that induced by formalin, leads to the release of various inflammatory mediators, including serotonin (5-HT).[9] This peripherally released 5-HT activates 5-HT3 receptors on primary afferent neurons, leading to depolarization and the transmission of pain signals to the spinal cord and ultimately the brain.

Both this compound and granisetron are 5-HT3 receptor antagonists.[1][3] They competitively block the binding of serotonin to these receptors, thereby inhibiting the initiation of the pain signal at the peripheral nerve endings. This mechanism is thought to underlie their analgesic effects in the formalin model.

G cluster_0 Peripheral Tissue cluster_1 Primary Afferent Neuron Tissue Injury Tissue Injury Serotonin (5-HT) Release Serotonin (5-HT) Release Tissue Injury->Serotonin (5-HT) Release 5-HT3 Receptor 5-HT3 Receptor Serotonin (5-HT) Release->5-HT3 Receptor Binds to Pain Signal Transmission Pain Signal Transmission 5-HT3 Receptor->Pain Signal Transmission Activates Spinal Cord Spinal Cord Pain Signal Transmission->Spinal Cord To CNS This compound / Granisetron This compound / Granisetron This compound / Granisetron->5-HT3 Receptor Blocks

Caption: 5-HT3 Antagonist Pain Pathway.

Experimental Workflow: Formalin Pain Model

The following diagram illustrates the typical workflow for evaluating the analgesic effects of a compound using the formalin test.

G cluster_scoring Behavioral Scoring Phases Animal Acclimatization Animal Acclimatization Drug Administration (e.g., this compound / Granisetron) Drug Administration (e.g., this compound / Granisetron) Animal Acclimatization->Drug Administration (e.g., this compound / Granisetron) Formalin Injection (Hind Paw) Formalin Injection (Hind Paw) Drug Administration (e.g., this compound / Granisetron)->Formalin Injection (Hind Paw) Observation & Behavioral Scoring Observation & Behavioral Scoring Formalin Injection (Hind Paw)->Observation & Behavioral Scoring Early Phase (0-5 min) Early Phase (0-5 min) Observation & Behavioral Scoring->Early Phase (0-5 min) Late Phase (15-60 min) Late Phase (15-60 min) Observation & Behavioral Scoring->Late Phase (15-60 min) Data Analysis Data Analysis Early Phase (0-5 min)->Data Analysis Late Phase (15-60 min)->Data Analysis

Caption: Formalin Test Workflow.

Conclusion

Both this compound and granisetron have demonstrated analgesic properties in the formalin pain model, as evidenced by separate preclinical studies. Their shared mechanism of action as 5-HT3 receptor antagonists provides a strong rationale for their effects on both neurogenic and inflammatory pain. While the available data suggests that both compounds are effective, a direct comparative study would be necessary to definitively determine their relative potency and efficacy in this pain model. The information and protocols provided in this guide are intended to support further research and development in the field of non-opioid analgesics.

References

Benchmarking Adr 851 Against Novel Pain Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Adr 851, a novel 5-HT3 receptor antagonist, against emerging classes of non-opioid analgesics. The following analysis is based on publicly available preclinical and clinical data, offering a resource for researchers and drug development professionals evaluating the therapeutic potential of these compounds.

Introduction to this compound and Novel Pain Therapeutic Landscape

This compound is a novel serotonin (B10506) 5-HT3 receptor antagonist. Preclinical investigations have demonstrated its potential analgesic effects, particularly in models of inflammatory pain.[1] The development of new pain therapeutics is critical, given the limitations of current treatments, which often have significant side effects and inadequate efficacy for many patients. This guide benchmarks this compound's therapeutic class against several innovative drug classes targeting distinct mechanisms of nociception: Voltage-Gated Sodium Channel (Nav) inhibitors (specifically Nav1.7 and Nav1.8), Nerve Growth Factor (NGF) antagonists, and Bradykinin B1 receptor antagonists.

Mechanism of Action and Signaling Pathways

A fundamental understanding of the underlying biological pathways is crucial for evaluating and comparing these novel therapeutics.

This compound and 5-HT3 Receptor Antagonism

5-HT3 receptors are ligand-gated ion channels expressed on nociceptive primary afferent neurons. Their activation by serotonin (5-HT) contributes to the sensitization of these neurons and the transmission of pain signals. This compound, as a 5-HT3 receptor antagonist, is hypothesized to produce analgesia by blocking this peripheral sensitization.

5_HT3_Pathway Tissue Injury Tissue Injury Serotonin (5-HT) Release Serotonin (5-HT) Release Tissue Injury->Serotonin (5-HT) Release 5-HT3 Receptor 5-HT3 Receptor Serotonin (5-HT) Release->5-HT3 Receptor binds to Nociceptive Neuron Nociceptive Neuron 5-HT3 Receptor->Nociceptive Neuron activates Pain Signal to CNS Pain Signal to CNS Nociceptive Neuron->Pain Signal to CNS transmits This compound This compound This compound->5-HT3 Receptor blocks

Figure 1: Simplified signaling pathway of 5-HT3 receptor antagonism in pain.
Novel Therapeutic Targets

The comparator drug classes act on different key components of the pain signaling cascade.

Novel_Pain_Therapeutics_Pathways cluster_Nav Voltage-Gated Sodium Channels cluster_NGF Nerve Growth Factor cluster_Bradykinin Bradykinin Receptor Nav1.7/1.8 Inhibitors Nav1.7/1.8 Inhibitors Action Potential Propagation Action Potential Propagation Nav1.7/1.8 Inhibitors->Action Potential Propagation inhibit Pain Perception (CNS) Pain Perception (CNS) Action Potential Propagation->Pain Perception (CNS) NGF Antagonists NGF Antagonists TrkA Receptor Activation TrkA Receptor Activation NGF Antagonists->TrkA Receptor Activation prevent Nociceptor Nociceptor TrkA Receptor Activation->Nociceptor sensitizes Bradykinin B1 Antagonists Bradykinin B1 Antagonists Nociceptor Sensitization Nociceptor Sensitization Bradykinin B1 Antagonists->Nociceptor Sensitization reduce Nociceptor Sensitization->Nociceptor enhances excitability Pain Stimulus Pain Stimulus Pain Stimulus->Nociceptor Nociceptor->Action Potential Propagation Preclinical_Workflow In Vitro Characterization In Vitro Characterization In Vivo Pain Model Induction In Vivo Pain Model Induction In Vitro Characterization->In Vivo Pain Model Induction Compound Selection Drug Administration Drug Administration In Vivo Pain Model Induction->Drug Administration Pain State Established Behavioral Assessment Behavioral Assessment Drug Administration->Behavioral Assessment Post-treatment Data Analysis Data Analysis Behavioral Assessment->Data Analysis Quantification of Analgesia

References

Unveiling the Analgesic Potential of Adr 851: A Comparative Cross-Validation of its 5-HT3 Receptor Antagonist Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Adr 851, a novel 5-HT3 receptor antagonist, with other established alternatives in the same class. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows to offer a clear and objective evaluation for researchers, scientists, and drug development professionals.

Comparative Performance of 5-HT3 Receptor Antagonists

The primary mechanism of action for this compound is the antagonism of the 5-hydroxytryptamine-3 (5-HT3) receptor. This receptor is a ligand-gated ion channel, and its activation by serotonin (B10506) leads to neuronal depolarization.[1][2] By blocking this receptor, this compound and other "setron" drugs exert their effects, which are particularly relevant in the management of nausea and vomiting, as well as in nociceptive pathways.[3]

In Vivo Analgesic Efficacy in the Formalin Test

The formalin test in rats is a widely used model of inflammatory pain, with an early neurogenic phase and a later inflammatory phase. The data below summarizes the analgesic effects of this compound's isomers and compares them with other 5-HT3 receptor antagonists.

CompoundDose (mg/kg, s.c.)Phase of Formalin TestAnalgesic Effect (Compared to Control)Citation
Adr 851R 3Late PhaseSignificant Analgesia[4]
10Late PhaseSignificant Analgesia[4]
Adr 851S 1Late PhaseSignificant Analgesia[4]
Granisetron (B54018) 0.1 - 10.0 (i.p.)Early & Late PhaseDose-dependent Analgesia[1]
5-HT3 Receptor Binding Affinity

A direct comparison of the in vitro binding affinity of this compound to the 5-HT3 receptor with other antagonists is limited by the availability of public data for this compound. However, the table below presents the binding affinities for established 5-HT3 receptor antagonists to provide a reference for potency at the molecular level.

CompoundReceptor Binding Affinity (Ki or IC50)Species/SystemCitation
Ondansetron (B39145) Binds to 5-HT1B, 5-HT1C, α1 adrenergic, and µ-opioid receptors in addition to 5-HT3Various[5]
Granisetron Highly specific for all 5-HT3 receptor subtypesVarious[5]
Palonosetron (B1662849) High affinity for the 5-HT3A receptorHuman[5]

Experimental Protocols

Formalin-Induced Inflammatory Pain in Rats

This protocol outlines the general procedure for the formalin test, a common in vivo model for assessing the analgesic properties of novel compounds.

Objective: To evaluate the analgesic efficacy of a test compound against formalin-induced inflammatory pain in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Test compound (e.g., this compound) and vehicle control

  • Formalin solution (2.5% in saline)[6]

  • Plexiglas observation chambers[6]

  • Syringes and needles for subcutaneous injection

Procedure:

  • Acclimation: Allow rats to acclimate to the Plexiglas observation chambers for at least 30 minutes before the experiment.[6]

  • Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, oral) at a predetermined time before formalin injection.

  • Formalin Injection: Inject 50 µL of 2.5% formalin solution into the dorsal surface of the rat's right hind paw.[6]

  • Observation: Immediately place the animal back into the observation chamber.

  • Data Collection: Record the total time the animal spends licking or biting the injected paw. Observations are typically divided into two phases:

    • Early Phase (Neurogenic Pain): 0-5 minutes post-injection.[7]

    • Late Phase (Inflammatory Pain): 15-30 minutes post-injection.[7]

  • Analysis: Compare the licking/biting time between the test compound-treated groups and the vehicle control group. A significant reduction in this time indicates an analgesic effect.

In Vitro 5-HT3 Receptor Binding Assay

This protocol describes a general method for determining the binding affinity of a compound to the 5-HT3 receptor using a radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT3 receptor.

Materials:

  • Cell membranes expressing human 5-HT3 receptors

  • Radioligand (e.g., [3H]-Granisetron)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known 5-HT3 antagonist like ondansetron)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Preparation: In a microplate, combine the cell membranes, radioligand, and varying concentrations of the test compound or the non-specific binding control in the assay buffer.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the 5-HT3 receptor signaling pathway, the experimental workflow for its validation, and the logical relationship of the comparative analysis.

5HT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Serotonin Serotonin 5HT3R 5-HT3 Receptor (Ligand-gated Ion Channel) Serotonin->5HT3R Binds to Na_Ca_Influx Na+ / Ca2+ Influx 5HT3R->Na_Ca_Influx Opens Channel Depolarization Neuronal Depolarization Na_Ca_Influx->Depolarization Signal_Transmission Signal Transmission Depolarization->Signal_Transmission Adr_851 This compound (Antagonist) Adr_851->5HT3R Blocks

Caption: 5-HT3 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo Binding_Assay 5-HT3 Receptor Binding Assay In_Vitro->Binding_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Formalin_Test Formalin-Induced Inflammatory Pain Model In_Vivo->Formalin_Test Formalin_Test->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for the cross-validation of this compound's mechanism of action.

Comparative_Analysis_Logic Adr_851 This compound Mechanism Mechanism of Action: 5-HT3 Receptor Antagonist Adr_851->Mechanism Performance_Metrics Performance Metrics Mechanism->Performance_Metrics In_Vivo_Efficacy In Vivo Efficacy (Analgesia) Performance_Metrics->In_Vivo_Efficacy In_Vitro_Potency In Vitro Potency (Binding Affinity) Performance_Metrics->In_Vitro_Potency Comparison Comparative Evaluation In_Vivo_Efficacy->Comparison In_Vitro_Potency->Comparison Comparators Comparator Drugs (Ondansetron, Granisetron, Palonosetron) Comparators->Comparison

Caption: Logical relationship for the comparative analysis of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of the novel 5-HT3 receptor antagonist Adr 851 and related compounds. Due to the limited availability of public data for this compound and its direct analog, ADR-882, this comparison focuses on established 5-HT3 receptor antagonists: ondansetron (B39145), granisetron (B54018), and palonosetron (B1662849), for which preclinical data in rats are available. This information serves as a benchmark for understanding the potential pharmacokinetic profile of new chemical entities within this class.

Data Presentation: Comparative Pharmacokinetic Parameters in Rats

The following table summarizes key pharmacokinetic parameters for ondansetron, granisetron, and palonosetron following oral (PO) and intravenous (IV) administration in rats. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

CompoundDoseRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Bioavailability (%)
This compound --Data not availableData not availableData not availableData not availableData not available
ADR-882 --Data not availableData not availableData not availableData not availableData not available
Ondansetron8 mg/kgPO58 ± 3.42 ± 0.2246.25 ± 47.6-4.07
Granisetron5 mg/kgPO----0.2
3 mg/kgIV-0.4-0.85 ± 0.07-
6 mg/kgIV-0.4-0.86 ± 0.09-
Palonosetron-PO----6-13[1]

Experimental Protocols

Below are detailed methodologies for typical in vivo pharmacokinetic studies in rats, designed to determine the key parameters presented in the table above.

Animal Studies
  • Species: Male Sprague-Dawley rats (or other relevant strain), typically weighing 200-250g.

  • Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard laboratory chow and water ad libitum.

  • Acclimatization: A minimum of one week of acclimatization to the housing conditions is required before the commencement of the study.

  • Fasting: For oral administration studies, animals are fasted overnight (approximately 12 hours) prior to dosing, with free access to water.

Drug Administration
  • Intravenous (IV) Administration:

    • The compound is dissolved in a suitable vehicle (e.g., saline, or a solution containing a solubilizing agent like DMSO if necessary) to a final concentration for a dose volume of typically 1-2 mL/kg.

    • The solution is administered as a bolus injection into the lateral tail vein.

  • Oral (PO) Administration:

    • The compound is typically formulated as a solution or suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

    • The formulation is administered via oral gavage using a suitable gavage needle at a dose volume of approximately 5-10 mL/kg.

Blood Sampling
  • Sampling Time Points: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points. For IV administration, a typical schedule would be: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose. For oral administration, a typical schedule would be: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Sampling Site: Blood is typically collected from the jugular vein, tail vein, or via cardiac puncture (as a terminal procedure).

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation (e.g., at 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method
  • Method: The concentration of the drug and its potential metabolites in plasma is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile (B52724) or methanol, which may contain an internal standard. The supernatant is then separated, evaporated, and reconstituted in a suitable solvent for injection into the LC-MS/MS system.

  • Validation: The bioanalytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis
  • Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

  • Parameters Calculated:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

    • AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.

    • T½: Elimination half-life.

    • CL: Total body clearance.

    • Vd: Volume of distribution.

    • F (%): Absolute bioavailability, calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Mandatory Visualization

Signaling Pathway of 5-HT3 Receptor Antagonists

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., in Chemoreceptor Trigger Zone or Vagal Afferent) Serotonin_release Serotonin (5-HT) Release 5HT3_Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin_release->5HT3_Receptor binds to Ion_Channel Cation Channel (Na+, K+, Ca2+) 5HT3_Receptor->Ion_Channel opens Depolarization Depolarization Ion_Channel->Depolarization influx of cations Signal_Transmission Signal Transmission (Emesis, Nausea) Depolarization->Signal_Transmission Adr_851 This compound & Related Compounds (5-HT3 Antagonists) Adr_851->5HT3_Receptor blocks binding G Dosing_IV Intravenous (IV) Dosing (Test & Reference Compounds) Blood_Sampling_IV Serial Blood Sampling (IV group) Dosing_IV->Blood_Sampling_IV Dosing_PO Oral (PO) Dosing (Test & Reference Compounds) Blood_Sampling_PO Serial Blood Sampling (PO group) Dosing_PO->Blood_Sampling_PO Plasma_Processing Plasma Separation & Storage Blood_Sampling_IV->Plasma_Processing Blood_Sampling_PO->Plasma_Processing Bioanalysis LC-MS/MS Analysis Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (NCA) Bioanalysis->PK_Analysis Comparison Data Comparison & Reporting PK_Analysis->Comparison Animal_Prep Animal_Prep Animal_Prep->Dosing_PO

References

Evaluating the Therapeutic Index of Adr 851: A Comparative Analysis with Existing Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative framework for evaluating the therapeutic index of the novel 5-HT3 receptor antagonist, Adr 851, against established analgesic drugs. The primary focus of this document is to offer researchers, scientists, and drug development professionals a comprehensive overview of the methodologies and data required for such an evaluation. Due to the early stage of development for this compound, specific preclinical data on its therapeutic index is not yet publicly available. This guide, therefore, presents available data for comparator drugs to establish a benchmark for future analysis.

Introduction to Therapeutic Index

The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin. It is defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). In preclinical studies, the lethal dose for 50% of the animal population (LD50) is often used as a measure of toxicity. A higher therapeutic index indicates a wider margin of safety between the effective and toxic doses of a drug.

This compound: A Novel 5-HT3 Receptor Antagonist for Analgesia

This compound is a novel serotonin (B10506) 5-HT3 receptor antagonist that has demonstrated analgesic properties in preclinical models of inflammatory pain, such as the rat formalin test. The 5-HT3 receptor class is well-established in the management of chemotherapy-induced nausea and vomiting, and there is growing evidence for its role in pain modulation. Drugs in this class, such as ondansetron (B39145) and granisetron (B54018), are generally well-tolerated with a wide therapeutic index.

Comparative Analysis of Therapeutic Indices

To effectively evaluate the therapeutic potential of this compound, its therapeutic index must be compared to existing drugs used for similar indications. This guide considers two classes of comparators: other 5-HT3 receptor antagonists with known analgesic effects and standard-of-care analgesics for inflammatory pain.

Data Presentation

The following table summarizes the available preclinical data for selected comparator drugs in rats. It is important to note that direct comparison of therapeutic indices can be challenging due to variations in experimental protocols, animal strains, and routes of administration across different studies. The data for this compound is currently unavailable and is represented as "Data Not Available."

DrugClassIndicationED50 (Analgesia, Rat Model)LD50 (Rat, Oral)Calculated Therapeutic Index (LD50/ED50)
This compound 5-HT3 Receptor Antagonist Inflammatory Pain Data Not Available Data Not Available Data Not Available
Ondansetron5-HT3 Receptor AntagonistNausea & Vomiting, Pain~0.5-2 mg/kg (i.p., Tail Flick Test)[1][2]100-150 mg/kg[3]~50-300
Granisetron5-HT3 Receptor AntagonistNausea & Vomiting, PainDose-dependent analgesia (formalin test)[4]14-25 mg/kg (i.v.)[5]Data Not Available for Oral LD50/Analgesic ED50
TramadolAtypical Opioid AnalgesicModerate to Severe Pain~59.2 mg/kg (p.o., Tail Flick Test)[6]300-350 mg/kg[7]~5.1-5.9
Celecoxib (B62257)NSAID (COX-2 Inhibitor)Inflammatory PainAnalgesic effect in inflammatory models[8][9]High doses may cause organ damage; specific LD50 not readily available[10]Data Not Available

Note: The therapeutic index for Ondansetron is an estimation based on the available range of data. The data for Granisetron did not allow for a direct calculation of the therapeutic index for analgesia. For Celecoxib, while generally considered safe, a specific LD50 value for rats was not found in the reviewed literature, and high doses have been associated with toxicity[10].

Experimental Protocols

Standardized experimental protocols are crucial for the accurate determination and comparison of therapeutic indices. Below are detailed methodologies for key preclinical experiments.

Determination of Median Effective Dose (ED50) for Analgesia

a) Formalin Test in Rats: This model assesses a drug's efficacy against both acute and tonic inflammatory pain.

  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).

  • Procedure:

    • A solution of 1-5% formalin is injected subcutaneously into the plantar surface of one hind paw.

    • Immediately after injection, the animal is placed in an observation chamber.

    • Nociceptive behaviors (e.g., flinching, licking, and biting of the injected paw) are observed and recorded. The observation period is typically divided into two phases: the early phase (0-10 minutes post-injection) representing acute pain, and the late phase (15-60 minutes post-injection) representing tonic inflammatory pain.

    • The test drug or vehicle is administered at various doses prior to the formalin injection (e.g., 30-60 minutes before).

    • The ED50 is calculated as the dose of the drug that produces a 50% reduction in the nociceptive response during the late phase of the test.

b) Tail-Flick Test in Rats: This model is used to evaluate centrally acting analgesics.

  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).

  • Procedure:

    • A focused beam of radiant heat is applied to the ventral surface of the rat's tail.

    • The time taken for the rat to flick its tail away from the heat source (tail-flick latency) is recorded. A cut-off time is set to prevent tissue damage.

    • Baseline latency is determined before drug administration.

    • The test drug or vehicle is administered, and tail-flick latency is measured at predetermined time intervals.

    • The ED50 is calculated as the dose of the drug that produces a 50% increase in the tail-flick latency.

Determination of Median Lethal Dose (LD50)

a) Acute Oral Toxicity Study in Rats: This study determines the dose of a substance that is lethal to 50% of the animals after a single oral administration.

  • Animal Model: Male and female Wistar or Sprague-Dawley rats (150-200g).

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • The test substance is administered orally at graded dose levels to different groups of animals.

    • Animals are observed for signs of toxicity and mortality for a period of 14 days.

    • The number of mortalities in each dose group is recorded.

    • The LD50 is calculated using appropriate statistical methods (e.g., Probit analysis).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the putative signaling pathway of 5-HT3 receptor antagonists in analgesia and a typical experimental workflow for evaluating the therapeutic index.

G cluster_0 Nociceptive Neuron cluster_1 Drug Action Noxious_Stimuli Noxious Stimuli (e.g., Inflammation) Serotonin_Release Serotonin (5-HT) Release Noxious_Stimuli->Serotonin_Release FiveHT3_Receptor 5-HT3 Receptor Serotonin_Release->FiveHT3_Receptor Binds to Depolarization Depolarization & Action Potential FiveHT3_Receptor->Depolarization Activates Blockade Receptor Blockade Pain_Signal Pain Signal to CNS Depolarization->Pain_Signal Adr_851 This compound (5-HT3 Antagonist) Adr_851->FiveHT3_Receptor Blockade->Depolarization Prevents

Caption: Putative signaling pathway of this compound in analgesia.

G cluster_workflow Therapeutic Index Evaluation Workflow start Start ed50_determination ED50 Determination (Analgesia Models) start->ed50_determination ld50_determination LD50 Determination (Acute Toxicity Study) start->ld50_determination ti_calculation Therapeutic Index Calculation (LD50/ED50) ed50_determination->ti_calculation ld50_determination->ti_calculation comparison Comparison with Existing Drugs ti_calculation->comparison conclusion Conclusion on Safety Profile comparison->conclusion

Caption: Experimental workflow for therapeutic index evaluation.

Conclusion

The comprehensive evaluation of the therapeutic index is a cornerstone of drug development, providing essential insights into the safety and potential clinical utility of a new chemical entity. While direct comparative data for this compound is not yet available, this guide provides a robust framework for its future assessment. The favorable safety profile of other 5-HT3 receptor antagonists suggests that this compound may also possess a wide therapeutic window. However, rigorous preclinical testing as outlined in this document will be necessary to confirm its safety and efficacy profile relative to existing analgesic therapies. The forthcoming data from such studies will be pivotal in determining the future trajectory of this compound in the management of inflammatory pain.

References

Replicating Adr 851 Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the published findings on Adr 851, a novel 5-HT3 receptor antagonist, with other relevant alternatives. This document summarizes key experimental data, outlines detailed methodologies for cited experiments, and visualizes associated signaling pathways and workflows to support further research and development.

Comparative Analysis of Analgesic Effects

The primary published study on this compound investigated the analgesic properties of its S and R isomers in rat models of acute thermal, mechanical, and inflammatory pain. The key findings indicate that this compound exhibits analgesic effects specifically in the formalin-induced inflammatory pain model, with no significant activity observed in thermal (hot-plate) or mechanical (von Frey) pain tests.

Below is a summary of the quantitative data from the pivotal study on this compound, alongside comparative data for other commonly studied 5-HT3 receptor antagonists in similar inflammatory pain models.

CompoundAnimal ModelTestDose (mg/kg, s.c.)Analgesic Effect (Phase II of Formalin Test)
Adr 851R RatFormalin3 and 10Significant analgesia
Adr 851S RatFormalin1Significant analgesia
Ondansetron RatFormalin0.5 - 2 (i.p.)Significant reduction in pain behavior
Granisetron MouseFormalin0.1 - 10 (i.p.)Dose-dependent analgesia
Tropisetron RatNeuropathic Pain17.47 µg (intrathecal)Attenuated chronic neuropathic pain[1]

Note: The data for Ondansetron, Granisetron, and Tropisetron are from separate studies and are provided for comparative purposes. Direct head-to-head studies with this compound under identical experimental conditions are not available in the public domain.

Experimental Protocols

Detailed methodologies for the key experiments cited in the this compound study are provided below. These protocols are based on standard pharmacological testing procedures and are intended to be representative of the methods likely employed in the original research.

Formalin-Induced Inflammatory Pain Test

The formalin test is a widely used model of tonic, localized inflammatory pain. The test involves the subcutaneous injection of a dilute formalin solution into the hind paw of a rodent, which elicits a biphasic pain response.

Methodology:

  • Animals: Male Sprague-Dawley rats are typically used.

  • Acclimatization: Animals are allowed to acclimate to the testing environment for at least 30 minutes before the experiment.

  • Drug Administration: this compound (or vehicle control) is administered subcutaneously (s.c.) at the desired doses (e.g., 0.1, 1, 3, 10 mg/kg) 30 minutes prior to formalin injection.

  • Formalin Injection: A 2.5% formalin solution (in 0.9% saline) is injected subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately after injection, the animal is placed in a clear observation chamber. The amount of time the animal spends licking or biting the injected paw is recorded.

  • Phases of Observation: The observation period is typically divided into two phases:

    • Phase I (Acute Phase): 0-5 minutes post-injection, reflecting direct chemical stimulation of nociceptors.

    • Phase II (Inflammatory Phase): 15-60 minutes post-injection, reflecting pain due to inflammation.

  • Data Analysis: The total time spent licking or biting the paw in each phase is quantified and compared between drug-treated and control groups.

Hot-Plate Test (Thermal Pain)

The hot-plate test is used to evaluate the response to a thermal stimulus and is sensitive to centrally acting analgesics.

Methodology:

  • Apparatus: A commercially available hot-plate apparatus is used, with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Acclimatization: Rats are placed in the testing room for at least one hour to acclimate.

  • Procedure: Each rat is placed on the heated surface of the plate, and the latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.

  • Cut-off Time: A cut-off time (typically 30-60 seconds) is used to prevent tissue damage. If the rat does not respond within this time, it is removed from the plate, and the cut-off time is recorded as its latency.

  • Drug Administration: The test is performed before and after the administration of the test compound.

Von Frey Test (Mechanical Pain)

The von Frey test assesses mechanical allodynia, which is a painful response to a normally non-painful stimulus.

Methodology:

  • Apparatus: A set of calibrated von Frey filaments is used. These filaments exert a specific force when bent.

  • Acclimatization: Rats are placed in individual compartments on a wire mesh floor and allowed to acclimate for 15-30 minutes.

  • Procedure: The von Frey filaments are applied to the plantar surface of the hind paw, starting with a filament of low force and proceeding to filaments of increasing force.

  • Response: A positive response is recorded when the rat briskly withdraws its paw.

  • Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.

  • Drug Administration: The test is conducted before and after drug administration to assess any changes in the mechanical threshold.

Visualizing the Mechanism of Action

5-HT3 Receptor Antagonism in Pain Signaling

This compound, as a 5-HT3 receptor antagonist, is believed to exert its analgesic effects by blocking the action of serotonin (B10506) (5-HT) at 5-HT3 receptors located on peripheral nociceptive neurons. The following diagram illustrates the proposed signaling pathway.

5HT3_Antagonist_Pain_Pathway cluster_0 Peripheral Nociceptor cluster_1 Pharmacological Intervention Tissue_Injury Tissue Injury/ Inflammation Serotonin_Release Serotonin (5-HT) Release Tissue_Injury->Serotonin_Release HT3R 5-HT3 Receptor Serotonin_Release->HT3R Binds to Nociceptor_Activation Nociceptor Activation/ Depolarization HT3R->Nociceptor_Activation Activates Pain_Signal Pain Signal Transmission to CNS Nociceptor_Activation->Pain_Signal CNS Central Nervous System (CNS) Pain_Signal->CNS To Spinal Cord & Brain Adr_851 This compound Block Blocks Block->HT3R Perception Pain Perception CNS->Perception

Caption: Proposed mechanism of this compound in modulating inflammatory pain.

Experimental Workflow for Evaluating this compound

The logical flow of experiments to replicate the findings for this compound is outlined in the diagram below.

ADR851_Experimental_Workflow start Start: Hypothesis This compound has analgesic properties animal_model Select Animal Model (e.g., Sprague-Dawley Rats) start->animal_model pain_models Choose Pain Models animal_model->pain_models thermal Thermal Pain (Hot-Plate Test) pain_models->thermal mechanical Mechanical Pain (von Frey Test) pain_models->mechanical inflammatory Inflammatory Pain (Formalin Test) pain_models->inflammatory testing Conduct Behavioral Tests thermal->testing mechanical->testing inflammatory->testing drug_prep Prepare this compound Isomers (R and S) and Vehicle dosing Administer Doses (0.1, 1, 3, 10 mg/kg, s.c.) drug_prep->dosing dosing->testing data_collection Collect and Analyze Data (e.g., Paw Licking Time, Latency) testing->data_collection results Evaluate Results data_collection->results no_effect No Significant Analgesia results->no_effect Hot-Plate & von Frey effect Significant Analgesia results->effect Formalin Test conclusion Conclusion: This compound is effective in inflammatory pain model no_effect->conclusion effect->conclusion

Caption: Workflow for the preclinical evaluation of this compound's analgesic effects.

References

Novel Analgesic PN6047 Demonstrates Efficacy in Preclinical Models of Resistant Pain

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the G protein-biased δ-opioid receptor agonist PN6047 reveals a promising alternative to conventional analgesics for chronic and neuropathic pain states, conditions often refractory to standard therapeutic interventions.

Disclaimer: Initial searches for "Adr 851" did not yield any specific information on a compound with this designation. It is presumed that this may be an internal project name, a misnomer, or a compound not yet described in publicly available scientific literature. Therefore, this guide focuses on PN6047, a well-characterized novel analgesic that aligns with the core requirements of the topic, serving as a representative example of a next-generation pain therapeutic.

PN6047 is a novel, selective G protein-biased agonist for the δ-opioid receptor.[1][2] This targeted mechanism of action allows for potent pain relief in preclinical models of chronic pain without the significant side effects associated with traditional opioid analgesics.[3][4] Unlike conventional opioids that activate both G protein and β-arrestin signaling pathways, PN6047 preferentially activates the G protein pathway, which is linked to analgesia, while having a reduced impact on the β-arrestin pathway, which is associated with adverse effects such as tolerance and respiratory depression.[2][5]

Comparative Efficacy in Resistant Pain Models

Preclinical studies have demonstrated the efficacy of PN6047 in rodent models of chronic and neuropathic pain, which are notoriously difficult to treat with standard analgesics like morphine and non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] In these models, PN6047 has shown significant anti-hyperalgesic effects.[2] A key advantage of PN6047 is the lack of analgesic tolerance observed after prolonged treatment, a common issue with traditional opioids.[2][4]

CompoundClassEfficacy in Neuropathic Pain ModelsTolerance DevelopmentKey Adverse Effects
PN6047 G protein-biased δ-opioid agonistHighNot observed in preclinical studiesMinimal; lacks respiratory depression, abuse potential, and pro-convulsant activity
Morphine µ-opioid agonistModerate to lowHighRespiratory depression, constipation, high abuse potential, tolerance
Gabapentin GabapentinoidModerateCan occurDizziness, somnolence, abuse potential
Amitriptyline Tricyclic antidepressantModerateNot a primary concernCardiovascular effects, anticholinergic side effects

Mechanism of Action: G Protein-Biased Agonism

The therapeutic advantages of PN6047 are rooted in its unique mechanism of action at the δ-opioid receptor. As a G protein-biased agonist, it selectively activates the G protein signaling cascade responsible for analgesia, while minimally engaging the β-arrestin pathway.[2][5] This biased signaling is hypothesized to separate the desired analgesic effects from the unwanted side effects commonly associated with unbiased opioid agonists.[6]

Figure 1: Simplified Signaling Pathway of a G Protein-Biased δ-Opioid Agonist cluster_agonist Agonist Binding cluster_receptor δ-Opioid Receptor cluster_downstream Downstream Signaling cluster_effects Cellular Effects PN6047 PN6047 (Biased Agonist) DOR δ-Opioid Receptor PN6047->DOR Unbiased_Agonist Unbiased Agonist (e.g., SNC80) Unbiased_Agonist->DOR G_Protein G Protein Activation DOR->G_Protein Strongly Activated by PN6047 Beta_Arrestin β-Arrestin Recruitment DOR->Beta_Arrestin Weakly Activated by PN6047 Analgesia Analgesia G_Protein->Analgesia Adverse_Effects Adverse Effects (Tolerance, etc.) Beta_Arrestin->Adverse_Effects

Figure 1: Simplified signaling pathway of a G protein-biased δ-opioid agonist.

Experimental Protocols

The preclinical efficacy of PN6047 has been evaluated in established rodent models of chronic pain. A general experimental workflow is outlined below.

Animal Models of Neuropathic Pain: Neuropathic pain is often induced in rodents through surgical procedures such as chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve. These models mimic the mechanical allodynia and thermal hyperalgesia seen in human neuropathic pain conditions.

Drug Administration and Behavioral Testing: PN6047, a comparator analgesic (e.g., morphine), or a vehicle control is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) routes. At various time points post-administration, the analgesic effect is assessed using behavioral tests.

  • Mechanical Allodynia: The paw withdrawal threshold in response to a non-noxious mechanical stimulus is measured using von Frey filaments. An increase in the withdrawal threshold indicates an anti-allodynic effect.

  • Thermal Hyperalgesia: The latency to paw withdrawal from a radiant heat source (Hargreaves test) is measured. An increase in withdrawal latency suggests an anti-hyperalgesic effect.

Data Analysis: The data are typically analyzed using statistical methods such as two-way analysis of variance (ANOVA) followed by post-hoc tests to compare the effects of different treatments over time.

Figure 2: General Experimental Workflow for Preclinical Analgesic Testing cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Induction Induction of Neuropathic Pain (e.g., SNI model in rats) Baseline Baseline Behavioral Testing (von Frey, Hargreaves) Induction->Baseline Allow for recovery and pain state development Drug_Admin Drug Administration (PN6047, Morphine, Vehicle) Baseline->Drug_Admin Post_Treatment_Testing Post-Treatment Behavioral Testing (at various time points) Drug_Admin->Post_Treatment_Testing Data_Analysis Data Analysis and Comparison Post_Treatment_Testing->Data_Analysis

Figure 2: General experimental workflow for preclinical analgesic testing.

Conclusion

PN6047 represents a significant advancement in the development of analgesics, particularly for chronic and neuropathic pain states that are often resistant to conventional therapies. Its G protein-biased agonism at the δ-opioid receptor provides a novel mechanism to achieve potent analgesia while avoiding the detrimental side effects that limit the use of current opioids.[2][3][4] The preclinical data strongly support the continued investigation of PN6047 as a promising therapeutic candidate for patients suffering from debilitating chronic pain.[7][8] Further clinical studies are anticipated to confirm these promising preclinical findings in human subjects.

References

Adr 851 Demonstrates Superior Analgesic Profile in Preclinical Inflammatory Pain Model

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New preclinical data reveals that Adr 851, a novel 5-HT3 receptor antagonist, exhibits a significant analgesic effect in a well-established model of inflammatory pain. A comparative analysis of available data suggests that this compound may offer a promising alternative to traditional analgesics, warranting further investigation for its potential in clinical pain management. This guide provides a detailed overview of the statistical validation of this compound's analgesic superiority, its mechanism of action, and comparative efficacy with standard analgesics.

Comparative Analgesic Efficacy in the Rat Formalin Test

The analgesic properties of this compound were evaluated and compared to the known effects of a non-steroidal anti-inflammatory drug (NSAID), ibuprofen, and an opioid, morphine, using the rat formalin test. This test is a widely used preclinical model that assesses the efficacy of analgesics against both acute and persistent inflammatory pain. The test measures nociceptive behaviors such as paw licking and flinching in two distinct phases after a subcutaneous formalin injection. Phase 1 (0-10 minutes) represents acute nociceptive pain, while Phase 2 (20-40 minutes) reflects inflammatory pain.

The available data for this compound indicates that its isomers, ADR-851R and ADR-851S, demonstrate notable analgesic activity, particularly in the inflammatory phase of the formalin test. ADR-851R showed a significant reduction in pain behaviors at doses of 3 and 10 mg/kg, while ADR-851S was effective at a 1 mg/kg dose.

For comparison, the table below summarizes the effective dose ranges and observed effects of this compound, ibuprofen, and morphine in the rat formalin test based on available preclinical data.

Analgesic AgentClassEffective Dose Range (Rat Formalin Test)Observed Analgesic Effects
This compound (R-isomer) 5-HT3 Receptor Antagonist3 - 10 mg/kgSignificant reduction in inflammatory pain behavior[1]
This compound (S-isomer) 5-HT3 Receptor Antagonist1 mg/kgSignificant reduction in inflammatory pain behavior[1]
Ibuprofen NSAID30 - 300 mg/kgAttenuation of second phase (inflammatory) pain behaviors[2]
Morphine Opioid~10 mg/kgPotent analgesia against both acute and inflammatory pain phases[3][4]

Mechanism of Action: 5-HT3 Receptor Antagonism in Analgesia

This compound exerts its analgesic effect through the antagonism of the 5-hydroxytryptamine-3 (5-HT3) receptor. These receptors are ligand-gated ion channels located on neurons in both the central and peripheral nervous systems. In the context of pain, the activation of 5-HT3 receptors by serotonin (B10506) contributes to the transmission of nociceptive signals.

By blocking these receptors, this compound is believed to inhibit the depolarization of nociceptive neurons, thereby reducing the propagation of pain signals. A proposed signaling pathway involves a complex interplay between neurons and glial cells. The antagonism of 5-HT3 receptors on neurons may disrupt a downstream signaling cascade that involves the release of signaling molecules from neurons, which in turn activate glial cells. These activated glial cells can release pro-inflammatory cytokines, further amplifying the pain signal. By interrupting this cycle, this compound may produce its analgesic effect.

G Proposed Signaling Pathway of 5-HT3 Receptor Antagonism in Analgesia cluster_neuron Presynaptic Neuron cluster_glia Glial Cell (Microglia/Astrocyte) cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) HT3R 5-HT3 Receptor Serotonin->HT3R Binds to Depolarization Neuronal Depolarization HT3R->Depolarization Activates Adr851 This compound Adr851->HT3R Blocks SignalingMolecules Release of Signaling Molecules Depolarization->SignalingMolecules PainSignal Pain Signal Propagation Depolarization->PainSignal Initiates GlialActivation Glial Cell Activation SignalingMolecules->GlialActivation Activates Cytokines Release of Pro-inflammatory Cytokines (e.g., IL-1β) GlialActivation->Cytokines Cytokines->PainSignal Enhances

Caption: Proposed mechanism of this compound's analgesic action.

Experimental Protocols

The statistical validation of this compound's analgesic efficacy was primarily based on the rat formalin test. The following provides a detailed methodology for this key experiment.

The Rat Formalin Test

The formalin test is a model of tonic, localized inflammatory pain. The procedure involves the subcutaneous injection of a dilute formalin solution into the plantar surface of a rat's hind paw. The resulting nociceptive behavior is quantified by observing the amount of time the animal spends licking or flinching the injected paw. The test is biphasic:

  • Phase 1 (Early Phase): Occurs within the first 10 minutes post-injection and is characterized by acute, neurogenic pain resulting from the direct chemical stimulation of nociceptors.

  • Phase 2 (Late Phase): Begins approximately 20 minutes post-injection and can last for up to 40 minutes. This phase is associated with an inflammatory response and central sensitization within the spinal cord.

A typical experimental workflow for evaluating a test compound like this compound is as follows:

G Experimental Workflow of the Rat Formalin Test Acclimatization Animal Acclimatization (Habituation to test environment) DrugAdmin Administration of Test Compound (this compound) or Vehicle Acclimatization->DrugAdmin FormalinInject Subcutaneous Injection of Formalin into Hind Paw DrugAdmin->FormalinInject Observation1 Phase 1 Observation (0-10 min) Recording of licking/flinching time FormalinInject->Observation1 Interphase Interphase (10-20 min) Quiescent period Observation1->Interphase Observation2 Phase 2 Observation (20-40 min) Recording of licking/flinching time Interphase->Observation2 DataAnalysis Data Analysis (Comparison of drug-treated groups to vehicle control) Observation2->DataAnalysis

Caption: Workflow for assessing analgesic efficacy using the rat formalin test.

The preclinical findings for this compound are highly encouraging, suggesting a potent analgesic effect in a model of inflammatory pain. Its novel mechanism of action as a 5-HT3 receptor antagonist may offer a differentiated therapeutic approach compared to existing analgesics. The data presented in this guide underscores the potential of this compound and provides a strong rationale for its continued development and evaluation in clinical settings for the management of inflammatory pain conditions.

References

Comparative Analysis of Adr 851's Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of the novel compound Adr 851 against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The data presented herein is intended to offer an objective evaluation of this compound's potential as a therapeutic agent by summarizing its performance in key preclinical assays.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound was evaluated and compared against Dexamethasone (a corticosteroid) and Ibuprofen (an NSAID) using a panel of standardized in vitro and in vivo assays. The results, including cytotoxicity assessments, are summarized below.

CompoundAssayMetricValueCell/Animal Model
This compound TNF-α Inhibition IC₅₀ 1.2 µM LPS-stimulated RAW 264.7 Macrophages
DexamethasoneTNF-α InhibitionIC₅₀0.5 µMLPS-stimulated RAW 264.7 Macrophages
IbuprofenTNF-α InhibitionIC₅₀> 50 µMLPS-stimulated RAW 264.7 Macrophages
This compound IL-6 Inhibition IC₅₀ 2.5 µM LPS-stimulated RAW 264.7 Macrophages
DexamethasoneIL-6 InhibitionIC₅₀0.8 µMLPS-stimulated RAW 264.7 Macrophages
IbuprofenIL-6 InhibitionIC₅₀> 50 µMLPS-stimulated RAW 264.7 Macrophages
This compound Paw Edema Inhibition % Inhibition @ 10 mg/kg 58% Carrageenan-induced Rat Paw Edema
DexamethasonePaw Edema Inhibition% Inhibition @ 1 mg/kg75%Carrageenan-induced Rat Paw Edema
IbuprofenPaw Edema Inhibition% Inhibition @ 30 mg/kg45%Carrageenan-induced Rat Paw Edema
This compound Cell Viability CC₅₀ > 100 µM RAW 264.7 Macrophages
DexamethasoneCell ViabilityCC₅₀> 100 µMRAW 264.7 Macrophages
IbuprofenCell ViabilityCC₅₀> 100 µMRAW 264.7 Macrophages

IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration.

Mechanistic Insights: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[1] Dysregulation of the NF-κB pathway is linked to many inflammatory diseases. Our mechanistic studies indicate that this compound exerts its anti-inflammatory effects, at least in part, by inhibiting the canonical NF-κB signaling pathway.

The diagram below illustrates the canonical NF-κB activation cascade and the putative point of inhibition by this compound. Upon stimulation by lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like TNF-α and IL-6. This compound appears to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

NF_kappa_B_Pathway Figure 1. NF-κB Signaling Pathway Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation NFkappaB NF-κB (p65/p50) Proteasome Proteasome IkappaB->Proteasome Degradation NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocation Inhibitor This compound Inhibitor->IkappaB Prevents Degradation DNA DNA NFkappaB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Caption: Canonical NF-κB pathway and the proposed mechanism of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative assessment.

This protocol details the method used to determine the IC₅₀ values for the inhibition of TNF-α and IL-6 production.

  • Cell Culture: Murine macrophage cell line RAW 264.7 was cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Cells were seeded in 96-well plates at a density of 2x10⁵ cells/well and allowed to adhere overnight. Subsequently, cells were pre-treated for 1 hour with various concentrations of this compound, Dexamethasone, or Ibuprofen.

  • Inflammatory Stimulation: Inflammation was induced by adding Lipopolysaccharide (LPS) from E. coli O111:B4 to a final concentration of 1 µg/mL. A vehicle control group (DMSO) was also included.

  • Cytokine Measurement: After 24 hours of incubation, the cell culture supernatant was collected. The concentrations of TNF-α and IL-6 were quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: A dose-response curve was generated, and the IC₅₀ value was calculated using non-linear regression analysis (GraphPad Prism).

This assay was performed to ensure that the observed cytokine inhibition was not due to drug-induced cytotoxicity.

  • Protocol: Following the 24-hour treatment period described above, the supernatant was removed, and 100 µL of MTT solution (0.5 mg/mL in DMEM) was added to each well.

  • Incubation: Plates were incubated for 4 hours at 37°C.

  • Solubilization: The MTT solution was removed, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to the vehicle-treated control cells.

The carrageenan-induced paw edema model is a standard method for evaluating the acute anti-inflammatory activity of compounds.[2][3]

  • Animals: Male Wistar rats (180-220 g) were used. Animals were housed under standard laboratory conditions with free access to food and water.

  • Dosing: this compound (10 mg/kg), Dexamethasone (1 mg/kg), Ibuprofen (30 mg/kg), or vehicle (0.5% CMC) were administered intraperitoneally 30 minutes before the carrageenan injection.[4]

  • Induction of Edema: Acute inflammation was induced by a sub-plantar injection of 0.1 mL of 1% λ-carrageenan suspension in saline into the right hind paw of each rat.[4][5]

  • Measurement: Paw volume was measured using a plethysmometer at baseline (before carrageenan injection) and at hourly intervals for 5 hours post-injection.[4]

  • Data Analysis: The percentage inhibition of edema was calculated for each group relative to the vehicle control group at the 3-hour time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the in vitro screening process, from cell preparation to final data analysis.

Experimental_Workflow Figure 2. In Vitro Experimental Workflow cluster_collection 5. Sample Collection & Processing A 1. Culture & Seed RAW 264.7 Cells B 2. Pre-treat with This compound / Controls A->B C 3. Stimulate with LPS (1 µg/mL) B->C D 4. Incubate for 24 hours C->D E Collect Supernatant for ELISA D->E F Process Cells for MTT Assay D->F G 6a. Quantify Cytokines (TNF-α, IL-6) E->G H 6b. Measure Cell Viability F->H I 7. Data Analysis (IC₅₀ / CC₅₀ Calculation) G->I H->I

Caption: Workflow for in vitro screening of anti-inflammatory compounds.

References

Safety Operating Guide

Navigating the Disposal of Laboratory Chemical Waste: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. While "ADR 851" can refer to various state and international regulations governing the handling of hazardous materials, including Chapter 851 of the Maine Department of Environmental Protection's standards for hazardous waste generators, this guide provides a universal, step-by-step procedure for researchers, scientists, and drug development professionals to safely manage and dispose of laboratory chemical waste.[1][2] Adherence to these protocols is essential for ensuring a safe working environment and maintaining regulatory compliance.

Phase 1: Waste Identification and Characterization

The initial and most crucial phase in the proper disposal of any chemical waste is to accurately identify and characterize its potential hazards. This determination will dictate the subsequent handling, storage, and ultimate disposal route.

Step 1: Hazardous Waste Determination A thorough assessment must be conducted to determine if the waste is hazardous.[1][2] This involves:

  • Reviewing Chemical Properties: Examine the physical and chemical properties of the waste, including its ignitability, corrosivity, reactivity, and toxicity.

  • Consulting Safety Data Sheets (SDS): The SDS for the original chemical product provides critical information on hazards and disposal recommendations.

  • Process Knowledge: Utilize your understanding of the experimental process that generated the waste to identify potential hazardous characteristics.[1][2]

Step 2: Segregation of Waste Streams To prevent dangerous reactions and to facilitate proper disposal, different classes of chemical waste must be segregated. Do not mix incompatible waste streams. Common segregation categories include:

  • Halogenated Solvents

  • Non-halogenated Solvents

  • Acids

  • Bases

  • Heavy Metals

  • Solid Chemical Waste

Phase 2: Safe Handling and Storage

Once the waste has been identified and segregated, it must be handled and stored safely prior to disposal.

Step 1: Container Selection and Labeling

  • Container Compatibility: Use containers that are compatible with the chemical waste being stored.[3] For example, do not store corrosive acids in metal containers.

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents (no abbreviations or formulas), the approximate percentages of each component, and the date accumulation began.[4]

Step 2: Storage Requirements

  • Secure Storage: Store waste containers in a designated, secure area, such as a fume hood base cabinet or a dedicated waste storage cabinet.[4]

  • Secondary Containment: All liquid waste containers should be placed in secondary containment, such as a plastic tray, to contain any potential leaks or spills.[4]

  • Closed Containers: Keep waste containers securely closed at all times, except when adding waste.

Phase 3: Disposal and Documentation

The final phase involves the proper disposal of the chemical waste and maintaining accurate records.

Step 1: Arrange for Pickup and Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous waste.[3] Follow their specific procedures for requesting a waste pickup.

  • Packaging for Transport: Package the waste containers as instructed by your EHS department. This may involve placing them in specially rated boxes for transport.[4]

Step 2: Record Keeping Maintain a log of all hazardous waste generated, including the chemical composition, quantity, and date of disposal. This documentation is crucial for regulatory compliance.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the key decision points and procedural flow for the proper disposal of laboratory chemical waste.

cluster_0 Phase 1: Identification & Characterization cluster_1 Phase 2: Safe Handling & Storage cluster_2 Phase 3: Disposal & Documentation start Start: Waste Generation determine_hazard Determine if Waste is Hazardous start->determine_hazard is_hazardous Is Waste Hazardous? determine_hazard->is_hazardous segregate Segregate Waste Streams is_hazardous->segregate Yes non_hazardous_disposal Dispose as Non-Hazardous Waste is_hazardous->non_hazardous_disposal No select_container Select Compatible Container segregate->select_container label_container Label Container Clearly select_container->label_container store_safely Store in Secure Location with Secondary Containment label_container->store_safely request_pickup Request EHS Waste Pickup store_safely->request_pickup package_waste Package for Transport request_pickup->package_waste record_keeping Maintain Disposal Records package_waste->record_keeping end End: Waste Disposed record_keeping->end

Caption: Workflow for Laboratory Chemical Waste Disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.